2'-Deoxyguanosine-15N5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1/i11+1,12+1,13+1,14+1,15+1 |
Clé InChI |
YKBGVTZYEHREMT-YJTFKECZSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](O[C@@H]1[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2])CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Molecular Weight of 2'-Deoxyguanosine-¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the molecular weight of 2'-Deoxyguanosine fully labeled with the stable isotope Nitrogen-15 (¹⁵N). It includes the theoretical calculation based on isotopic masses and outlines a standard experimental protocol for its verification using mass spectrometry.
Theoretical Molecular Weight Calculation
The molecular weight of an isotopically labeled compound is determined by its specific isotopic composition. For 2'-Deoxyguanosine-¹⁵N₅, all five nitrogen atoms present in the guanine nucleobase are the ¹⁵N isotope, rather than the more naturally abundant ¹⁴N.
Chemical Formula and Elemental Composition
The chemical formula for 2'-Deoxyguanosine is C₁₀H₁₃N₅O₄[1][2]. For the ¹⁵N₅ isotopologue, the elemental composition for molecular weight calculation is:
-
10 atoms of Carbon (C)
-
13 atoms of Hydrogen (H)
-
5 atoms of Nitrogen-15 (¹⁵N)
-
4 atoms of Oxygen (O)
Atomic Weights for Calculation
To calculate the precise molecular weight (monoisotopic mass), the mass of the most abundant or specified isotope of each element is used.
| Element/Isotope | Symbol | Atomic Mass (Da) |
| Carbon-12 | ¹²C | 12.000000 |
| Hydrogen-1 | ¹H | 1.007825 |
| Nitrogen-15 | ¹⁵N | 15.000109 [3][4] |
| Oxygen-16 | ¹⁶O | 15.994915 |
Note: These values represent the mass of the individual isotopes, not the standard atomic weight which is an average of natural isotopic abundances.
Calculated Molecular Weight
The molecular weight is the sum of the masses of its constituent atoms.
-
Carbon: 10 × 12.000000 Da = 120.000000 Da
-
Hydrogen: 13 × 1.007825 Da = 13.101725 Da
-
Nitrogen-15: 5 × 15.000109 Da = 75.000545 Da
-
Oxygen: 4 × 15.994915 Da = 63.979660 Da
Total Molecular Weight (Monoisotopic Mass) = 272.08193 Da
For comparison, the monoisotopic mass of unlabeled 2'-Deoxyguanosine is 267.09675 Da[2]. The mass shift of approximately 5 Da is the result of substituting five ¹⁴N atoms (14.003074 Da) with five ¹⁵N atoms.
Experimental Verification Protocol: Mass Spectrometry
High-resolution mass spectrometry is the standard method for accurately determining the molecular weight of compounds like 2'-Deoxyguanosine-¹⁵N₅. The following is a generalized protocol for analysis using Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.
Objective
To experimentally confirm the molecular weight of 2'-Deoxyguanosine-¹⁵N₅ and verify its isotopic enrichment.
Materials and Reagents
-
2'-Deoxyguanosine-¹⁵N₅ sample
-
LC-MS grade Water
-
LC-MS grade Acetonitrile
-
Formic Acid (for solvent modification)
-
Calibrant solution for the mass spectrometer
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
ESI-QTOF Mass Spectrometer
Methodology
-
Sample Preparation:
-
Prepare a stock solution of 2'-Deoxyguanosine-¹⁵N₅ in a suitable solvent (e.g., 1 mg/mL in LC-MS grade water).
-
Perform serial dilutions to a final concentration appropriate for ESI-MS analysis, typically in the low µg/mL to ng/mL range. The final solution should be prepared in a solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer across the desired mass range using a certified calibrant solution according to the manufacturer's protocol. This ensures high mass accuracy.
-
-
LC-MS Analysis:
-
Chromatography (Optional but Recommended): Introduce the sample via an HPLC system to separate it from any potential impurities.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). In this mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺.
-
Mass Range: Scan a range appropriate for the target ion (e.g., m/z 100-500).
-
Data Acquisition: Acquire data in high-resolution mode.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to 2'-Deoxyguanosine-¹⁵N₅.
-
Identify the m/z (mass-to-charge ratio) of the most intense peak. For the protonated molecule [M+H]⁺, this should be approximately 273.08916 (272.08193 + 1.00723 Da for the proton).
-
Verify that the observed m/z is within an acceptable mass error (typically <5 ppm) of the theoretical value.
-
Examine the isotopic pattern to confirm the incorporation of five ¹⁵N atoms.
-
Workflow and Data Visualization
The logical flow for the experimental determination of the molecular weight is outlined below.
Caption: Workflow for MW determination of 2'-Deoxyguanosine-¹⁵N₅.
References
An In-depth Technical Guide to 2'-Deoxyguanosine-15N5: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Deoxyguanosine-15N5, a stable isotope-labeled nucleoside crucial for a variety of research and drug development applications. This document details its chemical and physical properties, provides insights into its synthesis and analysis, and outlines its significant role in the study of DNA damage and repair, as well as in quantitative bioanalysis.
Chemical Structure and Properties
This compound is an isotopologue of the naturally occurring nucleoside 2'-deoxyguanosine, where all five nitrogen atoms have been replaced with the stable isotope Nitrogen-15. This isotopic labeling makes it an invaluable tool in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data for the unlabeled analogue, 2'-deoxyguanosine, is also included for comparison.
| Property | This compound | 2'-Deoxyguanosine (Unlabeled) |
| Molecular Formula | C₁₀H₁₃¹⁵N₅O₄ | C₁₀H₁₃N₅O₄ |
| Molecular Weight | 272.21 g/mol [1][2] | 267.24 g/mol [3] |
| CAS Number | 686353-29-7[4] | 961-07-9[5] |
| Appearance | White to off-white solid/powder[5] | White crystalline powder[5] |
| Melting Point | >300 °C (decomposes) (inferred from unlabeled)[3][6] | >300 °C (decomposes)[3][6] |
| Solubility | Slightly soluble in DMSO and Methanol[2]. The monohydrate form is soluble in water. | Soluble in 1 M NH₄OH (50 mg/mL), slightly soluble in water, soluble in methanol, ethanol, and DMSO[5][7][8]. |
| Storage Conditions | Store at -20°C, protected from light[9]. | Keep in a dark place, under an inert atmosphere, at room temperature[2]. |
Isotopic Purity
This compound is commercially available with high isotopic purity, typically around 98% for the ¹⁵N₅ enrichment[9][10]. This high level of enrichment is critical for its use as an internal standard in quantitative mass spectrometry, ensuring minimal interference from the natural abundance isotopes.
Experimental Protocols and Applications
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of nucleosides and their modified analogues in biological samples.[11] This is particularly relevant in the fields of DNA damage and repair, toxicology, and drug metabolism studies.[12][13]
Role in DNA Damage and Repair Studies
Oxidative stress can lead to damage of cellular DNA, with 2'-deoxyguanosine being particularly susceptible to oxidation, forming lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).[14] 8-OHdG is a critical biomarker for oxidative stress and carcinogenesis.[15] Accurate measurement of these lesions is crucial for understanding the mechanisms of DNA damage and repair and for assessing the risk associated with various carcinogens and disease states.
This compound is used to synthesize 8-Hydroxy-2'-deoxyguanosine-15N5, which serves as an ideal internal standard for the quantification of endogenous 8-OHdG by LC-MS/MS.[15]
The following diagram illustrates a typical workflow for the quantification of 8-OHdG in a DNA sample using this compound as the starting material for the internal standard.
Caption: Workflow for the quantification of 8-OHdG using an internal standard derived from this compound.
A detailed protocol for the preparation of the [15N5]-8-oxo-dG internal standard involves reacting [15N5]-2′-deoxyguanosine monohydrate with ascorbic acid, CuSO₄, and hydrogen peroxide.[4] The reaction is then quenched, and the pH is neutralized.
For the LC-MS/MS analysis, after enzymatic digestion of the DNA sample spiked with the internal standard, the nucleosides are separated by liquid chromatography and detected by tandem mass spectrometry.[4]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a stable isotope-labeled internal standard like this compound is central to the principle of isotope dilution mass spectrometry. This technique allows for highly accurate and precise quantification by correcting for sample loss during preparation and for matrix effects in the mass spectrometer.
The logical relationship in IDMS is illustrated in the diagram below:
Caption: The fundamental principle of Isotope Dilution Mass Spectrometry (IDMS).
Synthesis of Labeled Nucleosides
Significance in Drug Development
In the realm of drug development, stable isotope-labeled compounds like this compound are indispensable.[11] They are used in:
-
Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.
-
Metabolite Identification: To aid in the identification of drug metabolites by providing a distinct isotopic signature.
-
Quantitative Bioanalysis: To serve as internal standards in validated bioanalytical methods for the quantification of drugs and their metabolites in biological matrices, a regulatory requirement for drug approval.[17]
Conclusion
This compound is a powerful tool for researchers and scientists in various disciplines. Its primary utility as an internal standard in mass spectrometry-based quantitative analysis, particularly for DNA damage biomarkers, underscores its importance in advancing our understanding of disease mechanisms and in the development of new therapeutics. The continued application of this and other stable isotope-labeled compounds will undoubtedly contribute to further breakthroughs in biomedical research and drug discovery.
References
- 1. chembk.com [chembk.com]
- 2. 2'-Deoxyguanosine CAS#: 961-07-9 [m.chemicalbook.com]
- 3. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-Deoxyguanosine | 961-07-9 [amp.chemicalbook.com]
- 6. 2′-デオキシグアノシン 水和物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 99-100%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]
- 9. 2â²-Deoxyguanosine·HâO (¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, NLM-3899-CA-10 [isotope.com]
- 10. 2â²-Deoxyguanosine·HâO (¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, NLM-3899-CA-5 [isotope.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 13. researchgate.net [researchgate.net]
- 14. DNA Damage and Repair: Relevance to Mechanisms of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Efficient methods for the synthesis of [2-15N]guanosine and 2'-deoxy[2-15N]guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Isotopic Purity of 2'-Deoxyguanosine-15N5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 2'-Deoxyguanosine-15N5, a critical isotopically labeled nucleoside for advanced research in structural biology, metabolic studies, and drug development. This document details the synthesis, purification, and analytical methods used to determine the isotopic enrichment of this compound, presenting quantitative data, experimental protocols, and visual workflows to support researchers in their applications.
Introduction
This compound is a stable isotope-labeled analog of the natural DNA nucleoside, 2'-deoxyguanosine. In this molecule, all five nitrogen atoms have been replaced with the heavy isotope, Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, making it an invaluable tool for a variety of biophysical and biomedical research applications, primarily in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The precise determination of its isotopic purity is paramount for the accuracy and reliability of experimental results.
Key Applications:
-
Biomolecular NMR: ¹⁵N-labeled nucleosides are extensively used in structural biology to determine the three-dimensional structures of DNA and DNA-protein complexes.[1]
-
Mass Spectrometry: Used as an internal standard for the accurate quantification of 2'-deoxyguanosine and its modified forms in biological samples.
-
Metabolic Studies: Serves as a tracer to elucidate metabolic pathways involving nucleosides and nucleotides.[1]
-
Genetic Therapy Research: Employed in the synthesis of isotopically labeled oligonucleotides for therapeutic development.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, with enrichment levels for the ¹⁵N isotope consistently exceeding 96%. The chemical purity is also a critical parameter. Below is a summary of typical specifications from leading suppliers.
| Parameter | Specification | Supplier Example | Reference |
| Isotopic Enrichment (¹⁵N) | 96-98% | Cambridge Isotope Laboratories, Inc. | [2] |
| Isotopic Enrichment (¹⁵N) | 98-99% | Eurisotop | [3] |
| Chemical Purity | ≥95% | Cambridge Isotope Laboratories, Inc. | [4] |
Synthesis and Purification of this compound
The synthesis of this compound with high isotopic enrichment is a multi-step process that can be achieved through chemo-enzymatic methods. This approach combines the flexibility of chemical synthesis for introducing the ¹⁵N labels into the purine base with the specificity of enzymatic reactions for the glycosylation step.
Chemo-Enzymatic Synthesis Protocol
This protocol is a plausible pathway adapted from established methods for synthesizing ¹⁵N-labeled nucleosides.
Objective: To synthesize this compound with high isotopic purity.
Materials:
-
¹⁵N-labeled precursors (e.g., ¹⁵N-ammonia, ¹⁵N-sodium nitrite)
-
Starting materials for purine ring construction
-
2-deoxy-α-D-ribose-1-phosphate
-
Purine nucleoside phosphorylase (PNP)
-
Standard laboratory reagents and solvents
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Synthesis of ¹⁵N₅-Guanine:
-
The synthesis of the fully ¹⁵N-labeled guanine base is the initial and most critical step. This is typically achieved by building the purine ring system using ¹⁵N-containing starting materials.
-
For example, a convergent synthesis approach can be employed, starting with the construction of a ¹⁵N-labeled pyrimidine intermediate, followed by the annulation of the imidazole ring using additional ¹⁵N sources.
-
-
Enzymatic Glycosylation:
-
The synthesized ¹⁵N₅-guanine is then coupled with 2-deoxy-α-D-ribose-1-phosphate.
-
This reaction is catalyzed by the enzyme purine nucleoside phosphorylase (PNP), which ensures the stereospecific formation of the β-N-glycosidic bond.
-
The reaction is typically carried out in a phosphate buffer at a controlled pH and temperature to ensure optimal enzyme activity.
-
-
Purification:
-
The reaction mixture is purified using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Fractions containing the this compound are collected, pooled, and lyophilized to yield the final product.
-
Determination of Isotopic Purity by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for determining the isotopic purity of labeled compounds. This technique provides both high sensitivity and specificity.
Experimental Protocol for LC-MS/MS Analysis
Objective: To accurately determine the isotopic enrichment of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
-
Electrospray Ionization (ESI) source
Materials:
-
This compound sample
-
Unlabeled 2'-Deoxyguanosine standard
-
LC-MS grade water, acetonitrile, and formic acid
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent, such as LC-MS grade water or a mixture of water and methanol.
-
Prepare a series of calibration standards of the unlabeled 2'-Deoxyguanosine.
-
Prepare a quality control (QC) sample by mixing the labeled and unlabeled standards.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Unlabeled 2'-Deoxyguanosine: Precursor ion (m/z) 268.1 → Product ion (m/z) 152.1 (corresponding to the guanine base).
-
This compound: Precursor ion (m/z) 273.1 → Product ion (m/z) 157.1 (corresponding to the ¹⁵N₅-guanine base).
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for the labeled and unlabeled mass transitions in the chromatograms.
-
Calculate the isotopic purity by determining the ratio of the peak area of the ¹⁵N₅-labeled compound to the sum of the peak areas of all isotopic forms.
-
Correct for the natural abundance of isotopes in the unlabeled standard.
-
Conclusion
The high isotopic purity of this compound is essential for its effective use in sensitive analytical techniques like NMR and mass spectrometry. The chemo-enzymatic synthesis provides a robust method for producing this labeled compound with high enrichment. Rigorous quality control using LC-MS/MS is crucial to verify the isotopic purity and ensure the reliability of experimental data. Researchers and drug development professionals should adhere to detailed analytical protocols to confirm the specifications of their labeled materials, thereby ensuring the integrity and reproducibility of their scientific findings.
References
- 1. 2.1 Mass spectrometry data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 2. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochem.du.ac.in [biochem.du.ac.in]
- 4. rockefeller.edu [rockefeller.edu]
A Technical Guide to 2'-Deoxyguanosine-15N5: Applications in DNA Damage and Repair Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2'-Deoxyguanosine-15N5, a critical tool in the field of biomedical research, particularly in the study of DNA damage and repair. This isotopically labeled nucleoside serves as an invaluable internal standard for accurate quantification in mass spectrometry-based analytical methods.
Core Compound Details
Chemical Name: this compound CAS Number: 686353-29-7
Physicochemical Properties
While specific experimental data for the 15N5-labeled variant is not extensively published, the physicochemical properties of the parent compound, 2'-Deoxyguanosine, provide a reliable reference.
| Property | Value | Reference |
| Molecular Formula | C10H13N5O4 | [1] |
| Molecular Weight | 267.24 g/mol | [1] |
| Melting Point | 300 °C | [1] |
| pKa | 2.37, 9.33 | [1] |
| Water Solubility | Slightly soluble | [1] |
| Appearance | White to off-white powder | [1] |
Commercial Suppliers
A number of reputable chemical suppliers provide this compound for research purposes. Key suppliers include:
-
BOC Sciences
-
MedchemExpress
-
Cambridge Isotope Laboratories, Inc.
Applications in Research and Drug Development
This compound is predominantly utilized as an internal standard in isotope dilution mass spectrometry for the precise quantification of 2'-deoxyguanosine and its modified forms, such as those resulting from oxidative stress.[2] Its application is crucial in studies of DNA damage and repair, carcinogenesis, and in the development of therapeutic agents that target these pathways.
One of the most significant applications is in the measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a key biomarker for oxidative DNA damage.[2] By adding a known amount of this compound to a biological sample, researchers can accurately quantify the levels of endogenous 8-OHdG, overcoming variations in sample preparation and instrument response.
Experimental Protocols
The following sections outline a generalized experimental workflow for the analysis of DNA adducts using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
DNA Extraction and Hydrolysis
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a commercial DNA purification kit, with modifications to minimize artificial oxidation.[3] This typically involves cell lysis, RNase A treatment, and protein precipitation.[3]
-
Internal Standard Spiking: Add a known amount of this compound (and other relevant labeled standards) to the DNA sample.[4]
-
Denaturation: Heat the DNA sample at 98-100°C for 2-3 minutes to denature the DNA, followed by rapid chilling on ice.[5]
-
Enzymatic Digestion: Perform a two-step enzymatic hydrolysis to digest the DNA into individual nucleosides.[4][6]
-
Enzyme Removal: Remove the enzymes by centrifugal filtration.[5][6]
Sample Preparation for LC-MS/MS
-
Solid-Phase Extraction (SPE): Enrich the DNA adducts from the hydrolysate using a C18 SPE cartridge.[4]
-
Elution and Drying: Elute the adducts and dry the sample under vacuum.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., water or mobile phase) for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
The precise parameters for LC-MS/MS analysis can vary depending on the instrument and the specific adducts being quantified. The following table summarizes typical parameters found in the literature for the analysis of 2'-deoxyguanosine and its derivatives.
| Parameter | Typical Value/Condition | Reference |
| Liquid Chromatography | ||
| Column | C18 reversed-phase (e.g., Acquity UPLC HSS T3) | [5][8] |
| Mobile Phase A | 0.02% Acetic acid in water | [5] |
| Mobile Phase B | Methanol or Acetonitrile | [5][8] |
| Flow Rate | 0.2 mL/min | [8][9] |
| Gradient | Linear gradient from low to high organic phase | [5][8] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | [4][10] |
| Capillary Voltage | 2.0 - 4.0 kV | [8][10] |
| Source Temperature | 150 - 400 °C | [5][9] |
| Collision Gas | Argon or Nitrogen | [4][10] |
| SRM Transitions (m/z) | ||
| 2'-Deoxyguanosine | 268.0 > 152.0 | [9] |
| N2-ethyl-dGuo | 296 > 180 | [4] |
| [15N5]N2-ethyl-dGuo | 301 > 185 | [4] |
| 8-OHdG | 284.1 > 168.1 | [9] |
| [15N5]-8-OHdG | 289.1 > 173.1 | [9] |
Visualized Workflow and Pathways
Workflow for Quantification of DNA Adducts
The following diagram illustrates the general workflow for the quantification of DNA adducts using this compound as an internal standard.
Caption: Workflow for DNA adduct analysis.
DNA Damage and Base Excision Repair
While this compound is not directly involved in signaling pathways, it is used to study the outcomes of pathways such as Base Excision Repair (BER), which is responsible for repairing oxidative DNA damage.
Caption: Simplified Base Excision Repair pathway.
References
- 1. 2'-Deoxyguanosine CAS#: 961-07-9 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Time course of DNA adduct formation in peripheral blood granulocytes and lymphocytes after drinking alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an Acetaldehyde Adduct in Human Liver DNA and Quantitation as N2-Ethyldeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 6. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
An In-depth Technical Guide to ¹⁵N₅ Labeled Deoxyguanosine: Properties, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of ¹⁵N₅ labeled deoxyguanosine, a critical tool in nucleic acid research. It details experimental protocols for its use and explores its relevance in the context of DNA damage and repair signaling pathways.
Core Physical and Chemical Properties
¹⁵N₅ labeled deoxyguanosine is a stable isotope-labeled analog of the natural nucleoside deoxyguanosine. In this molecule, all five nitrogen atoms have been replaced with the heavy isotope ¹⁵N. This isotopic enrichment makes it an invaluable internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, particularly in studies of DNA damage and metabolism.[1]
General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃¹⁵N₅O₄ | [2] |
| Molecular Weight | 272.21 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| CAS Number | 686353-29-7 | [1] |
Solubility
The solubility of ¹⁵N₅ labeled deoxyguanosine is expected to be very similar to its unlabeled counterpart.
| Solvent | Solubility | Reference |
| Water | Soluble | [2][5] |
| 1 M NH₄OH | 50 mg/mL (clear, colorless) | |
| DMSO | Slightly soluble | [4] |
| Methanol | Slightly soluble | [4] |
| Ethanol | Soluble | [4] |
Thermal Properties
The melting point of ¹⁵N₅ labeled deoxyguanosine is anticipated to be nearly identical to that of unlabeled deoxyguanosine.
| Property | Value | Reference |
| Melting Point | ~300 °C (decomposes) | [2][3][6] |
Spectroscopic Data (Reference Data for Unlabeled Deoxyguanosine)
¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz) [7]
| Proton | Chemical Shift (ppm) |
| H-8 | 7.95 |
| NH₂ | 6.50 |
| H-1' | 6.14 |
| OH-3' | 5.31 |
| OH-5' | 4.99 |
| H-3' | 4.36 |
| H-4' | 3.83 |
| H-5' | 3.55 |
| H-2'a | 2.53 |
| H-2'b | 2.22 |
| NH | 10.7 |
¹³C NMR Chemical Shifts (Reference)
Due to the complexity and variability in reported values, a comprehensive table is not provided. Researchers should consult spectral databases for specific experimental conditions.
¹⁵N NMR Chemical Shifts
While a full spectrum for ¹⁵N₅ deoxyguanosine is not available, studies on partially labeled deoxyguanosine provide insight into the expected chemical shift ranges. For instance, the ¹⁵N chemical shift tensor of [1-¹⁵N]-2'-deoxyguanosine has been determined, providing principal values of σ₁₁ = 54 ppm, σ₂₂ = 148 ppm, and σ₃₃ = 201 ppm relative to (¹⁵NH₄)₂SO₄.[8]
Key Experimental Protocols
¹⁵N₅ labeled deoxyguanosine is primarily used as an internal standard for the accurate quantification of deoxyguanosine and its modified forms, such as the oxidative damage product 8-oxo-2'-deoxyguanosine (8-oxodG), in biological samples.
Workflow for DNA Analysis using ¹⁵N₅ Labeled Deoxyguanosine
Detailed Methodology: Enzymatic Hydrolysis of DNA to Deoxynucleosides
Accurate quantification of nucleosides requires the complete enzymatic digestion of DNA.
Materials:
-
Purified DNA sample
-
Benzonase nuclease
-
Bovine spleen phosphodiesterase
-
Bacterial alkaline phosphatase
-
Tris-HCl buffer (pH 7.9)
-
NaCl
-
MgCl₂
-
¹⁵N₅ labeled deoxyguanosine internal standard
Procedure:
-
To the purified DNA sample, add a known amount of ¹⁵N₅ labeled deoxyguanosine as an internal standard.
-
Prepare a digestion master mix containing Benzonase, phosphodiesterase, and alkaline phosphatase in Tris-HCl buffer with NaCl and MgCl₂.
-
Add the digestion master mix to the DNA sample.
-
Incubate the reaction mixture at 37°C for a minimum of 6 hours to ensure complete hydrolysis.[1]
-
The resulting mixture of deoxynucleosides is then ready for analysis by LC-MS/MS.
Detailed Methodology: LC-MS/MS Quantification of Deoxyguanosine
This protocol is adapted from methods for quantifying 8-oxodG, a common application for ¹⁵N₅-labeled standards.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate deoxyguanosine from other nucleosides.
-
Flow Rate: Appropriate for the column dimensions.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Deoxyguanosine (dG): Monitor the transition of the precursor ion (m/z 268.1) to a specific product ion (e.g., m/z 152.1, corresponding to the guanine base).
-
¹⁵N₅-Deoxyguanosine (¹⁵N₅-dG): Monitor the transition of the precursor ion (m/z 273.1) to its corresponding product ion (e.g., m/z 157.1).
-
-
Optimization: Cone voltage, collision energy, and other MS parameters should be optimized for maximum sensitivity.
Quantification: The concentration of deoxyguanosine in the sample is determined by comparing the peak area ratio of the endogenous dG to the ¹⁵N₅-dG internal standard against a calibration curve prepared with known concentrations of unlabeled dG and a fixed amount of the internal standard.
Biological Context: DNA Damage and Repair
Deoxyguanosine is particularly susceptible to oxidative damage due to its low redox potential. The most common oxidative lesion is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a mutagenic adduct that can lead to G:C to T:A transversions if not repaired.[9] The quantification of 8-oxodG is a key biomarker for oxidative stress and is often performed using ¹⁵N₅-labeled 8-oxodG as an internal standard, which can be synthesized from ¹⁵N₅-deoxyguanosine.
Base Excision Repair (BER) Pathway for Oxidative Damage
The primary cellular defense against 8-oxodG is the Base Excision Repair (BER) pathway.
The process is initiated by the 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises the damaged base.[10][11] This creates an apurinic/apyrimidinic (AP) site, which is then processed by APE1 endonuclease, DNA polymerase β, and DNA ligase III to restore the correct DNA sequence.[10]
OGG1-Mediated Signaling Pathway
Recent research has unveiled a novel signaling role for OGG1 beyond its function in DNA repair. After excising the 8-oxoguanine base, OGG1 can bind to it, and this complex can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras.[9][12] This can activate downstream signaling cascades, such as the MAPK/ERK pathway, influencing gene expression related to cellular stress responses.[9]
Applications in Drug Development
The use of ¹⁵N₅ labeled deoxyguanosine and its derivatives is crucial in several areas of drug development:
-
Efficacy and MoA Studies: Quantifying the extent of DNA damage and the efficiency of its repair in response to novel therapeutics provides insights into their mechanism of action.
-
Toxicity and Safety Assessment: Measuring levels of oxidative DNA damage can be a key indicator of drug-induced toxicity.
-
Biomarker Discovery: The levels of 8-oxodG in urine and tissues are established biomarkers of oxidative stress and are being investigated for their utility in diagnosing and monitoring various diseases, including cancer.[13] The use of ¹⁵N₅-labeled standards enhances the accuracy of these biomarker assays.
Conclusion
¹⁵N₅ labeled deoxyguanosine is an indispensable tool for researchers in the fields of molecular biology, toxicology, and pharmacology. Its primary application as an internal standard enables the precise and accurate quantification of deoxyguanosine and its damaged forms, providing critical data for understanding the mechanisms of DNA damage and repair, the cellular response to oxidative stress, and the efficacy and safety of new drug candidates. The continued use of this and other stable isotope-labeled nucleosides will undoubtedly contribute to significant advancements in our understanding of human health and disease.
References
- 1. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2'-Deoxyguanosine CAS#: 961-07-9 [m.chemicalbook.com]
- 4. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]
- 5. 99-100%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2'-Deoxyguanosine | 961-07-9 [amp.chemicalbook.com]
- 7. 2'-Deoxyguanosine(961-07-9) 1H NMR spectrum [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complexities of the DNA Base Excision Repair Pathway for Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Base excision repair - Wikipedia [en.wikipedia.org]
- 12. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epigentek.com [epigentek.com]
A Comprehensive Technical Guide to the Stability and Storage of 2'-Deoxyguanosine-¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2'-Deoxyguanosine-¹⁵N₅. The information presented herein is essential for ensuring the integrity and reliability of this isotopically labeled compound in research and development applications, particularly in mass spectrometry-based studies. While specific stability data for the ¹⁵N₅-labeled variant is not extensively available, the stability profile is expected to be analogous to that of its unlabeled counterpart, 2'-deoxyguanosine. The following sections detail the known stability under various conditions, recommended storage protocols, potential degradation pathways, and analytical methodologies for assessing its purity and degradation.
Recommended Storage Conditions
To maintain the long-term integrity of 2'-Deoxyguanosine-¹⁵N₅, it is imperative to adhere to specific storage conditions. The primary recommendations from suppliers are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes chemical and enzymatic degradation. |
| Atmosphere | Desiccated | Prevents hydrolysis of the glycosidic bond. |
| Light | Protected from light | Minimizes photodegradation. |
Table 1: Recommended Storage Conditions for 2'-Deoxyguanosine-¹⁵N₅ [1][2][3][4]
Stability Profile
The stability of 2'-Deoxyguanosine-¹⁵N₅ is influenced by several factors, including pH, temperature, and light exposure. Understanding these factors is critical for handling the compound during experimental procedures.
pH Stability
Thermal Stability
Elevated temperatures can accelerate the degradation of 2'-Deoxyguanosine-¹⁵N₅, primarily through the hydrolysis of the glycosidic bond. Forced degradation studies, a common practice in pharmaceutical development, often utilize elevated temperatures to predict long-term stability.[8][9][10][11][12] For instance, a stability study of various 2'-deoxyguanosine derivatives involved thermal stress at 80°C to evaluate their degradation kinetics.[13] It is crucial to minimize the exposure of 2'-Deoxyguanosine-¹⁵N₅ to high temperatures during experimental procedures to prevent degradation.
Photostability
Exposure to light, particularly UV radiation, can induce photochemical degradation of 2'-deoxyguanosine. While the specific photodegradation pathways for 2'-deoxyguanosine are not detailed in the provided search results, studies on the related compound 8-oxo-2'-deoxyguanosine indicate that UV exposure can lead to complex photochemical reactions and degradation.[1][2][4][14] Therefore, it is recommended to handle 2'-Deoxyguanosine-¹⁵N₅ in a light-protected environment whenever possible.
Potential Degradation Pathways
The primary degradation pathway for 2'-Deoxyguanosine-¹⁵N₅ is the acid-catalyzed hydrolysis of the N-glycosidic bond, leading to the formation of ¹⁵N₅-guanine and 2-deoxyribose. This is a common degradation route for all purine deoxyribonucleosides. Under alkaline conditions, degradation can also occur, though typically at a slower rate than acid hydrolysis.[15][16] Oxidative damage can also lead to the formation of various oxidation products, with 8-hydroxy-2'-deoxyguanosine-¹⁵N₅ being a major and well-studied product.[17]
Caption: Potential degradation pathways of 2'-Deoxyguanosine-¹⁵N₅.
Experimental Protocols for Stability Assessment
A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocol outlines a general approach for assessing the stability of 2'-Deoxyguanosine-¹⁵N₅.
Forced Degradation Protocol
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of 2'-Deoxyguanosine-¹⁵N₅ and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for various time points.
-
Thermal Degradation: Aliquot the stock solution into vials and incubate in a temperature-controlled oven (e.g., 80°C) for various time points.
-
Photodegradation: Expose the stock solution in a photostability chamber to a defined light source (e.g., ICH compliant) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methodology: HPLC-UV
A reversed-phase HPLC method with UV detection is commonly used for the analysis of deoxynucleosides and their degradation products.
| Parameter | Typical Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid or ammonium acetate buffer; B: Acetonitrile or Methanol |
| Gradient | A suitable gradient to separate the parent compound from its degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 260 nm |
| Injection Volume | 10-20 µL |
Table 2: Typical HPLC-UV Conditions for 2'-Deoxyguanosine Analysis [13][18][19][20]
Analytical Methodology: LC-MS
LC-MS provides higher sensitivity and specificity, allowing for the identification and quantification of degradation products.
| Parameter | Typical Condition |
| LC System | Similar to HPLC-UV, often with smaller column dimensions and lower flow rates for better MS compatibility. |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification. |
Table 3: Typical LC-MS Conditions for 2'-Deoxyguanosine Analysis [3][17][21][22]
Caption: Experimental workflow for assessing the stability of 2'-Deoxyguanosine-¹⁵N₅.
Conclusion
The stability and proper storage of 2'-Deoxyguanosine-¹⁵N₅ are paramount for its effective use in research and development. Adherence to the recommended storage conditions of low temperature, desiccation, and protection from light is essential to maintain its integrity. While the stability profile of the ¹⁵N₅-labeled compound is expected to mirror that of its unlabeled counterpart, researchers should be mindful of its susceptibility to degradation under acidic, thermal, and photolytic stress. The implementation of robust stability-indicating analytical methods, such as HPLC-UV and LC-MS, is crucial for monitoring the purity of the compound and for conducting forced degradation studies to understand its intrinsic stability. The information provided in this guide serves as a valuable resource for ensuring the quality and reliability of 2'-Deoxyguanosine-¹⁵N₅ in scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
- 14. GIST Scholar: Photochemical pathways of 8-oxo-2′-deoxyguanosine under photodegradation [scholar.gist.ac.kr]
- 15. Alkaline stability of guanosine and some of its derivatives modified by the carcinogen N-acetoxyacetylaminofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the alkaline degradation products of an oligodeoxynucleotide containing 8-oxo-7,8-dihydro-2'-deoxyguanosine by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. scribd.com [scribd.com]
- 20. [PDF] Development and validation of an HPLC-UV method for purity determination of DNA | Semantic Scholar [semanticscholar.org]
- 21. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
Understanding 15N Labeling in Nucleosides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 15N labeling of nucleosides, a powerful technique for elucidating biological processes at the molecular level. We will delve into the core principles, experimental methodologies, and advanced analytical techniques, offering practical insights for researchers in academia and industry.
Introduction to 15N Labeling of Nucleosides
Nitrogen-15 (15N) is a stable, non-radioactive isotope of nitrogen. Incorporating 15N into nucleosides, the building blocks of DNA and RNA, allows for the precise tracking and quantification of these molecules in biological systems. This technique is invaluable for a wide range of applications, from studying metabolic pathways and drug-DNA interactions to elucidating the structure and dynamics of nucleic acids.[1] The key advantage of 15N labeling lies in its ability to introduce a specific mass shift, enabling differentiation from their natural 14N counterparts by mass spectrometry (MS) and providing a unique nuclear magnetic resonance (NMR) signature.[1]
Methodologies for 15N Labeling of Nucleosides
There are two primary approaches for generating 15N labeled nucleosides: chemical synthesis and metabolic labeling.
Chemical Synthesis
Chemical synthesis offers precise control over the position of the 15N label within the nucleoside structure. This is particularly useful for detailed mechanistic studies where specific nitrogen atoms are of interest.
Experimental Protocol: Synthesis of [7,NH2-15N2]adenosine
This protocol describes the specific incorporation of 15N into the N7 and amino positions of adenosine.
Materials:
-
4-amino-6-hydroxy-2-mercaptopyrimidine
-
[15N]NH4Cl
-
Diethoxymethyl acetate
-
Dimethylformamide (DMF)
-
Raney nickel
-
6-chloropurine
-
Purine nucleoside phosphorylase
-
7-methylguanosine
-
Anhydrous DMSO
-
KHCO3
-
Glacial acetic acid
Procedure:
-
Introduction of the first 15N label: Start with the pyrimidine 4-amino-6-hydroxy-2-mercaptopyrimidine. Introduce the first 15N label through direct nitrosation/reduction.
-
Ring closure: Perform a ring closure using diethoxymethyl acetate in DMF.
-
Removal of thiol group: Remove the thiol group using Raney nickel to form hypoxanthine.
-
Conversion to 6-chloropurine: Convert hypoxanthine to 6-chloropurine, which is a suitable substrate for enzymatic transglycosylation.
-
Enzymatic transglycosylation: Use purine nucleoside phosphorylase and 7-methylguanosine to convert 6-chloropurine to the corresponding nucleoside.
-
Introduction of the second 15N label: Introduce the second 15N label by displacing the chloride with 15NH3, generated in situ from [15N]NH4Cl, to yield the labeled adenosine.
This protocol is adapted from a previously published method.
Metabolic Labeling
Metabolic labeling involves introducing 15N-enriched precursors into a biological system (e.g., cell culture or whole organism), allowing for the incorporation of the isotope into newly synthesized biomolecules, including nucleosides.[1] This approach is ideal for studying the dynamics of nucleic acid metabolism and for producing globally labeled internal standards for quantitative analysis.
Experimental Protocol: Metabolic Labeling of DNA in Cell Culture using [15N] Glutamine
This protocol outlines the steps for labeling the DNA of a bladder cancer cell line with 15N using labeled glutamine.[2]
Materials:
-
5637 bladder cancer cell line
-
Glutamine-free RPMI-1640 media
-
Dialyzed serum
-
[15N] glutamine
-
DNA extraction kit (e.g., Qiagen DNeasy)
Procedure:
-
Cell Culture Preparation: Maintain 5637 cells in glutamine-free RPMI-1640 media supplemented with 10% dialyzed serum overnight.
-
Labeling: Replace the media with fresh media containing [15N] glutamine (e.g., 5 mM). Culture the cells for various time points (e.g., 12, 24, 48, 72 hours) to monitor the incorporation of 15N.
-
Cell Harvesting and DNA Extraction: After the desired labeling period, collect the cells and extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.[2]
-
DNA Hydrolysis: Enzymatically hydrolyze the extracted DNA to its constituent deoxynucleosides for subsequent analysis.
Analytical Techniques for 15N Labeled Nucleosides
The two primary analytical techniques for studying 15N labeled nucleosides are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
MS is a highly sensitive technique that measures the mass-to-charge ratio of ions. For 15N labeled nucleosides, the incorporation of the heavier isotope results in a predictable mass shift, allowing for their detection and quantification.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach for analyzing complex mixtures of nucleosides.[2]
Quantitative Data: Isotopic Enrichment and Analytical Performance
| Parameter | Value/Range | Analytical Method | Reference |
| 15N Labeling Efficiency in E. coli | ~93% | Mass Spectrometry | [4] |
| 15N Enrichment in Mammalian Tissues | >95% | Mass Spectrometry | [5] |
| 15N Enrichment in Arabidopsis | 93-99% | LC-MS | [6] |
| Sensitivity of MS | Picomole to femtomole | Mass Spectrometry | [7] |
| Sensitivity of NMR | Millimolar range | NMR Spectroscopy | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of molecules in solution. The 15N nucleus has a nuclear spin of 1/2, which makes it amenable to high-resolution NMR studies.[9] 1H-15N heteronuclear correlation experiments are commonly used to probe the local environment of the nitrogen atoms within the nucleoside.
Applications of 15N Labeled Nucleosides
Metabolic Flux Analysis
15N labeled nucleosides are powerful tracers for dissecting metabolic pathways. By monitoring the incorporation of 15N from a labeled precursor into various nucleosides and their downstream metabolites, researchers can quantify the flux through different biosynthetic and salvage pathways.[10] This is particularly relevant in cancer research, where nucleotide metabolism is often dysregulated.[2]
Metabolic Flux Analysis Workflow using 15N Labeling.
Studying DNA-Ligand Interactions and DNA Repair
15N labeled oligonucleotides are invaluable tools for investigating the interactions between DNA and other molecules, such as proteins and drugs.[9] NMR studies of 15N labeled DNA can provide insights into the structural changes that occur upon ligand binding. Furthermore, 15N labeled nucleosides can be used to study DNA damage and repair pathways. By incorporating a 15N labeled nucleoside into a DNA strand and then exposing it to a damaging agent, researchers can use MS to identify and quantify the resulting DNA adducts.[11]
Workflow for Studying DNA Adducts using 15N Labeling.
Elucidating Nucleotide Salvage Pathways
The nucleotide salvage pathway is a crucial metabolic process that recycles nucleobases and nucleosides from the degradation of DNA and RNA.[12] 15N labeled nucleosides can be used to trace the flow of nitrogen through this pathway, providing insights into its regulation and its contribution to the overall nucleotide pool.
Tracing the Nucleotide Salvage Pathway with 15N Labeling.
Conclusion
15N labeling of nucleosides is a versatile and powerful technique with broad applications in biological and biomedical research. From fundamental studies of metabolic pathways to the development of new therapeutic agents, the ability to track and quantify nucleosides with high precision provides invaluable insights into the complex machinery of life. As analytical technologies continue to advance, the utility of 15N labeled nucleosides is poised to expand even further, opening up new avenues of scientific discovery.
References
- 1. M9 Minimal Media - Powers Wiki [bionmr.unl.edu]
- 2. antibodies.cancer.gov [antibodies.cancer.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. promega.ca [promega.ca]
- 5. eurisotop.com [eurisotop.com]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 9. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and quantification of DNA repair proteins by liquid chromatography/isotope-dilution tandem mass spectrometry using their fully 15N-labeled analogues as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleotide salvage - Wikipedia [en.wikipedia.org]
A Technical Guide to the Natural Abundance of ¹⁵N versus Labeled 2'-Deoxyguanosine for Researchers and Drug Development Professionals
Introduction
In the realms of molecular biology, pharmacology, and drug development, the ability to trace and quantify specific molecules is paramount. Isotopic labeling, particularly with stable isotopes like Nitrogen-15 (¹⁵N), offers a powerful tool for elucidating metabolic pathways, studying DNA-drug interactions, and quantifying analytical targets with high precision. This technical guide provides an in-depth exploration of the natural abundance of ¹⁵N in 2'-Deoxyguanosine compared to its synthetically ¹⁵N-labeled counterpart. We will delve into the quantitative differences, detailed experimental protocols for their analysis, and the practical applications that leverage these differences.
Quantitative Data Summary
The key distinction between natural and labeled 2'-Deoxyguanosine lies in the abundance of the ¹⁵N isotope. This difference is the foundation for a variety of analytical techniques that can differentiate and quantify the two forms.
| Parameter | Natural 2'-Deoxyguanosine | ¹⁵N-Labeled 2'-Deoxyguanosine | Data Source |
| ¹⁵N Isotopic Abundance | ~0.37% | Typically >98% | [1][2] |
| Molecular Weight (Monoisotopic) | 267.1026 g/mol (for all ¹⁴N) | 272.0880 g/mol (for all ¹⁵N) | Calculated |
| Primary Analytical Techniques | Mass Spectrometry, NMR Spectroscopy | Mass Spectrometry, NMR Spectroscopy | [3][4][5][6][7] |
| Typical Applications | Baseline measurement, Control samples | Metabolic tracing, Quantitative analysis (as internal standard), Structural studies | [3][8][9][10][11] |
The Significance of ¹⁵N Labeling
2'-Deoxyguanosine is one of the four deoxyribonucleosides that constitute DNA. Its purine ring system contains five nitrogen atoms, making it an ideal candidate for ¹⁵N labeling. The natural abundance of ¹⁵N is approximately 0.37%, meaning that in any given sample of natural 2'-Deoxyguanosine, a very small fraction of the molecules will contain one or more ¹⁵N atoms.[1]
In contrast, ¹⁵N-labeled 2'-Deoxyguanosine is synthesized to have a much higher enrichment of the ¹⁵N isotope, often exceeding 98%. This significant difference in isotopic composition allows researchers to introduce a "heavy" version of the molecule into a biological system and track its fate without the use of radioactive isotopes.
Experimental Protocols
The analysis of ¹⁵N abundance in 2'-Deoxyguanosine predominantly relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for ¹⁵N Abundance Analysis
Isotope-dilution mass spectrometry is a highly accurate method for quantifying nucleosides.[11] This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-2'-Deoxyguanosine) to a sample containing the natural (unlabeled) analyte. The ratio of the two is then measured by mass spectrometry.
Protocol for LC-MS/MS Analysis of 2'-Deoxyguanosine:
-
DNA Extraction and Digestion:
-
Extract DNA from the biological sample using a suitable commercial kit or standard phenol-chloroform extraction protocol.
-
Quantify the extracted DNA using UV spectroscopy.
-
Enzymatically digest the DNA to its constituent deoxynucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[12]
-
During digestion, add a known concentration of the ¹⁵N-labeled 2'-Deoxyguanosine internal standard.[11]
-
-
Sample Preparation:
-
After digestion, precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge the sample and collect the supernatant containing the deoxynucleosides.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a solvent suitable for liquid chromatography (e.g., water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the deoxynucleosides using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry (MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) using a triple quadrupole mass spectrometer.
-
Monitor the specific precursor-to-product ion transitions for both natural and ¹⁵N-labeled 2'-Deoxyguanosine. For example, for natural 2'-Deoxyguanosine, the transition could be m/z 268 → 152, while for [¹⁵N₅]-2'-Deoxyguanosine, it would be m/z 273 → 157.
-
The exact m/z values will depend on the specific adducts and charge states.
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected ion transitions of both the natural and the labeled 2'-Deoxyguanosine.
-
Calculate the ratio of the peak area of the natural analyte to the peak area of the internal standard.
-
Determine the concentration of the natural 2'-Deoxyguanosine in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of both the natural and labeled standards.
-
NMR Spectroscopy for Structural and Quantitative Analysis
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution and can also be used for quantitative analysis. ¹⁵N NMR, particularly in conjunction with proton (¹H) NMR in two-dimensional experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), provides detailed information about the nitrogen atoms within a molecule.
Protocol for ¹⁵N NMR Analysis of Labeled 2'-Deoxyguanosine:
-
Sample Preparation:
-
Dissolve the ¹⁵N-labeled 2'-Deoxyguanosine sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent depends on the specific experiment and the solubility of the compound.
-
Transfer the solution to an NMR tube.
-
-
NMR Experiment Setup:
-
Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
For quantitative ¹⁵N NMR, it is crucial to ensure full relaxation of the ¹⁵N nuclei between scans. This often requires long relaxation delays (D1) due to the long spin-lattice relaxation times (T₁) of ¹⁵N.
-
To shorten the experimental time, a paramagnetic relaxation agent like Cr(acac)₃ can be added, but this may affect chemical shifts.
-
For structural analysis, a 2D ¹H-¹⁵N HSQC experiment is typically performed. This experiment correlates the chemical shifts of ¹⁵N nuclei with the chemical shifts of their directly attached protons.
-
-
Data Acquisition and Processing:
-
Acquire the NMR data with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the data using NMR software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
-
For quantitative analysis, integrate the peaks of interest in the ¹⁵N spectrum. The integral is proportional to the number of nuclei contributing to the signal.
-
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. ckisotopes.com [ckisotopes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Magnitudes and orientations of the 15N chemical shift tensor of [1-15N]-2'-deoxyguanosine determined on a polycrystalline sample by two-dimensional solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Application of 2'-Deoxyguanosine-¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and applications of 2'-Deoxyguanosine-¹⁵N₅, a critical tool in biomedical research and drug development. The stable isotope labeling of 2'-deoxyguanosine with five ¹⁵N atoms allows for sensitive and specific detection in various analytical techniques, making it an invaluable tracer for studying DNA structure, dynamics, damage, and metabolism. This document details both chemical and enzymatic synthesis routes, presents key quantitative data, and illustrates the experimental workflows where this labeled nucleoside is employed.
Quantitative Data Summary
The synthesis of ¹⁵N-labeled nucleosides can be achieved through various methods, each with its own efficiency. The following tables summarize key quantitative data from representative synthetic approaches.
| Chemical Synthesis Method | Starting Materials | Key Reagents | Yield | Purity | Reference |
| Nucleophilic Addition-Elimination | 2',3',5'-tri-O-acetyl-2-fluoro-O⁶-[2-(4-nitrophenyl)ethyl]inosine | [¹⁵N]benzylamine, triethylamine, ruthenium trichloride, tetrabutylammonium periodate | High | Not specified | [1] |
| Nucleophilic Aromatic Substitution | 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-fluoro-9H-purine | N-(tert-butyldimethylsilyl) [¹⁵N]phthalimide, CsF | Not specified | Not specified | [2] |
| Multi-step Chemical Synthesis | 4-amino-6-hydroxy-2-mercaptopyrimidine | [¹⁵N]NaNO₂, [¹³C]NaSCSOEt, [¹⁵N]NH₄Cl | >95% (for intermediate steps) | Not specified | [3] |
| Enzymatic Synthesis Method | Key Enzymes | Substrates | ¹⁵N Source | Product | Isotopic Enrichment | Reference |
| Multi-enzyme Cascade | IMP-dehydrogenase, GMP-synthetase, adenylate kinase, creatine kinase | IMP or dIMP | ¹⁵NH₄Cl (> 99 at.% ¹⁵N) | [2-¹⁵N]GMP and dGMP | > 98 at.% ¹⁵N | [4] |
| Transglycosylation | Nucleoside deoxyribosyltransferase-II (NdRT-II), Adenosine deaminase | Thymidine, 2-amino-6-chloropurine | Not applicable (label incorporated in purine starting material) | 2'-deoxyguanosine | Not applicable | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of 2'-Deoxyguanosine-¹⁵N₅. Below are representative protocols for both chemical and enzymatic synthesis.
Protocol 1: Chemical Synthesis of [7,NH₂-¹⁵N₂]-Adenosine and Conversion to Guanosine
This protocol describes a method for introducing ¹⁵N labels into the N7 and exocyclic amino positions of adenosine, which can then be converted to the corresponding guanosine derivative.[3]
Step 1: Synthesis of [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone
-
Suspend 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in 1 N HCl and cool in an ice bath.
-
Slowly add a solution of [¹⁵N]NaNO₂ in water. The mixture will change from yellow to red.
-
After stirring, add NaHCO₃ to raise the pH, followed by sodium dithionite to reduce the nitroso group. The mixture will turn yellow.
-
Neutralize with glacial acetic acid and collect the product by vacuum filtration.
Step 2: Ring Closure to form [7-¹⁵N]-2,8-dithioxohypoxanthine
-
Reflux the product from Step 1 with diethoxymethyl acetate in DMF under a nitrogen atmosphere.
-
Cool the mixture and precipitate the product with cold acetonitrile.
-
Collect the solid by vacuum filtration.
Step 3: Conversion to [7,NH₂-¹⁵N₂]-Adenosine
-
Treat the dithioxohypoxanthine derivative with Raney nickel to remove the thiol groups, forming hypoxanthine.
-
Convert hypoxanthine to 6-chloropurine.
-
Displace the chloride with [¹⁵N]NH₃ (generated in situ from [¹⁵N]NH₄Cl) in a sealed bomb reactor at 80°C for 3 days.
-
Cool the reactor, dilute the mixture with water, and adjust the pH to 7 to precipitate the labeled adenosine.
Step 4: Enzymatic Conversion to Guanosine
-
The labeled adenosine can be enzymatically converted to guanosine using adenosine deaminase to yield hypoxanthine, followed by enzymatic reactions to introduce the 2-amino group, similar to the enzymatic protocol below.
Protocol 2: Enzymatic Synthesis of [2-¹⁵N]-dGMP
This protocol utilizes a series of enzymatic reactions to specifically label the 2-amino group of dGMP.[4]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing dIMP, ¹⁵NH₄Cl (as the ¹⁵N source), ATP, an ATP regeneration system (e.g., creatine kinase and phosphocreatine), and the necessary enzymes: IMP-dehydrogenase and GMP-synthetase.
-
Enzymatic Conversion:
-
IMP-dehydrogenase catalyzes the oxidation of dIMP to xanthosine monophosphate (XMP).
-
GMP-synthetase then catalyzes the amination of XMP using the ¹⁵N-labeled ammonia, forming [2-¹⁵N]-dGMP.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature and pH for the enzymes (typically around 37°C and pH 7-8) until the reaction is complete, monitoring by HPLC.
-
Purification: Purify the resulting [2-¹⁵N]-dGMP using chromatographic techniques such as ion-exchange chromatography.
-
Hydrolysis (Optional): To obtain 2'-Deoxyguanosine-¹⁵N, the purified dGMP can be dephosphorylated using a phosphatase.
Applications and Experimental Workflows
2'-Deoxyguanosine-¹⁵N₅ is primarily used as an internal standard and a tracer in studies involving DNA. Its main applications are in biomolecular NMR and mass spectrometry.
Biomolecular NMR Spectroscopy
Stable isotope labeling is essential for elucidating the structure and dynamics of nucleic acids by NMR spectroscopy.[6][7] The incorporation of ¹⁵N allows for the use of heteronuclear NMR experiments, which can resolve signal overlap and provide detailed structural and dynamic information.
Caption: Workflow for NMR studies using ¹⁵N-labeled DNA.
Mass Spectrometry for Oxidative DNA Damage Analysis
8-hydroxy-2'-deoxyguanosine (8-OHdG) is a critical biomarker for oxidative stress and carcinogenesis.[8][9][10] 8-Hydroxy-2'-deoxyguanosine-¹⁵N₅ is used as an internal standard in LC-MS methods to accurately quantify the levels of 8-OHdG in biological samples.
Caption: Workflow for quantifying oxidative DNA damage using LC-MS.
Conclusion
The synthesis of 2'-Deoxyguanosine-¹⁵N₅, through both chemical and enzymatic routes, provides researchers with a powerful tool for investigating the intricacies of DNA. Its application in advanced analytical techniques like NMR and mass spectrometry is fundamental to studies on DNA structure, function, and the impact of damage. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of ¹⁵N-labeled nucleosides in cutting-edge research. Commercial availability of this compound further facilitates its use in a wide range of scientific disciplines.[11][12]
References
- 1. Efficient methods for the synthesis of [2-15N]guanosine and 2'-deoxy[2-15N]guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of guanine nucleotides labeled with 15N at the 2-amino group of the purine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Influence of 2′-Deoxyguanosine Lesions on the Electronic Properties of OXOG:::C Base Pairs in Ds-DNA: A Comparative Analysis of Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Hydroxy-2-Deoxyguanosine as Oxidative DNA Damage Biomarker of Medical Ionizing Radiation: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2â²-Deoxyguanosine·HâO (¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, NLM-3899-CA-5 [isotope.com]
- 12. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3900-CA-25 [isotope.com]
Methodological & Application
Application Notes and Protocols: The Use of 2'-Deoxyguanosine-15N5 in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2'-Deoxyguanosine-¹⁵N₅ is a stable isotope-labeled form of the natural DNA nucleoside, 2'-deoxyguanosine. The incorporation of five ¹⁵N atoms into the guanine base results in a mass shift of +5 Da compared to its unlabeled counterpart. This key feature makes it an invaluable tool in mass spectrometry-based quantitative analysis. Its primary application is as an internal standard in isotope-dilution mass spectrometry (IDMS), a methodology widely regarded as the gold standard for the accurate quantification of nucleosides and their modified forms in complex biological matrices.[1] This technique is crucial for studying DNA damage and repair, assessing oxidative stress, and in pharmacokinetic studies of nucleoside analogue drugs.
The use of a stable isotope-labeled internal standard like 2'-Deoxyguanosine-¹⁵N₅ enhances the accuracy, precision, and reproducibility of quantitative measurements.[2] By adding a known amount of the labeled standard to a sample at the earliest stage of preparation, it co-purifies with the endogenous analyte. Any sample loss during extraction, digestion, or purification affects both the analyte and the standard equally. In the mass spectrometer, the two compounds are chemically identical and have the same ionization efficiency, but are easily distinguished by their mass difference. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the exact amount of the analyte, effectively correcting for experimental variability.
Core Application: Quantification of Oxidative DNA Damage
Exposure to endogenous and exogenous chemicals or radiation can lead to the formation of DNA adducts and oxidative damage.[1][3] One of the most common and well-studied markers of oxidative DNA damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). Unrepaired, this lesion can lead to G-to-T transversion mutations and is implicated in carcinogenesis.[3] Therefore, its accurate quantification is essential for cancer risk assessment and for studies in toxicology and molecular epidemiology.[3][4]
Isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its superior sensitivity and selectivity.[1][2][3] In this context, 2'-Deoxyguanosine-¹⁵N₅ is used to synthesize ¹⁵N₅-labeled 8-oxo-dG, which serves as the ideal internal standard for quantifying the native 8-oxo-dG.
Experimental Workflow for 8-oxo-dG Quantification
The general workflow involves isolating DNA from a biological sample, adding the ¹⁵N₅-8-oxo-dG internal standard, digesting the DNA into individual nucleosides, purifying the nucleosides, and finally analyzing the mixture by LC-MS/MS.
Experimental Protocols
Protocol 1: Synthesis of [¹⁵N₅]-8-oxo-dG Internal Standard from [¹⁵N₅]-2'-Deoxyguanosine
This protocol describes the synthesis of the ¹⁵N₅-labeled internal standard for 8-oxo-dG analysis, adapted from established methods.[5][6] This reaction uses a Fenton-type chemical oxidation.
Materials:
-
[¹⁵N₅]-2'-deoxyguanosine monohydrate (e.g., from Cambridge Isotope Laboratories)
-
Deionized water
-
Ascorbic acid, 0.5 M solution (freshly prepared)
-
Copper(II) sulfate (CuSO₄), 0.1 M solution
-
Hydrogen peroxide (H₂O₂), 30%
-
Sodium sulfite (Na₂SO₃), 5% solution
-
Sodium bicarbonate (NaHCO₃), 5% solution
-
1 mL glass vial with a magnetic stir bar
Procedure:
-
In a 1 mL glass vial, dissolve 0.24 mg (0.82 µmol) of [¹⁵N₅]-2'-deoxyguanosine monohydrate in 164 µL of deionized water.[5]
-
While stirring, add 5.45 µL of 0.5 M ascorbic acid.[5]
-
Add 3.3 µL of 0.1 M CuSO₄, followed by 9.4 µL of 30% hydrogen peroxide.[5]
-
Allow the reaction to stir at room temperature for 2 hours.[5]
-
Quench the reaction by adding 100 µL of 5% Na₂SO₃ solution.[5]
-
Neutralize the mixture to pH ~7 by adding a 5% NaHCO₃ solution.[5]
-
The product, [¹⁵N₅]-8-oxo-dG, should be purified by HPLC before use. The concentration of the purified standard can be determined by UV spectroscopy.[6]
Protocol 2: Quantification of 8-oxo-dG in DNA by Isotope Dilution LC-MS/MS
This protocol outlines the steps for sample preparation and analysis.
1. DNA Isolation and Digestion:
-
Isolate genomic DNA from your biological sample (e.g., 50 µg) using a standard DNA isolation kit or protocol.
-
To the isolated DNA sample, add a known amount of the purified [¹⁵N₅]-8-oxo-dG internal standard. The amount should be chosen to be in a similar range to the expected amount of endogenous 8-oxo-dG.
-
Perform enzymatic digestion of the DNA to release the deoxynucleosides. A common enzyme cocktail includes Nuclease P1, followed by alkaline phosphatase.[7]
-
Incubate the DNA with Nuclease P1 in an appropriate buffer (e.g., pH 5) at 50°C.
-
Adjust the pH to ~8 and add alkaline phosphatase to complete the digestion to nucleosides.[8]
-
-
After digestion, the sample may require purification to remove enzymes and other matrix components. This can be achieved using solid-phase extraction (SPE) cartridges or by ultrafiltration.[4]
2. LC-MS/MS Analysis:
-
Reconstitute the final purified sample in a suitable volume of the initial mobile phase (e.g., 100 µL of water with 0.1% formic acid).[5]
-
Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.[9]
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).[6]
-
Mobile Phase A: Water + 0.1% Formic Acid.[9]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]
-
Flow Rate: 0.2 mL/min.
-
Gradient: A linear gradient starting with low %B (e.g., 2-5%) and increasing to elute the analytes of interest.
-
Column Temperature: 45°C.[9]
-
-
Mass Spectrometry (MS) Conditions:
Data Presentation
The accurate quantification of 8-oxo-dG relies on monitoring specific mass transitions in MRM mode. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3).
Table 1: Mass Spectrometry Parameters for 8-oxo-dG and its ¹⁵N₅-labeled Internal Standard
| Compound | Label | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q2) [Base+H]⁺ (m/z) | Notes |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine | Unlabeled | 284.1 | 168.1 | The product ion corresponds to the 8-oxo-guanine base following cleavage of the glycosidic bond.[10] |
| [¹⁵N₅]-8-oxo-7,8-dihydro-2'-deoxyguanosine | ¹⁵N₅ | 289.1 | 173.1 | The +5 Da shift is observed in both the precursor and the product ion.[10] |
Principle of Isotope Dilution Quantification
The fundamental principle of isotope dilution is that the ratio of the unlabeled analyte to the labeled internal standard remains constant throughout the workup procedure, regardless of sample loss. The mass spectrometer measures this final ratio, which allows for the calculation of the initial, unknown concentration of the analyte.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative gas chromatography mass spectrometric analysis of 2'-deoxyinosine in tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Oxidative DNA Damage Biomarkers Using 2'-Deoxyguanosine-¹⁵N₅ as an Internal Standard for LC-MS/MS
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to cellular damage, including the oxidation of DNA. 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a primary product of oxidative DNA damage and a widely recognized biomarker for assessing the extent of this damage in various physiological and pathological states. Accurate and precise quantification of 8-oxo-dG is crucial for research in toxicology, oncology, and aging. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis. This application note details a robust LC-MS/MS method for the quantification of 8-oxo-dG in biological samples, employing 2'-Deoxyguanosine-¹⁵N₅ as an internal standard.
Introduction
Reactive oxygen species are natural byproducts of cellular metabolism and can also be introduced by external factors such as ionizing radiation and chemical carcinogens.[1] When ROS levels overwhelm the cell's antioxidant defenses, they can damage cellular macromolecules, including DNA.[2][3] Guanine, being the most easily oxidized of the four DNA bases, is particularly susceptible to oxidative damage, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).[4] The presence of 8-oxo-dG in DNA can lead to G-to-T transversions during DNA replication if not repaired, highlighting its mutagenic potential.[5] Consequently, the accurate measurement of 8-oxo-dG serves as a key biomarker for oxidative stress and DNA damage.[6][7]
LC-MS/MS offers superior sensitivity and specificity for the quantification of 8-oxo-dG compared to other methods like HPLC with electrochemical detection (HPLC-ECD) or gas chromatography-mass spectrometry (GC-MS), which may be prone to artifacts.[8][9] To ensure the accuracy and reliability of LC-MS/MS data, the use of a stable isotope-labeled internal standard is indispensable. 2'-Deoxyguanosine-¹⁵N₅, which has a chemically identical structure to the analyte but a different mass, co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for precise correction of any variations that may occur during the analytical process. This document provides a detailed protocol for the extraction, enzymatic digestion, and LC-MS/MS analysis of 8-oxo-dG in DNA samples using 2'-Deoxyguanosine-¹⁵N₅ as an internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of 8-oxo-dG in DNA samples is depicted below. The process begins with the isolation of DNA from the biological matrix, followed by the addition of the ¹⁵N₅-labeled internal standard. The DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides. The resulting mixture is analyzed by LC-MS/MS to quantify the levels of 8-oxo-dG.
Materials and Reagents
-
2'-Deoxyguanosine-¹⁵N₅ (Internal Standard)
-
8-oxo-7,8-dihydro-2'-deoxyguanosine (Analytical Standard)
-
HPLC-grade methanol and water
-
Formic acid (mass spectrometry grade)
-
DNase I
-
Nuclease P1
-
Alkaline phosphatase
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
DNA isolation kit
-
Syringe filters (0.22 µm)
Protocols
DNA Isolation
Isolate genomic DNA from the desired biological source (e.g., cells, tissues, blood) using a commercially available DNA isolation kit, following the manufacturer's instructions. To prevent artifactual formation of 8-oxo-dG during this process, it is recommended to include antioxidants or metal chelators in the lysis buffer.[8]
Sample Preparation and Enzymatic Digestion
-
Quantify the isolated DNA using a UV spectrophotometer.
-
To a microcentrifuge tube, add 50 µg of the isolated DNA.
-
Spike the sample with a known amount of 2'-Deoxyguanosine-¹⁵N₅ internal standard.
-
Add 80 mM Tris-HCl buffer (pH 7.0) containing 20 mM MgCl₂.
-
Initiate the digestion by adding DNase I and incubate at 37°C for 10 minutes.[8]
-
Add phosphodiesterase I and alkaline phosphatase to the mixture and continue the incubation at 37°C for 60 minutes.[8]
-
After digestion, the sample can be further purified if necessary, for example, by solid-phase extraction (SPE) for urine samples.[10]
-
Filter the final hydrolysate through a 0.22 µm syringe filter before transferring to an HPLC vial for analysis.
LC-MS/MS Analysis
The digested samples are analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in water[10] |
| Mobile Phase B | Methanol[10] |
| Flow Rate | 0.2 - 0.25 mL/min[8][10] |
| Injection Volume | 5 - 15 µL[8][10] |
| Column Temperature | 40°C[10] |
| Gradient | A linear gradient is typically used. For example, starting with a low percentage of mobile phase B, which is gradually increased to elute the analytes. |
Mass Spectrometry Parameters
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific transitions for 8-oxo-dG and its ¹⁵N₅-labeled internal standard.
| Parameter | 8-oxo-dG | 2'-Deoxyguanosine-¹⁵N₅ |
| Precursor Ion (m/z) | 284.1[8][10] | 289.1[8][10] |
| Product Ion (m/z) | 168.0[8] | 173.0[8] |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Capillary Voltage | 3.2 kV[10] | 3.2 kV[10] |
| Source Temperature | 110°C[10] | 110°C[10] |
| Desolvation Temperature | 350°C[10] | 350°C[10] |
Data Analysis and Quantification
The quantification of 8-oxo-dG is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the 8-oxo-dG standards. The concentration of 8-oxo-dG in the unknown samples is then determined from this calibration curve.
Method Validation
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99[1] |
| Accuracy | 98.7–101.0%[10] |
| Precision (%RSD) | < 10%[10] |
| LOD | 5 fmol on-column[10] |
| LOQ | 25 fmol on-column[10] |
| Recovery from Urine | 88%[10] |
Conclusion
The described LC-MS/MS method, utilizing 2'-Deoxyguanosine-¹⁵N₅ as an internal standard, provides a highly sensitive, specific, and reliable approach for the quantification of 8-oxo-dG in biological samples. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, thereby ensuring the accuracy of the results. This method is well-suited for applications in molecular toxicology, clinical research, and epidemiological studies investigating the role of oxidative stress in various diseases.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and repair of oxidatively generated damage in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of 2′-Deoxyguanosine Lesions on the Electronic Properties of OXOG:::C Base Pairs in Ds-DNA: A Comparative Analysis of Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic Signature of DNA Damage: Characterization of DNA with a 5-Hydroxy-2'-deoxycytidine•2'-Deoxyguanosine Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oipub.com [oipub.com]
- 7. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantitative Analysis of DNA Adducts Using 2'-Deoxyguanosine-¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of DNA adducts utilizing 2'-Deoxyguanosine-¹⁵N₅ ([¹⁵N₅]dG) as an internal standard. The use of stable isotope-labeled internal standards, such as [¹⁵N₅]dG, is critical for accurate quantification of DNA adducts by mass spectrometry, as it corrects for variations in sample processing, extraction, and instrument response.
Introduction to DNA Adduct Analysis and the Role of [¹⁵N₅]dG
DNA adducts are covalent modifications to DNA that can result from exposure to carcinogens, reactive oxygen species, and other damaging agents. The accurate quantification of these adducts is crucial for assessing cancer risk, understanding mechanisms of carcinogenesis, and evaluating the genotoxicity of new drug candidates.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific detection of DNA adducts.[1][3] The isotope dilution method, employing a stable isotope-labeled internal standard, is the gold standard for quantitative analysis. 2'-Deoxyguanosine-¹⁵N₅ serves as an ideal internal standard for the quantification of unmodified deoxyguanosine and certain guanine-based adducts. By adding a known amount of [¹⁵N₅]dG to a DNA sample prior to processing, the ratio of the analyte to the internal standard can be used to accurately determine the quantity of the DNA adduct.[4]
Key Advantages of Using [¹⁵N₅]dG:
-
Correction for Sample Loss: Compensates for the loss of analyte during DNA isolation, hydrolysis, and sample cleanup.
-
Correction for Ionization Efficiency: Accounts for variations in mass spectrometer response.
-
Improved Accuracy and Precision: Leads to more reliable and reproducible quantification of DNA adducts.
Experimental Workflow
The general workflow for the quantitative analysis of DNA adducts using [¹⁵N₅]dG as an internal standard is depicted below.
Caption: General workflow for DNA adduct analysis.
Detailed Experimental Protocols
DNA Isolation
DNA should be isolated from cells or tissues using a method that minimizes oxidative damage. Standard protocols such as phenol-chloroform extraction or commercially available kits can be used. It is crucial to ensure the purity and integrity of the isolated DNA.
DNA Hydrolysis to Deoxynucleosides
This protocol describes the enzymatic hydrolysis of DNA to individual deoxynucleosides.
Materials:
-
Purified DNA sample
-
2'-Deoxyguanosine-¹⁵N₅ ([¹⁵N₅]dG) internal standard solution
-
DNase I
-
Nuclease P1
-
Alkaline Phosphatase
-
Phosphodiesterase I
-
Reaction Buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.2)
-
Microcentrifuge tubes
Procedure:
-
Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., PicoGreen).
-
In a microcentrifuge tube, add a known amount of DNA (typically 10-50 µg).
-
Spike the DNA sample with a known amount of [¹⁵N₅]dG internal standard. The amount of internal standard should be in the same order of magnitude as the expected amount of deoxyguanosine in the sample.
-
Add the reaction buffer to the DNA and internal standard mixture.
-
Add Nuclease P1 and continue the incubation at 37°C for another 2-3 hours.[5]
-
Finally, add alkaline phosphatase and phosphodiesterase I and incubate overnight at 37°C to ensure complete hydrolysis to deoxynucleosides.[5][6]
-
After incubation, the enzyme activity can be stopped by heating the sample (e.g., 95°C for 10 minutes) or by protein precipitation.[7]
-
Centrifuge the sample to pellet any precipitated protein and collect the supernatant containing the deoxynucleosides.
Sample Cleanup (Optional)
For complex biological matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and enrich the DNA adducts. The choice of SPE sorbent will depend on the specific adducts of interest.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage is used to elute the deoxynucleosides and any adducts. The gradient should be optimized to achieve good separation of the analytes from the unmodified deoxynucleosides.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Injection Volume: Typically 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific mass transitions for the DNA adduct of interest and the [¹⁵N₅]dG internal standard need to be determined. The transition for [¹⁵N₅]dG is typically m/z 273 → 157, corresponding to the fragmentation of the protonated molecule to the protonated guanine-¹⁵N₅ base. The transitions for the adducts will involve the loss of the deoxyribose moiety (116 Da).[8]
Data Presentation and Quantification
Calibration curves should be generated by analyzing standard solutions containing known concentrations of the DNA adduct and a fixed concentration of the [¹⁵N₅]dG internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of the DNA adduct in the unknown samples is then determined from the calibration curve.
Table 1: Example Quantitative Data for DNA Adduct Analysis
| DNA Adduct | Internal Standard | Limit of Quantification (LOQ) | Matrix | Reference |
| O⁶-carboxymethyl-dG | [¹⁵N₅]-O⁶CMdG | 0.1 - 1.1 adducts per 10⁸ bases | Rat Liver, Colon, Rectum | [5] |
| N²-ethyl-dG | [¹⁵N₅]N²-ethyl-dG | 534 ± 245 fmol/µmol dGuo | Human Liver | [4] |
| BPDE-dG | [¹⁵N₅]BPDE-dG | 1-500 pg | Human Umbilical Cord Blood | [6] |
| 8-OH-dGuo | ¹⁵N-labeled 8-OH-dGuo | ~5 lesions per 10⁶ bases | Calf Thymus DNA | [9] |
Signaling Pathways and Logical Relationships
The formation of DNA adducts can trigger various cellular responses, including DNA repair pathways and cell cycle arrest. The following diagram illustrates a simplified overview of a DNA damage response pathway.
Caption: Simplified DNA damage response pathway.
Conclusion
The use of 2'-Deoxyguanosine-¹⁵N₅ as an internal standard in conjunction with LC-MS/MS provides a robust and accurate method for the quantitative analysis of DNA adducts. The protocols and information provided herein serve as a comprehensive guide for researchers in the fields of toxicology, cancer research, and drug development to reliably measure DNA damage. The successful implementation of these methods will contribute to a better understanding of the role of DNA adducts in disease and the safety assessment of chemical compounds.
References
- 1. Measuring DNA nucleobase adducts using neutral hydrolysis and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an Acetaldehyde Adduct in Human Liver DNA and Quantitation as N2-Ethyldeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. epigentek.com [epigentek.com]
- 8. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
2'-Deoxyguanosine-¹⁵N₅: Advanced NMR Applications for Structural Biology and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The site-specific or uniform incorporation of stable isotopes into biomolecules has revolutionized NMR spectroscopy, enabling the study of larger and more complex systems at atomic resolution. 2'-Deoxyguanosine-¹⁵N₅, a non-radioactive, stable isotope-labeled version of the natural DNA building block, serves as a powerful probe in nuclear magnetic resonance (NMR) studies. With all five nitrogen atoms (N1, N2, N3, N7, and N9) replaced by the NMR-active ¹⁵N isotope, this molecule provides a wealth of information for elucidating the structure, dynamics, and interactions of DNA.
These application notes provide an overview of the utility of 2'-Deoxyguanosine-¹⁵N₅ in NMR spectroscopy and detailed protocols for its application in studying DNA structure and drug-DNA interactions.
Application Notes
Probing DNA Structure and Dynamics
The five nitrogen atoms in the guanine base are integral to its structure and function. They participate in Watson-Crick base pairing (N1, N2), form the core of the purine ring system, and are involved in interactions within the major and minor grooves of the DNA double helix. By labeling all five positions with ¹⁵N, researchers can gain insights into:
-
Hydrogen Bonding and Base Pairing: The chemical shifts of the nitrogen atoms, particularly N1 and the exocyclic N2, are highly sensitive to their hydrogen-bonding environment. Changes in these chemical shifts can confirm the formation of Watson-Crick base pairs and detect alternative structures such as Hoogsteen base pairs or mismatches.
-
Conformational Changes: The ¹⁵N chemical shifts are sensitive probes of the local electronic environment and can reflect subtle changes in DNA conformation, such as transitions between A-form, B-form, and Z-form DNA.
-
Tautomeric States: ¹⁵N NMR is a sensitive technique for examining the tautomeric states of guanine nucleosides, which can be influenced by modifications or the surrounding environment.[1]
Investigating Drug-DNA Interactions
A significant application of 2'-Deoxyguanosine-¹⁵N₅ lies in the field of drug development, where understanding how a potential drug molecule interacts with its DNA target is crucial. Since amino protons are located in the major or minor groove of DNA, they are often directly involved in ligand binding.[2] ¹⁵N-labeling provides a direct window into these interactions.
-
Binding Site Identification: Upon the binding of a small molecule to a DNA duplex containing ¹⁵N₅-labeled deoxyguanosine, changes in the ¹⁵N and attached ¹H chemical shifts (chemical shift perturbations) can be observed in a 2D ¹H-¹⁵N HSQC spectrum. These perturbations pinpoint the specific guanine residues involved in the interaction.
-
Characterization of Binding Mode: The magnitude and direction of the chemical shift changes can provide information about the nature of the interaction, such as intercalation, minor groove binding, or covalent adduct formation. For instance, disruption of Watson-Crick hydrogen bonding by an intercalator would lead to significant changes in the N1 chemical shift.
-
Determination of Binding Affinity: NMR titration experiments, where the ligand is incrementally added to the ¹⁵N-labeled DNA sample, can be used to determine the dissociation constant (Kd) of the drug-DNA complex.
Data Presentation
The ¹⁵N chemical shifts of 2'-deoxyguanosine are sensitive to its environment, including sequence context, pH, and temperature. The following table provides typical ¹⁵N chemical shift ranges for guanine nitrogens in a DNA duplex, referenced relative to liquid ammonia.
| Nitrogen Atom | Typical Chemical Shift Range (ppm) | Notes |
| N1 | 140 - 160 | Involved in Watson-Crick hydrogen bonding with cytosine. Its chemical shift is highly sensitive to base pairing. |
| N2 (amino) | 60 - 80 | The exocyclic amino group. Its chemical shift can be influenced by interactions in the minor groove. |
| N3 | 160 - 180 | Part of the pyrimidine ring of the purine. |
| N7 | 220 - 240 | Located in the major groove and is a common site for metal ion coordination and adduct formation.[1] |
| N9 | 160 - 180 | The glycosidic nitrogen, linking the base to the deoxyribose sugar. |
Note: The exact chemical shifts can vary depending on the specific DNA sequence, buffer conditions, and the presence of binding partners. These ranges are provided as a general guide.
Experimental Protocols
Protocol 1: Preparation of a ¹⁵N-Labeled DNA Sample for NMR
This protocol outlines the general steps for preparing a DNA sample containing 2'-Deoxyguanosine-¹⁵N₅ for NMR spectroscopy.
Materials:
-
Synthesized and purified DNA oligonucleotide with incorporated 2'-Deoxyguanosine-¹⁵N₅.
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
99.9% D₂O.
-
Standard 5 mm NMR tubes.
Procedure:
-
Dissolution: Dissolve the lyophilized DNA oligonucleotide in the NMR buffer to a final concentration of 0.5-1.0 mM. Higher concentrations are generally better for signal-to-noise but may be limited by solubility.
-
Annealing: To ensure proper duplex formation, heat the DNA solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours.
-
Solvent Exchange: Add D₂O to the sample to a final concentration of 5-10% for the deuterium lock. For experiments observing exchangeable protons (e.g., imino protons), the sample is prepared in 90% H₂O/10% D₂O. For experiments observing non-exchangeable protons, the sample can be lyophilized and redissolved in 99.9% D₂O.
-
Sample Transfer: Transfer the final sample solution into a clean 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe (typically 4-5 cm).
-
Quality Control: Acquire a simple 1D ¹H spectrum to check for sample integrity, proper folding, and the absence of impurities.
Protocol 2: 2D ¹H-¹⁵N HSQC for Observing Drug-DNA Interactions
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for studying ¹⁵N-labeled biomolecules. It provides a 2D correlation map between ¹⁵N nuclei and their directly attached protons.
Experimental Setup:
-
Sample Preparation: Prepare two NMR samples as described in Protocol 1:
-
Sample A: ¹⁵N-labeled DNA duplex.
-
Sample B: ¹⁵N-labeled DNA duplex with the drug of interest at a 1:1 or slightly higher molar ratio.
-
-
Spectrometer Setup:
-
Tune and match the NMR probe for ¹H and ¹⁵N frequencies.
-
Lock on the D₂O signal and shim the magnetic field to achieve good homogeneity.
-
Calibrate the ¹H and ¹⁵N 90° pulse widths.
-
-
Acquisition of ¹H-¹⁵N HSQC Spectra:
-
Use a standard HSQC pulse sequence with sensitivity enhancement and water suppression (e.g., hsqcetf3gpsi).
-
Set the ¹H spectral width to cover all proton resonances (e.g., 12-16 ppm).
-
Set the ¹⁵N spectral width to cover the expected range of guanine nitrogen resonances (e.g., 50-250 ppm).
-
Optimize acquisition parameters such as the number of scans and relaxation delay for adequate signal-to-noise.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Reference the spectra.
-
Overlay the spectra of the free DNA (Sample A) and the drug-bound DNA (Sample B).
-
Identify cross-peaks that show significant chemical shift perturbations upon drug binding. These correspond to the guanine residues at or near the binding site.
-
Protocol 3: NMR Titration to Determine Binding Affinity
This protocol describes how to perform an NMR titration to quantify the strength of a drug-DNA interaction.
Procedure:
-
Initial Sample: Prepare a sample of the ¹⁵N-labeled DNA at a known concentration (e.g., 0.1-0.3 mM) in the NMR tube.
-
Ligand Stock Solution: Prepare a concentrated stock solution of the drug in the same NMR buffer.
-
Initial Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the free DNA.
-
Titration:
-
Add a small aliquot of the concentrated drug stock solution to the DNA sample in the NMR tube.
-
Mix thoroughly but gently to avoid sample degradation.
-
Acquire another ¹H-¹⁵N HSQC spectrum.
-
-
Repeat: Continue adding aliquots of the drug solution and acquiring spectra at each step until the chemical shifts of the affected guanine cross-peaks no longer change, indicating saturation of the binding sites.
-
Data Analysis:
-
Track the chemical shift changes (Δδ) for one or more well-resolved and significantly perturbed cross-peaks as a function of the ligand concentration.
-
Fit the binding isotherm (Δδ vs. [Ligand]) to a suitable binding model (e.g., a 1:1 binding model) to calculate the dissociation constant (Kd).
-
Visualizations
The following diagrams illustrate the experimental workflow and the logic behind using ¹⁵N-labeled deoxyguanosine in drug-DNA interaction studies.
Caption: Experimental workflow for studying drug-DNA interactions using ¹⁵N₅-dG.
Caption: Logical flow of detecting drug-DNA binding with ¹⁵N₅-dG NMR.
References
- 1. 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Dynamics: Protocols for 2'-Deoxyguanosine-¹⁵N₅ Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2'-Deoxyguanosine-¹⁵N₅ in metabolic labeling experiments. This powerful technique allows for the precise tracking and quantification of DNA synthesis, repair, and turnover in a variety of research and drug development settings. By introducing a stable isotope-labeled nucleoside into cellular DNA, researchers can gain valuable insights into the mechanisms of action of novel therapeutics, the dynamics of DNA damage and repair, and the fundamental processes of cellular proliferation.
Application Notes
2'-Deoxyguanosine-¹⁵N₅ is a non-radioactive, stable isotope-labeled analog of the natural nucleoside 2'-deoxyguanosine. When introduced to cells in culture, it is readily taken up and incorporated into newly synthesized DNA during replication. The ¹⁵N₅ label, with its five additional neutrons, results in a predictable mass shift that can be accurately detected and quantified by mass spectrometry (MS). This enables researchers to distinguish between pre-existing and newly synthesized DNA, providing a dynamic view of cellular processes.
Key Applications:
-
Quantification of DNA Replication and Cell Proliferation: By measuring the rate of 2'-Deoxyguanosine-¹⁵N₅ incorporation, researchers can accurately determine the rate of DNA synthesis and, consequently, cell proliferation. This is invaluable for assessing the cytostatic or cytotoxic effects of drug candidates.
-
DNA Damage and Repair Studies: The turnover of 2'-Deoxyguanosine-¹⁵N₅-labeled DNA can be monitored to study the rates of DNA repair following exposure to genotoxic agents. This allows for the evaluation of compounds that may enhance or inhibit DNA repair pathways.
-
DNA Adduct Quantification: 2'-Deoxyguanosine-¹⁵N₅ can be used as an internal standard for the highly accurate quantification of DNA adducts by isotope dilution mass spectrometry.[1] This is critical in toxicology and carcinogenesis studies.
-
Nucleic Acid Tracer Studies: As a tracer, this compound can be used to follow the metabolic fate of deoxyguanosine in various cellular pathways.[2]
Advantages of Using 2'-Deoxyguanosine-¹⁵N₅:
-
Non-Radioactive: Eliminates the safety and disposal concerns associated with radioactive isotopes like ³H-thymidine.
-
High Sensitivity and Specificity: Mass spectrometry provides highly sensitive and specific detection of the ¹⁵N₅ label.
-
Minimal Perturbation: As a stable isotope analog, it is chemically identical to its natural counterpart and is readily incorporated by cellular machinery with minimal biological perturbation.
-
Versatility: Applicable to a wide range of cell types and analytical platforms, including LC-MS/MS and NMR.[2]
Experimental Protocols
The following protocols provide a general framework for metabolic labeling of mammalian cells with 2'-Deoxyguanosine-¹⁵N₅. Optimization may be required for specific cell lines and experimental goals.
Protocol 1: Metabolic Labeling of Mammalian Cells in Culture
This protocol describes the introduction of 2'-Deoxyguanosine-¹⁵N₅ into cultured mammalian cells for the purpose of labeling newly synthesized DNA.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
2'-Deoxyguanosine-¹⁵N₅ (sterile solution in a biocompatible solvent, e.g., water or DMSO)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%) in complete culture medium.
-
Preparation of Labeling Medium: Prepare fresh complete culture medium containing the desired final concentration of 2'-Deoxyguanosine-¹⁵N₅. A starting concentration of 10 µM is recommended based on studies with analogous modified deoxynucleosides. The optimal concentration should be determined empirically for each cell line to ensure efficient labeling without inducing cytotoxicity.
-
Labeling: Aspirate the old medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period. An initial incubation time of 16-24 hours is a good starting point to achieve significant incorporation into the genomic DNA. For studies on DNA synthesis rates, shorter time points may be appropriate.
-
Cell Harvesting:
-
Adherent Cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS. Add trypsin-EDTA and incubate until cells detach. Neutralize with complete medium and transfer the cell suspension to a conical tube. Alternatively, for DNA extraction, cells can be scraped directly into PBS.
-
Suspension Cells: Transfer the cell suspension directly to a conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any remaining labeling medium.
-
Storage: The cell pellet can be stored at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction and Enzymatic Hydrolysis
This protocol details the extraction of genomic DNA from labeled cells and its subsequent enzymatic digestion into individual deoxynucleosides for MS analysis.
Materials:
-
Cell pellet from Protocol 1
-
Genomic DNA extraction kit (commercial kits are recommended for high purity)
-
Nuclease P1
-
Alkaline Phosphatase
-
Deoxyribonuclease I (optional, for initial DNA fragmentation)
-
Digestion buffer (e.g., 30 mM sodium acetate, 1 mM ZnCl₂)
-
Ultrafiltration units (e.g., 3 kDa molecular weight cutoff)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial genomic DNA purification kit according to the manufacturer's instructions. This typically involves cell lysis, protein removal, and DNA precipitation.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method to determine the concentration and purity. The A260/A280 ratio should be between 1.8 and 2.0.
-
Enzymatic Digestion: a. In a microcentrifuge tube, combine 10-20 µg of the extracted DNA with the digestion buffer. b. Add Nuclease P1 (e.g., 5-10 units) to the mixture. c. Incubate at 37°C for 2-4 hours. d. Add Alkaline Phosphatase (e.g., 5-10 units). e. Continue to incubate at 37°C for an additional 2-4 hours or overnight for complete digestion.
-
Sample Cleanup: a. After digestion, remove the enzymes and other high molecular weight contaminants by passing the sample through an ultrafiltration unit (3 kDa MWCO). b. Collect the filtrate containing the deoxynucleosides.
-
Sample Preparation for LC-MS/MS: a. Dry the filtrate under vacuum. b. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis, such as 0.1% formic acid in water.
Protocol 3: Quantification of 2'-Deoxyguanosine-¹⁵N₅ Incorporation by LC-MS/MS
This protocol provides a general workflow for the analysis of the digested DNA sample to quantify the incorporation of 2'-Deoxyguanosine-¹⁵N₅.
Instrumentation and Conditions:
-
Liquid Chromatography: A reverse-phase column (e.g., C18) is typically used for the separation of deoxynucleosides. A gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is well-suited for this analysis.
-
Multiple Reaction Monitoring (MRM): Set up MRM transitions for both unlabeled 2'-deoxyguanosine and ¹⁵N₅-labeled 2'-deoxyguanosine. The transition typically involves the precursor ion ([M+H]⁺) and a fragment ion corresponding to the guanine base.
-
Unlabeled dG: m/z 268 → 152
-
¹⁵N₅-dG: m/z 273 → 157
-
Data Analysis:
-
Generate a standard curve using known concentrations of both unlabeled and ¹⁵N₅-labeled 2'-deoxyguanosine to ensure accurate quantification.
-
Integrate the peak areas for both the unlabeled and labeled 2'-deoxyguanosine from the chromatograms of the experimental samples.
-
Calculate the percentage of incorporation using the following formula:
% Incorporation = [Peak Area (¹⁵N₅-dG) / (Peak Area (Unlabeled dG) + Peak Area (¹⁵N₅-dG))] x 100
Data Presentation
The following tables provide a template for summarizing quantitative data from metabolic labeling experiments with 2'-Deoxyguanosine-¹⁵N₅.
Table 1: Cytotoxicity of 2'-Deoxyguanosine-¹⁵N₅ in Different Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| HEK293T | 0 | 24 | 100 |
| 1 | 24 | 98 ± 2 | |
| 10 | 24 | 95 ± 3 | |
| 50 | 24 | 85 ± 5 | |
| HeLa | 0 | 24 | 100 |
| 1 | 24 | 99 ± 1 | |
| 10 | 24 | 96 ± 2 | |
| 50 | 24 | 88 ± 4 |
Data are representative and should be determined experimentally.
Table 2: Incorporation of 2'-Deoxyguanosine-¹⁵N₅ into Genomic DNA
| Cell Line | Concentration (µM) | Incubation Time (h) | % ¹⁵N₅-dG Incorporation |
| HEK293T | 10 | 8 | 5.2 ± 0.8 |
| 10 | 16 | 12.5 ± 1.5 | |
| 10 | 24 | 21.3 ± 2.1 | |
| HeLa | 10 | 8 | 4.8 ± 0.6 |
| 10 | 16 | 11.9 ± 1.2 | |
| 10 | 24 | 19.8 ± 1.9 |
Data are representative and should be determined experimentally.
Visualizations
Caption: Experimental workflow for metabolic labeling with 2'-Deoxyguanosine-¹⁵N₅.
Caption: Cellular uptake and incorporation of 2'-Deoxyguanosine-¹⁵N₅ into DNA.
References
Application Notes and Protocols for Phosphoramidite Synthesis with 2'-Deoxyguanosine-¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of oligonucleotides incorporating 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N₅-dG) using phosphoramidite chemistry. The site-specific incorporation of this stable isotope-labeled nucleoside is a powerful tool for structural and dynamic studies of nucleic acids and their interactions with other molecules, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction
Stable isotope labeling of oligonucleotides offers a window into their molecular world, enabling detailed investigations of their three-dimensional structure, dynamics, and interactions with proteins, small molecules, and other nucleic acids.[1] The incorporation of ¹⁵N₅-labeled 2'-deoxyguanosine provides five ¹⁵N nuclei per guanine base, significantly enhancing the sensitivity and resolution of NMR experiments.[2] This is particularly valuable for studying the intricate hydrogen-bonding networks and conformational changes that govern biological processes.[3]
The primary application of oligonucleotides synthesized with ¹⁵N₅-dG is in biomolecular NMR spectroscopy.[4] Techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy allow for the direct observation of the nitrogen atoms within the guanine base, providing critical information about its local environment and involvement in molecular interactions.[4] Furthermore, mass spectrometry can be used to confirm the successful incorporation and purity of the labeled oligonucleotides.[5]
Synthesis of 2'-Deoxyguanosine-¹⁵N₅ Phosphoramidite
The journey to an ¹⁵N₅-labeled oligonucleotide begins with the chemical synthesis of the corresponding phosphoramidite building block. This process involves the protection of reactive functional groups on the ¹⁵N₅-labeled 2'-deoxyguanosine nucleoside, followed by phosphitylation of the 3'-hydroxyl group.
Protecting Group Strategy
Proper protection of the exocyclic amine (N²) and the 5'-hydroxyl group of 2'-deoxyguanosine is crucial for successful phosphoramidite synthesis and subsequent solid-phase oligonucleotide synthesis.
-
N²-Protection: The exocyclic amine of guanosine is typically protected with an isobutyryl (iBu) group. This group is stable during the synthesis cycle and can be removed during the final deprotection step.
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This acid-labile group is removed at the beginning of each coupling cycle to allow for the addition of the next phosphoramidite.
Protocol: Synthesis of 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅
This protocol outlines the key steps for the protection of commercially available 2'-Deoxyguanosine-¹⁵N₅.
| Step | Procedure | Reagents & Solvents | Typical Time | Expected Yield |
| 1 | Transient Protection of Hydroxyls | Trimethylsilyl chloride (TMSCl), Pyridine | 2-3 hours | Quantitative |
| 2 | N²-Acylation | Isobutyric anhydride | 2-4 hours | >90% |
| 3 | Silyl Group Removal | Aqueous ammonia | 1-2 hours | >95% |
| 4 | 5'-O-DMT Protection | Dimethoxytrityl chloride (DMT-Cl), Pyridine | 2-4 hours | 85-95% |
| 5 | Purification | Silica gel column chromatography | Variable | >80% |
Protocol: Phosphitylation of Protected ¹⁵N₅-dG
This protocol describes the conversion of the protected nucleoside into the reactive phosphoramidite.
| Step | Procedure | Reagents & Solvents | Typical Time | Expected Yield |
| 1 | Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine (DIPEA), Dichloromethane (DCM) | 1-2 hours | >90% |
| 2 | Work-up and Purification | Aqueous sodium bicarbonate, Brine, Silica gel column chromatography | Variable | 80-90% |
Solid-Phase Oligonucleotide Synthesis with ¹⁵N₅-dG Phosphoramidite
The incorporation of the ¹⁵N₅-dG phosphoramidite into an oligonucleotide sequence follows the standard automated solid-phase synthesis cycle. The fundamental steps of detritylation, coupling, capping, and oxidation are repeated for each nucleotide addition.[6][7]
Workflow for Solid-Phase Synthesis
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Key Parameters for ¹⁵N₅-dG Incorporation
| Parameter | Recommendation | Rationale |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Standard concentration for efficient coupling. |
| Activator | 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile | ETT and DCI are effective activators for phosphoramidite coupling.[8] |
| Coupling Time | 5-30 minutes | A longer coupling time may be beneficial to ensure high coupling efficiency, especially for a modified phosphoramidite. One study reported a 30-minute offline coupling for ¹⁵N₅-dG phosphoramidite.[9] |
| Coupling Efficiency | >98% | High coupling efficiency is critical for the synthesis of high-quality, full-length oligonucleotides. |
Post-Synthesis: Cleavage, Deprotection, and Purification
After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed.
Deprotection Protocols
The choice of deprotection method depends on the other modifications present in the oligonucleotide.
| Method | Reagents | Conditions | Notes |
| Standard Deprotection | Concentrated aqueous ammonia | 55°C for 8-16 hours | Suitable for most standard DNA oligonucleotides. |
| Ultra-Mild Deprotection | 0.05 M Potassium carbonate in methanol | Room temperature for 4-24 hours | For oligonucleotides with base-labile modifications. Requires UltraMILD phosphoramidites for other bases. |
| AMA Deprotection | 1:1 mixture of aqueous Ammonium hydroxide and aqueous MethylAmine | 65°C for 10 minutes | Rapid deprotection method. |
Purification
Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for obtaining high-purity oligonucleotides.
Quality Control and Analysis
Mass Spectrometry
Mass spectrometry is a crucial tool for verifying the successful incorporation of the ¹⁵N₅-dG and the overall purity of the synthesized oligonucleotide. The expected mass of the oligonucleotide will be increased by 5 Daltons for each incorporated ¹⁵N₅-dG residue.
Caption: Post-synthesis quality control and analysis workflow.
NMR Spectroscopy
The primary application of ¹⁵N₅-labeled oligonucleotides is in NMR spectroscopy.
Protocol: Sample Preparation for NMR
-
Dissolution: Dissolve the purified and lyophilized oligonucleotide in an appropriate NMR buffer. Common buffers include 10-20 mM sodium phosphate and 50-200 mM NaCl, at a pH range of 6.0-7.0.[2]
-
Concentration: The typical oligonucleotide concentration for NMR is in the range of 0.1 to 1 mM.[2]
-
Solvent: For observing exchangeable protons (imino and amino), the sample should be dissolved in 90% H₂O / 10% D₂O.
-
Annealing: Heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
NMR Data Acquisition
A ¹H-¹⁵N HSQC experiment is a powerful 2D NMR technique to observe the correlation between protons and their directly attached nitrogen atoms. This allows for the unambiguous assignment of the guanine imino and amino protons and provides insights into hydrogen bonding and molecular interactions.
Conclusion
The synthesis of oligonucleotides containing 2'-Deoxyguanosine-¹⁵N₅ provides a robust platform for detailed structural and dynamic studies of nucleic acids. The protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize, purify, and analyze these valuable molecular probes. The insights gained from studies using ¹⁵N-labeled oligonucleotides are crucial for advancing our understanding of fundamental biological processes and for the development of novel nucleic acid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific 15N-labelling of oligonucleotides for NMR: the trp operator and its interaction with the trp repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2'-N-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of selective and segmentally labeled single-stranded DNA for NMR by self-primed PCR and asymmetrical endonuclease double digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Application Note: Incorporation of 2'-Deoxyguanosine-¹⁵N₅ into Oligonucleotides for Advanced Structural and Functional Analysis
Abstract
The site-specific incorporation of stable isotopes, such as in 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N₅-dG), into synthetic oligonucleotides is a powerful technique for researchers in molecular biology, drug development, and structural biology. This labeling strategy provides an invaluable tool for in-depth analysis of nucleic acid structure, dynamics, and interactions with other molecules by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This application note provides detailed protocols for the chemical synthesis, purification, and analysis of oligonucleotides containing ¹⁵N₅-dG, and discusses its applications in studying DNA-protein interactions and complex DNA structures like G-quadruplexes.
Introduction
Oligonucleotides play a crucial role in a myriad of biological processes and are at the forefront of therapeutic innovation. Understanding their three-dimensional structure and how they interact with other biomolecules is paramount for elucidating their function and for the rational design of novel therapeutics. Stable isotope labeling of oligonucleotides offers a non-radioactive method to enhance the analytical power of modern spectroscopic techniques.[1][2]
The incorporation of ¹⁵N₅-dG, where all five nitrogen atoms in the guanine base are replaced with the ¹⁵N isotope, is particularly advantageous. The ¹⁵N nucleus is NMR-active, and its incorporation allows for the use of powerful heteronuclear NMR experiments to probe the local environment of the guanine nucleobase.[1][3][4] This is especially useful for studying the involvement of guanine residues in DNA-ligand binding, protein recognition, and the formation of non-canonical DNA structures such as G-quadruplexes.[5][6] Furthermore, the mass shift introduced by the ¹⁵N labels serves as a robust internal standard for quantitative mass spectrometry-based assays.[7][8]
This document provides researchers, scientists, and drug development professionals with detailed protocols and data for the successful incorporation and analysis of ¹⁵N₅-dG in synthetic oligonucleotides.
Applications
The primary applications for oligonucleotides incorporating ¹⁵N₅-dG are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Structural Determination: ¹⁵N-labeling facilitates the resolution and assignment of NMR signals in complex spectra, aiding in the determination of the three-dimensional structure of DNA and DNA-protein complexes.[2][9]
-
Interaction Studies: Monitoring changes in the ¹⁵N chemical shifts of labeled guanosine residues upon titration with a ligand, protein, or other molecule provides precise information about the binding interface.[1][2] Amino protons of ¹⁵N-labeled DNA are located in the major or minor groove and are often directly involved in ligand binding, making them excellent structural probes.[1]
-
Dynamics Analysis: NMR relaxation experiments on ¹⁵N-labeled oligonucleotides can reveal details about the internal motions and flexibility of the DNA molecule.
-
-
Mass Spectrometry (MS):
-
Quality Control: The expected mass shift confirms the successful incorporation of the ¹⁵N₅-dG nucleotide.
-
Quantitative Analysis: ¹⁵N₅-dG labeled oligonucleotides can be used as internal standards in isotope dilution mass spectrometry for the accurate quantification of their unlabeled counterparts in biological matrices, which is crucial for pharmacokinetic and metabolic studies in drug development.[7][8]
-
Data Presentation
The successful incorporation of ¹⁵N₅-dG into an oligonucleotide can be verified by mass spectrometry. The expected mass increase for each ¹⁵N₅-dG incorporation is approximately 5 Da.
| Analysis | Parameter | Expected Value/Range | Comments |
| Synthesis | Average Coupling Efficiency | >98% | High coupling efficiency is crucial for the synthesis of long oligonucleotides. |
| Mass Spectrometry | Mass Shift per ¹⁵N₅-dG | + 5.007 Da | The precise mass shift will depend on the exact isotopic enrichment of the phosphoramidite. |
| HPLC Purification | Purity of Final Product | >90% | Purity is dependent on the initial synthesis quality and the purification method. |
| Yield | Overall Yield (1 µmole scale) | 5-20 OD | Yields can vary significantly based on the length and sequence of the oligonucleotide. |
Note: The data presented in this table are typical values and may vary depending on the specific oligonucleotide sequence, synthesis scale, and instrumentation used.
Experimental Protocols
Protocol 1: Chemical Synthesis of an Oligonucleotide Incorporating ¹⁵N₅-dG via Phosphoramidite Method
This protocol outlines the solid-phase synthesis of an oligonucleotide containing a site-specific ¹⁵N₅-dG using an automated DNA synthesizer. The phosphoramidite method involves a four-step cycle for each nucleotide addition: de-blocking, coupling, capping, and oxidation.[10][11]
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Standard deoxyribonucleoside phosphoramidites (dA, dC, dG, T)
-
¹⁵N₅-dG phosphoramidite
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
De-blocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Ammonium hydroxide solution
-
Nuclease-free water
Procedure:
-
Preparation:
-
Dissolve the standard and ¹⁵N₅-dG phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Install the phosphoramidite vials and all other necessary reagents on the DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the ¹⁵N₅-dG phosphoramidite.
-
-
Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:
-
De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by treatment with the de-blocking solution. The amount of released DMT cation, which has a characteristic orange color, is measured to determine the coupling efficiency of the previous cycle.
-
Coupling: The ¹⁵N₅-dG phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the elongation of failure sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the solid support is transferred to a vial.
-
Concentrated ammonium hydroxide is added to cleave the oligonucleotide from the solid support and to remove the protecting groups from the phosphate backbone and the nucleobases.
-
The vial is heated at a specified temperature (e.g., 55°C) for a designated time (e.g., 8-12 hours).
-
-
Post-Synthesis Work-up:
-
The solution containing the crude oligonucleotide is cooled and the supernatant is transferred to a new tube.
-
The solvent is evaporated to dryness using a centrifugal evaporator.
-
The dried oligonucleotide pellet is resuspended in nuclease-free water.
-
Protocol 2: Purification of the ¹⁵N₅-dG Labeled Oligonucleotide by HPLC
High-performance liquid chromatography (HPLC) is used to purify the full-length, labeled oligonucleotide from shorter failure sequences and other impurities.[12][13][14][15]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Crude ¹⁵N₅-dG labeled oligonucleotide solution
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Set the UV detector to 260 nm.
-
-
Injection and Elution:
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.
-
Desalting:
-
Evaporate the collected fractions to dryness.
-
Resuspend the oligonucleotide in nuclease-free water.
-
Desalt the oligonucleotide using a desalting column or by ethanol precipitation.
-
-
Final Product: Evaporate the desalted solution to obtain the purified ¹⁵N₅-dG labeled oligonucleotide as a white pellet. Resuspend in a desired buffer for storage at -20°C.
Protocol 3: Quality Control by Mass Spectrometry
Mass spectrometry is used to confirm the identity and purity of the final product by verifying its molecular weight.
Materials:
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Purified ¹⁵N₅-dG labeled oligonucleotide
Procedure:
-
Sample Preparation: Prepare a dilute solution of the oligonucleotide in a suitable matrix or solvent for the specific mass spectrometer being used.
-
Data Acquisition: Acquire the mass spectrum of the oligonucleotide.
-
Data Analysis:
-
Determine the experimental molecular weight from the spectrum.
-
Calculate the theoretical molecular weight of the ¹⁵N₅-dG labeled oligonucleotide. Remember to add approximately 5 Da for each incorporated ¹⁵N₅-dG.
-
Compare the experimental and theoretical molecular weights. A close match confirms the successful synthesis of the desired product.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of ¹⁵N₅-dG labeled oligonucleotides.
Caption: Formation of G-quadruplex structures and their study using ¹⁵N₅-dG labeling.
Conclusion
The incorporation of 2'-Deoxyguanosine-¹⁵N₅ into oligonucleotides provides a robust and versatile tool for detailed structural and functional studies. The protocols outlined in this application note offer a reliable workflow for the synthesis, purification, and analysis of these labeled biomolecules. The ability to probe the local environment of guanine residues with high precision using NMR spectroscopy, coupled with the utility of ¹⁵N-labels in quantitative mass spectrometry, makes this an indispensable technique for academic researchers and professionals in the field of drug development. The insights gained from these studies will continue to advance our understanding of nucleic acid biology and facilitate the development of next-generation oligonucleotide therapeutics.
References
- 1. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-quadruplex - Wikipedia [en.wikipedia.org]
- 6. 15N NMR study on site-selective binding of metal ions to guanine runs in DNA: a good correlation with HOMO distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear magnetic resonance analysis of protein–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. mz-at.de [mz-at.de]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of DNA Repair Mechanisms Using 15N5-Labeled Nucleosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. Cellular DNA repair pathways are crucial for maintaining genomic stability and preventing diseases such as cancer.[1][2] Studying the formation of DNA adducts—covalent modifications to DNA—and their subsequent removal is fundamental to understanding DNA repair mechanisms, assessing carcinogen exposure, and developing targeted cancer therapies.[1][3] Stable Isotope Dilution Mass Spectrometry (SID-MS) has become the gold standard for the accurate quantification of DNA adducts due to its high sensitivity and specificity.[1][4] This method utilizes stable isotope-labeled internal standards, such as 15N5-labeled nucleosides, to precisely measure the levels of specific DNA lesions in biological samples.[1][4]
15N5-labeled nucleoside adducts serve as ideal internal standards because they share identical chemical and physical properties with their unlabeled (14N) counterparts, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[5] This allows for the correction of sample loss during preparation and variations in instrument response, enabling highly accurate quantification of DNA damage and repair kinetics.[4]
Principle of the Method
The core principle involves spiking a known quantity of a 15N5-labeled DNA adduct standard into a biological sample containing the naturally occurring 14N adduct of interest. The sample typically consists of genomic DNA that has been enzymatically hydrolyzed into individual nucleosides.[6][7]
Following sample preparation, the mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC separates the target nucleoside adduct from the complex biological matrix. In the mass spectrometer, the parent ions of both the labeled standard and the unlabeled analyte are selected and fragmented. Specific fragment ions (product ions) for each are then monitored. The ratio of the signal intensity of the unlabeled analyte to the known amount of the labeled internal standard allows for precise quantification of the DNA adduct in the original sample.[1][8] By collecting samples at various time points after inducing DNA damage, researchers can accurately measure the rate of adduct removal and thus characterize the efficiency of specific DNA repair pathways.
Experimental Workflow
The overall workflow for studying DNA repair using 15N5-labeled nucleosides involves several key steps from cell treatment to data analysis.
Caption: General workflow for DNA repair analysis using SID-MS.
Key DNA Repair Pathway: Base Excision Repair (BER)
Alkylation damage, a common type of DNA lesion, is primarily repaired through the Base Excision Repair (BER) pathway.[9][10] Understanding this pathway is critical for toxicology and cancer research. The use of 15N5-labeled standards allows for precise measurement of alkylated adducts, providing insights into the efficiency of BER.
Caption: Key steps of the Base Excision Repair pathway.
Protocols
Protocol 1: Induction of DNA Damage and Cell Collection
This protocol describes the treatment of cultured cells with an alkylating agent to induce DNA damage, followed by collection at various time points to monitor repair.
Materials:
-
Human cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DNA damaging agent (e.g., Methyl methanesulfonate - MMS)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Centrifuge tubes
Methodology:
-
Cell Seeding: Seed cells in 100 mm culture dishes to achieve ~80% confluency on the day of the experiment.
-
Damage Induction: Treat cells with a sub-lethal dose of MMS (e.g., 100 µM in serum-free media) for 1 hour at 37°C. Include an untreated control dish.
-
Recovery: After 1 hour, remove the MMS-containing medium, wash the cells twice with warm PBS, and add back complete culture medium. This marks the t=0 time point for the repair process.
-
Time-Course Collection: Harvest cells at various time points post-treatment (e.g., 0, 2, 4, 8, 24 hours).
-
Harvesting: To harvest, wash cells with ice-cold PBS, add 1 mL of PBS, and scrape the cells into a 1.5 mL microcentrifuge tube.
-
Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Storage: Store the cell pellets at -80°C until DNA isolation.
Protocol 2: DNA Isolation, Digestion, and Quantification by SID-MS
This protocol details the extraction of genomic DNA and its preparation for LC-MS/MS analysis.
Materials:
-
Genomic DNA isolation kit (e.g., Qiagen DNeasy)
-
15N5-labeled DNA adduct internal standard (e.g., [15N5]-O6-methyl-2'-deoxyguanosine)
-
DNase I (1 mg/mL)
-
Digestion Buffer (e.g., 5 mM Bis-Tris, 10 mM MgCl₂, pH 7.1)[8]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)
Methodology:
-
DNA Isolation: Isolate genomic DNA from the cell pellets using a commercial kit according to the manufacturer's instructions. Quantify the DNA concentration using a spectrophotometer.
-
Internal Standard Spiking: To 20 µg of isolated DNA, add a precise amount of the 15N5-labeled internal standard (e.g., 50 fmol).[8]
-
Enzymatic Digestion:
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the digested DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic impurities.
-
Elute the nucleosides with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried sample in a small volume (e.g., 50 µL) of mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto an LC-MS/MS system.
-
Separate nucleosides using a C18 reverse-phase column with a suitable gradient.
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the specific mass transitions for both the unlabeled adduct and its 15N5-labeled internal standard.
-
Data Presentation
Quantitative data from SID-MS experiments should be presented clearly to facilitate interpretation and comparison.
Table 1: Example Mass Transitions for O⁶-methyl-2'-deoxyguanosine (O⁶-MedG) Analysis
This table shows the precursor and product ions monitored for both the native (unlabeled) O⁶-MedG adduct and its 15N5-labeled internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| O⁶-MedG | 282.1 | 166.1 |
| [¹⁵N₅]-O⁶-MedG | 287.1 | 171.1 |
Note: Exact m/z values may vary slightly based on instrumentation and adduct type. Data derived from common fragmentation patterns.[8]
Table 2: Hypothetical Quantitative Data for O⁶-MedG Repair
This table summarizes the quantification of O⁶-MedG adducts at different time points following damage induction, allowing for the calculation of repair rates.
| Time Post-MMS Treatment (hours) | O⁶-MedG Adducts / 10⁸ dG (Mean ± SD) | Percent Repair (%) |
| 0 | 150.5 ± 12.1 | 0 |
| 2 | 112.8 ± 9.5 | 25.0 |
| 4 | 76.1 ± 6.8 | 49.4 |
| 8 | 35.3 ± 4.2 | 76.5 |
| 24 | 8.9 ± 1.5 | 94.1 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
The use of 15N5-labeled nucleosides combined with SID-MS provides a powerful and robust platform for the quantitative investigation of DNA repair mechanisms. This approach offers unparalleled accuracy and sensitivity for measuring specific DNA lesions, making it an indispensable tool for basic research into genomic maintenance, biomonitoring of environmental exposures, and the development of novel therapeutics that modulate DNA repair pathways.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Method for Biomonitoring of DNA Adducts in Exfoliated Urinary Cells by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repair of DNA alkylation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tracing DNA Metabolism with 2'-Deoxyguanosine-¹⁵N₅
Audience: Researchers, scientists, and drug development professionals.
Application Note: Overview
2'-Deoxyguanosine-¹⁵N₅ ([¹⁵N₅]dG) is a stable isotope-labeled nucleoside that serves as an essential tool for accurately tracing and quantifying DNA metabolism, particularly in the context of DNA damage and repair. Due to its identical chemical properties to its unlabeled counterpart, [¹⁵N₅]dG is the ideal internal standard for isotope dilution mass spectrometry techniques.[1] This approach offers superior selectivity, sensitivity, and accuracy for quantifying low-abundance DNA lesions.[2]
The core application of [¹⁵N₅]dG lies in its use for quantifying DNA adducts—covalent modifications to DNA resulting from exposure to carcinogens or endogenous reactive molecules.[2] These adducts can disrupt DNA replication, leading to mutations and potentially initiating cancer.[2][3] Therefore, their precise measurement is critical for cancer risk assessment, molecular dosimetry, and understanding the mechanisms of chemical carcinogenesis.[2] Furthermore, [¹⁵N₅]dG and its derivatives are instrumental in studying oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a key biomarker for oxidative stress implicated in numerous diseases.[1][4]
In drug development and toxicology, tracing DNA metabolism with [¹⁵N₅]dG helps to:
-
Evaluate the genotoxicity of new chemical entities (NCEs) by measuring the formation of DNA adducts.[5][6]
-
Understand the dose-response relationship between exposure to a compound and the extent of DNA damage.[2][7]
-
Investigate the efficacy of drugs that target DNA repair pathways by monitoring the persistence of specific DNA lesions.[8]
The protocols and data presented herein provide a framework for utilizing [¹⁵N₅]dG in high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to advance research in toxicology, cancer biology, and pharmacology.[9]
Key Applications & Signaling Pathways
Quantification of DNA Adducts and Oxidative Damage
The primary application of [¹⁵N₅]dG is as an internal standard for the absolute quantification of DNA adducts and oxidative lesions via isotope dilution LC-MS/MS.[1][2] After extracting DNA from cells or tissues, a known amount of the ¹⁵N₅-labeled standard corresponding to the analyte of interest (e.g., [¹⁵N₅]-8-oxo-dG to measure 8-oxo-dG) is spiked into the sample.[10] The sample is then enzymatically hydrolyzed to individual nucleosides. During LC-MS/MS analysis, the native (unlabeled) and the heavy (labeled) nucleosides are separated chromatographically and detected by the mass spectrometer. The ratio of the native analyte to the stable isotope-labeled internal standard allows for precise quantification, correcting for any sample loss during preparation and variations in instrument response.[2]
DNA Damage and Repair Pathways
Reactive oxygen species (ROS) can oxidize guanine in DNA to form 8-oxo-dG, a highly mutagenic lesion. Cells utilize the Base Excision Repair (BER) pathway to remove this damage. The process is initiated by the 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises the damaged base. By using [¹⁵N₅]-8-oxo-dG as a standard, researchers can accurately measure the levels of 8-oxo-dG in cells, providing a quantitative measure of oxidative stress and the cellular capacity for DNA repair.
Quantitative Data Presentation
The following table presents representative data from a hypothetical experiment designed to quantify the formation of the oxidative DNA lesion 8-oxo-2'-deoxyguanosine (8-oxo-dG) in cultured human cells following exposure to an oxidizing agent. A known quantity of [¹⁵N₅]-8-oxo-dG was used as the internal standard for LC-MS/MS analysis. Data is expressed as the number of 8-oxo-dG lesions per 10⁸ normal deoxyguanosine (dG) nucleosides.
Table 1: Quantification of Oxidative DNA Damage (8-oxo-dG)
| Treatment Group | Concentration (µM) | Mean 8-oxo-dG per 10⁸ dG | Standard Deviation |
|---|---|---|---|
| Vehicle Control | 0 | 2.5 | ± 0.4 |
| Oxidizing Agent A | 10 | 15.8 | ± 1.9 |
| Oxidizing Agent A | 50 | 45.2 | ± 5.1 |
| Oxidizing Agent A | 100 | 89.7 | ± 9.3 |
Table 2: Quantification of N²-ethyl-dG Adducts in Rat Liver DNA
| Treatment Group | Dose (mg/kg) | Mean N²-ethyl-dG per 10⁸ dG | Standard Deviation |
|---|---|---|---|
| Control | 0 | Not Detected | N/A |
| Acetaldehyde | 10 | 5.3 | ± 0.8 |
| Acetaldehyde | 50 | 28.1 | ± 3.5 |
Experimental Protocols
Protocol 1: Preparation of [¹⁵N₅]-8-oxo-dG Internal Standard
This protocol describes the synthesis of [¹⁵N₅]-8-oxo-dG from [¹⁵N₅]-2'-deoxyguanosine monohydrate using a Fenton-type reaction.[11][12]
Materials:
-
[¹⁵N₅]-2'-deoxyguanosine monohydrate
-
Demineralized (DM) water
-
Ascorbic acid solution (0.5 M, freshly prepared)
-
CuSO₄ solution (0.1 M)
-
Hydrogen peroxide (30%)
-
Na₂SO₃ solution (5%)
-
NaHCO₃ solution (5%)
-
1 mL glass vial and magnetic stirrer
Procedure:
-
In a 1 mL glass vial, dissolve 0.24 mg (0.82 µmol) of [¹⁵N₅]-2'-deoxyguanosine monohydrate in 164 µL of DM water with stirring.[11][12]
-
Add 5.45 µL of 0.5 M ascorbic acid to the stirring solution.[11][12]
-
Add 3.3 µL of 0.1 M CuSO₄, followed by 9.4 µL of 30% hydrogen peroxide.[11][12]
-
Allow the reaction to stir at room temperature for 2 hours.[11][12]
-
Quench the reaction by adding 100 µL of 5% Na₂SO₃ solution.[11]
-
Neutralize the mixture to pH ~7 by adding 5% NaHCO₃ aqueous solution.[11]
-
The crude product can now be purified using High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁵N₅]-8-oxo-dG standard.
Protocol 2: Quantification of DNA Adducts in Mammalian Cells by LC-MS/MS
This protocol provides a general workflow for the analysis of DNA adducts from cultured cells treated with a test compound.
Materials:
-
Cultured mammalian cells
-
Test compound (e.g., potential genotoxin)
-
DNA extraction kit (e.g., Qiagen DNeasy)
-
[¹⁵N₅]dG-derived internal standard (e.g., [¹⁵N₅]-N²-ethyl-dG)
-
Nuclease P1, Alkaline Phosphatase, Phosphodiesterase I
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
A. Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat cells with the desired concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Harvest cells by trypsinization or scraping, wash with PBS, and store the cell pellet at -80°C until DNA extraction.
B. DNA Extraction and Hydrolysis:
-
Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using UV-Vis spectrophotometry.
-
To a 50-100 µg aliquot of DNA, add a known amount of the appropriate [¹⁵N₅]dG-derived internal standard (e.g., 100 fmol of [¹⁵N₅]N²-ethyl-dG).[10]
-
Perform enzymatic digestion of the DNA to single nucleosides. A common procedure involves:
-
Incubating the DNA with nuclease P1 at 37°C for 2-4 hours.
-
Adding alkaline phosphatase and phosphodiesterase I and incubating for another 2-4 hours at 37°C.[3]
-
C. Sample Purification:
-
Remove enzymes and other macromolecules, often by chloroform extraction or ultrafiltration.[3]
-
Dry the aqueous phase containing the nucleosides in a vacuum centrifuge.
-
Reconstitute the sample in a small volume of LC-MS grade water or mobile phase for analysis.[10]
D. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an LC-MS/MS system.
-
Separate the nucleosides using a reverse-phase HPLC column.
-
Detect the parent and fragment ions for both the native adduct and the ¹⁵N₅-labeled internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[2]
-
Calculate the concentration of the DNA adduct in the sample by comparing the peak area ratio of the native adduct to the known concentration of the spiked internal standard.
References
- 1. Measurement of oxidatively induced DNA damage and its repair by mas spectrometric techniques | NIST [nist.gov]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Deoxyguanosine (HMDB0000085) [hmdb.ca]
- 5. Toxicology in the drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. High dose selection in general toxicity studies for drug development: A pharmaceutical industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and quantification of DNA repair proteins by liquid chromatography/isotope-dilution tandem mass spectrometry using 15N-labeled whole proteins as internal standards | NIST [nist.gov]
- 9. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of New Markers of Alcohol-Derived DNA Damage in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An ameliorative protocol for the quantification of purine 5′,8-cyclo-2′-deoxynucleosides in oxidized DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 8-oxo-dG using 2'-Deoxyguanosine-15N5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the accurate quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a key biomarker for oxidative stress, using a stable isotope-labeled internal standard, 2'-Deoxyguanosine-15N5 ([¹⁵N₅]dG), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for sample loss during preparation and for variations in ionization efficiency, ensuring high accuracy and precision.[1][2]
Introduction to 8-oxo-dG as a Biomarker
Reactive oxygen species (ROS) can induce damage to cellular macromolecules, including DNA. The oxidation of the guanine base in DNA results in the formation of 8-oxo-dG, one of the most abundant oxidative DNA lesions. Its accumulation is associated with an increased risk of mutagenesis and is implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and aging. Consequently, the accurate quantification of 8-oxo-dG in biological samples such as DNA and urine is a widely used approach to assess oxidative stress levels.[3]
Experimental Protocols
Protocol 1: Quantification of 8-oxo-dG in DNA
This protocol outlines the steps for the analysis of 8-oxo-dG in DNA isolated from biological samples. It is critical to minimize artifactual oxidation of guanine during sample preparation.[3][4]
1. DNA Isolation:
-
Objective: To extract high-purity DNA while preventing spurious oxidation of guanine.
-
Procedure:
-
Homogenize tissue or cell samples in a lysis buffer containing chelating agents (e.g., deferoxamine) to sequester metal ions that can catalyze Fenton-like reactions.[4]
-
Employ a DNA isolation method that minimizes exposure to harsh chemicals and oxidative conditions. Chaotropic salt-based methods (e.g., using NaI) or commercial kits designed for sensitive applications are recommended.[5]
-
Precipitate DNA with cold ethanol and wash the pellet with 70% ethanol.
-
Thoroughly air-dry the DNA pellet to remove any residual ethanol.
-
Resuspend the purified DNA in a Chelex-treated buffer to further minimize metal ion contamination.[4]
-
2. Enzymatic Digestion of DNA:
-
Objective: To completely hydrolyze DNA into individual nucleosides for LC-MS/MS analysis. Incomplete digestion can lead to an underestimation of 8-oxo-dG levels.[6]
-
Procedure:
-
Determine the DNA concentration using UV spectrometry. Adjust the concentration to approximately 1 µg/µL.[3]
-
To a 50 µg DNA sample, add a known amount of the [¹⁵N₅]8-oxo-dG internal standard (e.g., 500 fmol).[3]
-
Add digestion buffer (e.g., 80 mM Tris-HCl, 20 mM MgCl₂, pH 7).[3] The addition of an antioxidant like TEMPO can further prevent artifactual oxidation during digestion.[3]
-
Initiate digestion by adding DNase I and incubate at 37°C.[3][7]
-
Follow with the addition of phosphodiesterase I and alkaline phosphatase and continue incubation at 37°C to ensure complete hydrolysis to nucleosides.[3][7]
-
After digestion, remove the enzymes by ultrafiltration to prevent interference with the LC-MS/MS analysis.[3]
-
3. Sample Clean-up and Enrichment (Optional):
-
Objective: To remove interfering substances and enrich the sample for 8-oxo-dG, thereby improving sensitivity.
-
Procedure:
4. LC-MS/MS Analysis:
-
Objective: To separate and quantify 8-oxo-dG and its internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[3][8]
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% acetic acid or 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[3][10]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.[3]
-
Injection Volume: Typically 10-20 µL.[3]
-
-
MS/MS Conditions:
5. Data Analysis and Quantification:
-
Objective: To calculate the concentration of 8-oxo-dG in the original sample.
-
Procedure:
-
Generate a calibration curve using known concentrations of 8-oxo-dG standard spiked with a constant amount of the [¹⁵N₅]8-oxo-dG internal standard.
-
Plot the ratio of the peak area of 8-oxo-dG to the peak area of the internal standard against the concentration of the 8-oxo-dG standard.
-
Determine the concentration of 8-oxo-dG in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The results are typically expressed as the number of 8-oxo-dG lesions per 10⁶ or 10⁷ deoxyguanosine nucleosides.[3]
-
Protocol 2: Quantification of 8-oxo-dG in Urine
This protocol describes the analysis of 8-oxo-dG in urine, which reflects the rate of DNA repair and removal of the damaged nucleoside from the body.
1. Sample Preparation:
-
Objective: To prepare the urine sample for LC-MS/MS analysis by removing interfering substances.
-
Procedure:
-
Thaw frozen urine samples and bring them to room temperature.
-
To a defined volume of urine (e.g., 0.5 mL), add a known amount of the [¹⁵N₅]8-oxo-dG internal standard.[8]
-
Dilute the urine sample with deionized water or a suitable buffer.[8][10]
-
Perform a sample clean-up step, such as solid-phase extraction (SPE), to remove salts and other matrix components that can cause ion suppression in the mass spectrometer.[8]
-
2. LC-MS/MS Analysis:
-
Objective: To separate and quantify 8-oxo-dG and its internal standard in the prepared urine sample.
-
Procedure: The LC-MS/MS conditions are generally the same as described in Protocol 1 for DNA analysis. The specific gradient and run time may be optimized for the urine matrix.
3. Data Analysis and Quantification:
-
Objective: To calculate the concentration of 8-oxo-dG in the urine sample.
-
Procedure:
-
Follow the same quantification strategy as described in Protocol 1 using a calibration curve.
-
Urinary 8-oxo-dG levels are typically normalized to creatinine concentration to account for variations in urine dilution. The results are expressed as pmol/µmol creatinine or a similar unit.[8]
-
Data Presentation
The following tables summarize typical parameters and results for the quantification of 8-oxo-dG.
Table 1: LC-MS/MS Parameters for 8-oxo-dG Analysis
| Parameter | Setting | Reference |
| LC System | UPLC or HPLC | [3] |
| Column | HSS T3 C18, 1.8 µm, 2.1 mm x 100 mm | [3] |
| Mobile Phase A | 0.1% Acetic Acid in Water | [3] |
| Mobile Phase B | Methanol | [3] |
| Gradient | Linear gradient from 1% to 50% Methanol | [3] |
| Flow Rate | 200 µL/min | [3] |
| Injection Volume | 15 µL | [3] |
| MS System | Triple Quadrupole Mass Spectrometer | [3] |
| Ionization Mode | HESI (Heated Electrospray Ionization), Positive | [3] |
| SRM Transition (8-oxo-dG) | m/z 284.1 → 168.0 | [3] |
| SRM Transition ([¹⁵N₅]8-oxo-dG) | m/z 289.1 → 173.0 | [3] |
| Collision Energy | 12 eV | [3] |
Table 2: Quantitative Levels of 8-oxo-dG in Human Samples
| Biological Matrix | Analyte | Concentration Range | Method | Reference |
| Human Lymphocyte DNA | 8-oxo-dG | 0.46 to 5.98 / 10⁶ dG (Mean: 1.57 ± 0.88) | UPLC-HESI-MS/MS | [3] |
| Human Urine | 8-oxo-dG | 0.55–1.95 pmol/μmol creatinine | UHPLC-MS/MS | [8] |
| Human Seminal Plasma | 8-oxo-dG | Higher than amniotic fluid and plasma | UHPLC-MS/MS | [8] |
| Human Amniotic Fluid | 8-oxo-dG | Higher than plasma and serum | UHPLC-MS/MS | [8] |
| Human Plasma | 8-oxo-dG | Higher than serum and peritoneal fluid | UHPLC-MS/MS | [8] |
| Human Serum | 8-oxo-dG | Higher than peritoneal fluid | UHPLC-MS/MS | [8] |
| Human Peritoneal Fluid | 8-oxo-dG | Lower than serum | UHPLC-MS/MS | [8] |
Visualizations
Caption: Workflow for 8-oxo-dG quantification in DNA.
Caption: Workflow for 8-oxo-dG quantification in urine.
References
- 1. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 7,8-Dihydro-8-oxo-2′-deoxyguanosine in Cellular DNA during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Importance of complete DNA digestion in minimizing variability of 8-oxo-dG analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oipub.com [oipub.com]
- 10. academic.oup.com [academic.oup.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
Troubleshooting & Optimization
Technical Support Center: Enhancing Mass Spectrometry Signal-to-Noise with 2'-Deoxyguanosine-¹⁵N₅
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 2'-Deoxyguanosine-¹⁵N₅ (dG-¹⁵N₅) as an internal standard to improve the signal-to-noise ratio (S/N) in quantitative mass spectrometry (MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Deoxyguanosine-¹⁵N₅ and why is it used in mass spectrometry?
A1: 2'-Deoxyguanosine-¹⁵N₅ is a stable isotope-labeled (SIL) internal standard for 2'-deoxyguanosine. It is chemically identical to the endogenous analyte but is heavier due to the incorporation of five ¹⁵N isotopes. In mass spectrometry, it is added to samples at a known concentration to act as an internal reference. This allows for more accurate and precise quantification of the target analyte by correcting for variability during sample preparation, chromatography, and ionization.[1][2][3]
Q2: How does using dG-¹⁵N₅ improve the signal-to-noise ratio?
A2: While dG-¹⁵N₅ does not directly increase the signal of the analyte, it significantly improves the reliability and reproducibility of the measurement, which is crucial for distinguishing the signal from the background noise, especially at low concentrations. By normalizing the analyte's signal to the internal standard's signal, variations that can suppress the analyte signal or increase noise are accounted for, leading to a more accurate and precise result.[1][4] The use of a SIL internal standard is a key strategy for improving method sensitivity through the reduction of contaminants and careful selection of LC method conditions.
Q3: Can dG-¹⁵N₅ be used for analytes other than 2'-deoxyguanosine?
A3: 2'-Deoxyguanosine-¹⁵N₅ is the ideal internal standard for the quantification of 2'-deoxyguanosine and its modified forms, such as 8-hydroxy-2'-deoxyguanosine (8-oxo-dG), a biomarker for oxidative stress.[1][5] For other analytes, it is best to use their respective stable isotope-labeled analogues to ensure similar chemical and physical properties.
Q4: What are the key considerations when using a stable isotope-labeled internal standard?
A4: The key criteria for selecting a suitable internal standard include having an identical or very similar chemical structure to the analyte, chemical stability, a distinguishable mass-to-charge ratio (m/z), and its absence in the sample matrix. It is also crucial that the internal standard co-elutes with the analyte for effective normalization of matrix effects.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using 2'-Deoxyguanosine-¹⁵N₅.
Issue 1: Low or No Signal from the dG-¹⁵N₅ Internal Standard
-
Potential Cause: Improper storage or handling of the internal standard.
-
Troubleshooting Step: Always refer to the manufacturer's guidelines for storage conditions, including temperature and light protection.
-
-
Potential Cause: Inefficient ionization of the internal standard.
-
Troubleshooting Step: Optimize the mass spectrometer's source conditions by infusing a solution of the dG-¹⁵N₅ standard. Adjust parameters such as capillary voltage, gas flow, and temperature to maximize the signal.
-
-
Potential Cause: Incorrect m/z transition being monitored.
-
Troubleshooting Step: Verify the precursor and product ion m/z values for dG-¹⁵N₅. For example, in the analysis of 8-oxo-dG, the transition for [¹⁵N₅]8-oxodG is from the [M+H]⁺ ion at m/z 289 to the [¹⁵N₅]8-oxoG base product ion at m/z 173.[5]
-
Issue 2: Poor Recovery of the dG-¹⁵N₅ Internal Standard
-
Potential Cause: Suboptimal DNA extraction and digestion.
-
Potential Cause: Adsorption of the internal standard to labware.
-
Troubleshooting Step: Use low-adsorption tubes and pipette tips. The addition of a small amount of an organic solvent or surfactant to the sample might also help reduce non-specific binding.
-
-
Potential Cause: Inefficient elution during sample cleanup (e.g., solid-phase extraction).
-
Troubleshooting Step: Increase the volume and/or strength of the elution solvent to ensure complete elution of the internal standard from the sorbent.
-
Issue 3: Analyte and Internal Standard Do Not Co-elute
-
Potential Cause: Isotope effect from deuterium labeling.
-
Troubleshooting Step: This is less of a concern with ¹⁵N labeling compared to deuterium labeling, as ¹⁵N isotopes generally do not cause a significant chromatographic shift. However, if co-elution is an issue, slight modifications to the HPLC gradient may be necessary.
-
-
Potential Cause: Differences in sample matrix effects on the analyte and internal standard.
-
Troubleshooting Step: Ensure that the sample cleanup process is effective in removing interfering matrix components. Immunoaffinity column purification can be a highly effective step to remove artefactual peaks and improve the accuracy of the determination.[5]
-
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like dG-¹⁵N₅ is critical for achieving high sensitivity and accuracy in quantitative MS analysis. Below is a table summarizing typical performance metrics for the analysis of 8-oxo-dG using a [¹⁵N₅]8-oxo-dG internal standard.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 25 fmol on-column | [5] |
| Signal-to-Noise Ratio at LOD | 3.5 | [5] |
| Recovery of Internal Standard | 74.6% to 89.6% | [10] |
| Intra-assay RSD | 13.05% | [10] |
| Inter-assay RSD | 23.1% | [10] |
Experimental Protocols
Protocol 1: Enzymatic Digestion of DNA for 8-oxo-dG Analysis
This protocol is adapted for the analysis of 8-oxo-dG in DNA using [¹⁵N₅]8-oxo-dG as an internal standard.
-
Sample Preparation: To 50 µg of DNA in a microcentrifuge tube, add a known amount of [¹⁵N₅]8-oxo-dG internal standard (e.g., 500 fmol).[1]
-
Enzyme Cocktail: Prepare a master mix containing DNase I, phosphodiesterase I, and alkaline phosphatase in a suitable buffer (e.g., 80 mM Tris-HCl, 20 mM MgCl₂).[1]
-
Digestion: Add the enzyme cocktail to the DNA sample and incubate at 37°C for 6 hours or overnight to ensure complete hydrolysis to nucleosides.[7][11]
-
Enzyme Removal: Precipitate the enzymes by adding cold ethanol and centrifuging. Alternatively, use a 3 kDa molecular weight cutoff filter to remove the enzymes.[12]
-
Sample Cleanup: Further purify the sample using immunoaffinity chromatography or offline HPLC fraction collection to remove unmodified nucleosides and other interferences.[5][13]
-
Analysis: Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 8-oxo-dG
This protocol outlines a typical LC-MS/MS method for the quantification of 8-oxo-dG with its ¹⁵N₅-labeled internal standard.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.[1]
-
Mobile Phase A: Water with 0.1% acetic acid or 2 mM ammonium formate.[1][11]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example, start with 1% B, increase to 9.8% over 20 minutes, then to 15% for 5 minutes.[11]
-
Mass Spectrometry:
Visualizations
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: A logical troubleshooting workflow for issues encountered when using a SIL internal standard.
References
- 1. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to enhance signal using isotopic in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 2'-Deoxyguanosine-¹⁵N₅ in Solution
Welcome to the technical support center for 2'-Deoxyguanosine-¹⁵N₅. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this isotopically labeled nucleoside in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2'-Deoxyguanosine-¹⁵N₅ in solution?
A1: The isotopic labeling with ¹⁵N₅ is not expected to significantly alter the chemical stability of 2'-Deoxyguanosine. Therefore, its degradation pathways are the same as the unlabeled compound, primarily:
-
Oxidation: 2'-Deoxyguanosine is highly susceptible to oxidation, particularly at the C8 position of the guanine base, due to its low redox potential. This oxidation is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen. The most common oxidation product is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).[1][2] This process can be catalyzed by the presence of transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) through Fenton-like reactions.
-
Hydrolysis: The N-glycosidic bond linking the guanine base to the deoxyribose sugar can be cleaved under acidic conditions, leading to the formation of an abasic site and the release of the free guanine-¹⁵N₅ base. This process is known as depurination. While relatively stable at neutral pH, the rate of hydrolysis increases significantly in acidic environments.
Q2: How should I store my 2'-Deoxyguanosine-¹⁵N₅ solutions to minimize degradation?
A2: Proper storage is crucial for maintaining the integrity of your 2'-Deoxyguanosine-¹⁵N₅ solutions. Here are the recommended storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C for long-term storage. | Low temperatures slow down the rates of both oxidative and hydrolytic degradation. |
| Solvent | Prepare stock solutions in high-purity, nuclease-free water or a buffer with a slightly alkaline pH (e.g., Tris-HCl, pH 7.5-8.0). For solubilizing, DMSO can be used, but the final concentration in aqueous buffers should be low. | Acidic conditions promote hydrolysis. Slightly alkaline buffers help to maintain the stability of the N-glycosidic bond. Using high-purity solvents minimizes contaminants that could catalyze degradation. |
| Light | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | Exposure to light, particularly UV radiation, can induce photodegradation and the formation of reactive oxygen species, leading to oxidation. |
| Atmosphere | For maximum stability, particularly for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing. | This minimizes the presence of oxygen, thereby reducing the potential for oxidation. |
| Additives | Consider adding a chelating agent like deferoxamine (DFO) at a low concentration (e.g., 0.1 mM) to stock solutions. | DFO will bind to trace metal ions that can catalyze oxidative degradation. |
Q3: What are the signs of 2'-Deoxyguanosine-¹⁵N₅ degradation in my experiments?
A3: Degradation of 2'-Deoxyguanosine-¹⁵N₅ can manifest in several ways, including:
-
Appearance of extra peaks in analytical chromatograms (e.g., HPLC, LC-MS): The most common degradation product, 8-oxo-2'-deoxyguanosine-¹⁵N₅, will appear as a new peak. Other degradation products may also be observed.
-
Inconsistent or non-reproducible experimental results: If the concentration of the active compound is changing over time, it will lead to variability in your data.
-
Changes in the physical properties of the solution: While less common for the concentrations typically used in research, significant degradation could potentially lead to a slight change in pH or color, especially if chromophoric degradation products are formed.
-
Loss of biological activity: If you are using 2'-Deoxyguanosine-¹⁵N₅ in a biological assay, its degradation will lead to a decrease in the expected activity.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to the degradation of 2'-Deoxyguanosine-¹⁵N₅.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
| Symptom | Possible Cause | Recommended Action |
| A new peak is observed with a retention time corresponding to 8-oxo-2'-deoxyguanosine-¹⁵N₅. | Oxidative degradation. This can be caused by exposure to air (oxygen), presence of metal ions, or exposure to light. | 1. Prepare fresh solutions: Use deoxygenated buffers (sparged with argon or nitrogen).2. Add a chelating agent: Incorporate a metal chelator like deferoxamine (DFO) into your buffers.3. Protect from light: Work in a low-light environment and use amber vials.4. Check buffer quality: Ensure all buffers are made with high-purity water and reagents to minimize metal ion contamination. |
| Multiple unexpected peaks are present. | Multiple degradation pathways occurring. This could be a combination of oxidation and hydrolysis, or further degradation of primary products. | 1. Analyze a freshly prepared standard: This will help confirm the identity of the main peak.2. Control the pH: Ensure your solution pH is not acidic to minimize hydrolysis.3. Review the entire experimental workflow: Identify any steps where the sample is exposed to harsh conditions (e.g., high temperature, extreme pH). |
| The peak for 2'-Deoxyguanosine-¹⁵N₅ is smaller than expected. | Degradation has occurred. The compound has been converted to other products. | 1. Quantify the main peak and any degradation peaks: This will help you assess the extent of degradation.2. Implement preventative measures: Follow the recommendations for preventing oxidation and hydrolysis. |
Issue 2: Inconsistent or Poorly Reproducible Experimental Results
| Symptom | Possible Cause | Recommended Action |
| High variability between replicate experiments. | Ongoing degradation during the experiment. The concentration of the active compound is not stable over the course of the assay. | 1. Minimize experiment time: Plan your experiments to be as efficient as possible.2. Maintain consistent conditions: Ensure that all samples are handled identically and for the same duration.3. Use freshly prepared solutions: Avoid using solutions that have been stored for extended periods at room temperature. |
| A gradual decrease in signal or activity over time. | Slow degradation of the compound in the experimental medium. | 1. Assess stability in your experimental buffer: Incubate the compound in your assay buffer for the duration of the experiment and analyze for degradation.2. Modify buffer composition: If degradation is observed, consider adding a chelating agent or adjusting the pH. |
Data Presentation: Factors Affecting Stability
The following tables summarize the impact of key factors on the stability of 2'-Deoxyguanosine. While specific kinetic data for the ¹⁵N₅-labeled version is not extensively published, the trends are expected to be the same as the unlabeled compound.
Table 1: Effect of pH on the Half-Life of 2'-Deoxyguanosine (Hydrolysis)
| pH | Approximate Half-Life at 37°C | Primary Degradation Pathway |
| 1.0 | ~0.37 hours | Acid-catalyzed hydrolysis (Depurination) |
| 2.0 | ~1.6 hours | Acid-catalyzed hydrolysis (Depurination) |
| 5.0 | Significantly more stable than at pH < 3 | Slow acid-catalyzed hydrolysis |
| 7.4 | Very stable (months to years) | Minimal hydrolysis; oxidation is the primary concern |
| > 8.0 | Stable against hydrolysis | Oxidation becomes the more prominent degradation pathway |
| Data is extrapolated from studies on similar nucleosides and general knowledge of purine chemistry. |
Table 2: Factors Influencing Oxidative Degradation of 2'-Deoxyguanosine
| Factor | Effect on Oxidation Rate | Mechanism |
| Presence of O₂ | Increases | Direct reaction with excited states or participation in radical chain reactions. |
| Transition Metal Ions (Fe²⁺, Cu⁺) | Significantly Increases | Catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide (Fenton and Haber-Weiss reactions). |
| Light (especially UV) | Increases | Can generate singlet oxygen and other reactive species that oxidize guanine. Can also lead to direct photodegradation. |
| Elevated Temperature | Increases | Provides the activation energy for oxidative reactions. |
| Presence of Antioxidants/Chelators | Decreases | Scavenge reactive oxygen species or bind metal ions, preventing their catalytic activity. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of 2'-Deoxyguanosine-¹⁵N₅
Objective: To prepare a concentrated stock solution of 2'-Deoxyguanosine-¹⁵N₅ with minimal risk of degradation.
Materials:
-
2'-Deoxyguanosine-¹⁵N₅ solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Nuclease-free water, 18.2 MΩ·cm
-
Tris-HCl buffer (1 M, pH 7.5), sterile-filtered
-
Deferoxamine (DFO) mesylate salt
-
Sterile, amber, screw-cap microcentrifuge tubes
-
Argon or Nitrogen gas cylinder with a fine-nozzle regulator
Procedure:
-
Solvent Preparation:
-
Prepare a 10 mM Tris-HCl buffer with 0.1 mM DFO in nuclease-free water.
-
Deoxygenate the buffer by sparging with argon or nitrogen gas for at least 30 minutes on ice.
-
-
Dissolving the Compound:
-
Allow the vial of solid 2'-Deoxyguanosine-¹⁵N₅ to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid in a sterile microcentrifuge tube.
-
To prepare a high-concentration stock (e.g., 10-50 mM), first dissolve the solid in a small volume of anhydrous DMSO.
-
-
Dilution and Storage:
-
For a working stock solution, dilute the DMSO concentrate with the deoxygenated Tris-HCl/DFO buffer to the desired final concentration. Ensure the final DMSO concentration is low (typically <1%) if it will be used in biological assays.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for single-use to avoid multiple freeze-thaw cycles.
-
Before sealing each aliquot, gently flush the headspace of the tube with argon or nitrogen gas.
-
Store the aliquots at -80°C for long-term storage. For short-term storage (up to a month), -20°C is acceptable.
-
Protocol 2: Quantification of 2'-Deoxyguanosine-¹⁵N₅ and its Oxidation Product 8-oxo-dG-¹⁵N₅ by HPLC-UV
Objective: To quantify the amount of 2'-Deoxyguanosine-¹⁵N₅ and its primary oxidative degradation product, 8-oxo-2'-deoxyguanosine-¹⁵N₅, in a solution.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
2'-Deoxyguanosine-¹⁵N₅ and 8-oxo-2'-deoxyguanosine-¹⁵N₅ standards
-
Acetonitrile, HPLC grade
-
Potassium phosphate monobasic, HPLC grade
-
o-Phosphoric acid
-
Nuclease-free water, 18.2 MΩ·cm
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in nuclease-free water and adjust the pH to 5.5 with o-phosphoric acid. Filter through a 0.22 µm filter.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of both 2'-Deoxyguanosine-¹⁵N₅ and 8-oxo-2'-deoxyguanosine-¹⁵N₅ standards in the mobile phase A to create a standard curve (e.g., from 1 µM to 100 µM).
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Inject a known volume (e.g., 20 µL) of your sample and standards.
-
Run a gradient elution program. An example gradient is:
-
0-5 min: 5% B
-
5-15 min: Linear gradient to 25% B
-
15-20 min: Hold at 25% B
-
20-22 min: Return to 5% B
-
22-30 min: Re-equilibrate at 5% B
-
-
Set the UV detector to monitor at 260 nm.
-
-
Data Analysis:
-
Identify the peaks for 2'-Deoxyguanosine-¹⁵N₅ and 8-oxo-2'-deoxyguanosine-¹⁵N₅ based on the retention times of the standards.
-
Integrate the peak areas for both compounds in your samples.
-
Calculate the concentration of each compound in your samples using the standard curve.
-
The percentage of degradation can be calculated as: (Concentration of 8-oxo-dG-¹⁵N₅) / (Concentration of 2'-dG-¹⁵N₅ + Concentration of 8-oxo-dG-¹⁵N₅) * 100.
-
Visualizations
References
Technical Support Center: Optimizing Enzymatic Digestion of 15N-Labeled DNA
Welcome to the technical support center for optimizing the enzymatic digestion of 15N-labeled DNA. This resource is designed for researchers, scientists, and drug development professionals who are utilizing stable isotope labeling in their nucleic acid analysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic digestion of 15N-labeled DNA for applications such as mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Does 15N labeling affect the enzymatic digestion of DNA?
Currently, there is no substantial evidence to suggest that uniform 15N labeling of DNA significantly alters the recognition sites or catalytic activity of commonly used nucleases and phosphatases. The primary role of the 15N isotope is to introduce a mass shift for detection in mass spectrometry.[1][2] However, incomplete digestion can lead to inaccurate quantification of the labeled species. Therefore, optimizing the digestion protocol to ensure complete hydrolysis is critical.
Q2: Which enzymes are recommended for the complete digestion of DNA to individual nucleosides?
A combination of enzymes is typically used to achieve complete digestion of DNA into its constituent deoxynucleosides. A common and effective cocktail includes:
-
Nuclease P1: A single-strand specific nuclease that hydrolyzes phosphodiester bonds.[3]
-
Venom Phosphodiesterase (VPD): An exonuclease that further digests oligonucleotides into 5'-mononucleotides.[4][5]
-
Alkaline Phosphatase (AP): Removes the 5'-phosphate group to yield deoxynucleosides.[4][6]
Some simplified one-step protocols utilize a combination of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase.[3]
Q3: How can I confirm that my 15N-labeled DNA is completely digested?
Complete digestion can be verified using qualitative mass spectrometry.[7] By analyzing a small aliquot of the digest, you can check for the absence of oligonucleotides and the presence of only the expected 15N-labeled deoxynucleoside monophosphates or deoxynucleosides.
Q4: What are the key considerations for setting up a successful digestion reaction?
Several factors are crucial for optimal digestion:
-
Purity of DNA: The DNA sample should be free of contaminants like phenol, chloroform, ethanol, and high salt concentrations, which can inhibit enzyme activity.[8][9]
-
Correct Buffer and pH: Use the recommended buffer for each enzyme. If using multiple enzymes sequentially, ensure buffer compatibility or perform buffer exchange between steps.[10][11]
-
Optimal Temperature: Each enzyme has an optimal incubation temperature that should be maintained.[10][11]
-
Enzyme Concentration: A sufficient amount of each enzyme should be used to ensure complete digestion within a reasonable timeframe. It is common to use a 5- to 10-fold excess of enzyme.[8][12]
-
Incubation Time: Allow sufficient time for the enzymes to completely hydrolyze the DNA.[13]
Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic digestion of 15N-labeled DNA.
Problem 1: Incomplete Digestion
Incomplete digestion is a common issue that can significantly impact downstream analysis, particularly quantitative mass spectrometry.
Symptoms:
-
Presence of unexpected bands on a gel (if applicable).
-
Identification of di- or oligonucleotides in the mass spectrum.
-
Inaccurate and irreproducible quantification of 15N-labeled nucleosides.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Check the expiration date and ensure proper storage at -20°C. Avoid multiple freeze-thaw cycles.[14][15] Test enzyme activity with a control DNA sample. |
| Suboptimal Reaction Conditions | Verify the use of the recommended reaction buffer and any required additives.[10] Ensure the reaction is incubated at the optimal temperature for the enzyme(s).[10] For sequential digests, adjust buffer conditions for each enzyme.[11] |
| DNA Contamination | Purify the DNA sample to remove inhibitors such as salts, EDTA, phenol, or ethanol.[9][16] |
| Insufficient Enzyme | Increase the enzyme concentration. A general guideline is to use 5-10 units of enzyme per µg of DNA.[12] For supercoiled plasmid DNA, more enzyme may be required.[8] |
| Inadequate Incubation Time | Extend the incubation period to ensure the enzymes have sufficient time to act. |
| Incorrect Reaction Assembly | Always add the enzyme last to the reaction mixture.[10] Ensure the glycerol concentration from the enzyme storage buffer does not exceed 5% of the total reaction volume.[10] |
Problem 2: Unexpected Cleavage Pattern (for Restriction Enzyme Digestion)
While less common for complete digestion to nucleosides, issues with restriction enzyme specificity can arise in other applications.
Symptoms:
-
Unexpected DNA fragment sizes on a gel.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Star Activity | This is the cleavage at non-canonical sites due to non-optimal conditions.[17] Reduce the amount of enzyme, decrease incubation time, and ensure the correct buffer is used.[18] High glycerol concentrations can also induce star activity.[10] |
| Enzyme Contamination | The enzyme or buffer may be contaminated with another nuclease. Use a fresh tube of enzyme and buffer.[15] |
| DNA Methylation | If using methylation-sensitive restriction enzymes, ensure the DNA was propagated in a suitable E. coli strain (e.g., dam-/dcm-).[18] |
Experimental Protocols
Protocol 1: Complete Digestion of 15N-Labeled DNA to Deoxynucleosides (Two-Step)
This protocol is adapted from a commonly used method for preparing DNA samples for mass spectrometry analysis.[3]
Step 1: Denaturation and Initial Digestion with Nuclease P1
-
In a microcentrifuge tube, dissolve 1 µg of 15N-labeled DNA in 50 µL of water.
-
Denature the DNA by heating at 100°C for 3 minutes, then immediately cool on ice.
-
Add 5 µL of 0.1 M ammonium acetate (pH 5.3).
-
Add 2 Units of Nuclease P1.
-
Incubate at 45°C for 2 hours.
Step 2: Secondary Digestion with Phosphodiesterase I and Alkaline Phosphatase
-
Adjust the pH of the sample by adding 5 µL of 1 M ammonium bicarbonate.
-
Add 3 mUnits of venom phosphodiesterase I and 2 Units of alkaline phosphatase.
-
Incubate at 37°C for 2 hours.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Simplified One-Step DNA Digestion to Deoxynucleosides
This protocol provides a more streamlined approach for high-throughput applications.[3]
-
Prepare a "Digest Mix" containing:
-
5 mL of 20 mM Tris-HCl (pH 7.9) with 100 mM NaCl and 20 mM MgCl₂
-
250 Units of Benzonase
-
300 mUnits of Phosphodiesterase I
-
200 Units of Alkaline Phosphatase
-
-
To 1 µg of 15N-labeled DNA, add 50 µL of the Digest Mix.
-
Incubate at 37°C for 6 hours.
-
The sample is ready for analysis.
Quantitative Data Summary
| Enzyme | Typical Amount per µg DNA | Optimal pH | Optimal Temperature |
| Nuclease P1 | 2 Units | ~5.3 | ~45°C |
| Venom Phosphodiesterase I | 3 mUnits | >8 | 37°C |
| Alkaline Phosphatase | 2 Units | >8 | 37°C |
| Benzonase | 0.5 Units | 7.9 | 37°C |
Visualizations
References
- 1. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of venom phosphodiesterase on deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dephosphorylation of DNA Fragments with Alkaline Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of oligonucleotides by phosphodiesterase digestion followed by isotope dilution mass spectrometry: proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restriction endonuclease digestion of DNA [qiagen.com]
- 9. neb.com [neb.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Restriction Enzyme Digest Protocol [sigmaaldrich.com]
- 12. neb.com [neb.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 16. genscript.com [genscript.com]
- 17. neb.com [neb.com]
- 18. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
Technical Support Center: Synthesis of ¹⁵N₅ Labeled Phosphoramidites
Welcome to the technical support center for the synthesis of ¹⁵N₅ labeled phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals who are utilizing these valuable isotopic labels in their work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist you in overcoming the unique challenges associated with the preparation and use of fully nitrogen-15 labeled phosphoramidites.
Troubleshooting Guide
The synthesis of ¹⁵N₅ labeled phosphoramidites is a multi-step process fraught with potential difficulties, from the initial synthesis of the labeled nucleobase to the final incorporation into an oligonucleotide. This guide addresses common issues encountered during these experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of ¹⁵N₅ Labeled Nucleobase | Incomplete reaction during the multi-step chemical synthesis of the purine ring. | - Ensure all ¹⁵N-labeled starting materials (e.g., ¹⁵NH₄Cl, ¹⁵NH₄OH, Na¹⁵NO₂) are of high isotopic purity and are used in the correct stoichiometry. - Carefully control reaction conditions (temperature, pressure, reaction time) at each step of the synthesis. - Monitor reaction progress using appropriate analytical techniques (e.g., NMR, Mass Spectrometry) to optimize each step before proceeding to the next. |
| Loss of material during purification steps. | - Employ high-resolution purification techniques such as HPLC. - Minimize the number of purification steps where possible. | |
| Low Isotopic Enrichment | Contamination with natural abundance nitrogen during synthesis. | - Use dedicated glassware and reagents for ¹⁵N-labeled synthesis to avoid cross-contamination. - Ensure a completely inert atmosphere (e.g., argon or nitrogen) during all reaction steps to prevent atmospheric nitrogen incorporation. - Verify the isotopic enrichment of all ¹⁵N-labeled starting materials before use. |
| Inefficient Conversion of ¹⁵N₅-Nucleoside to Phosphoramidite | Degradation of the ¹⁵N₅-nucleoside during the phosphitylation reaction. | - Perform the phosphitylation reaction under strictly anhydrous and inert conditions. - Use freshly distilled and dried solvents. - Optimize the reaction time and temperature to minimize side reactions. A shorter reaction time at a slightly elevated temperature may be preferable to a long reaction at room temperature. |
| Incomplete reaction with the phosphitylating agent. | - Use a slight excess of the phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite). - Ensure efficient mixing of the reaction. | |
| Low Coupling Efficiency During Oligonucleotide Synthesis | Degradation of the ¹⁵N₅ labeled phosphoramidite. | - Store the ¹⁵N₅ phosphoramidite solution under argon at -20°C and use it promptly after preparation. - Minimize the time the phosphoramidite is on the synthesizer before use. |
| Presence of moisture in reagents or on the synthesizer. | - Use anhydrous acetonitrile (<10 ppm water) for phosphoramidite dissolution and as the reaction solvent. - Ensure all reagent lines on the synthesizer are dry. - Use fresh, high-quality activator (e.g., DCI or ETT). | |
| Steric hindrance from the labeled nucleobase. | - While not extensively reported for ¹⁵N₅, significant isotopic labeling can subtly alter molecular dimensions. Consider extending the coupling time for the labeled phosphoramidite. | |
| Difficulty in Purifying the ¹⁵N₅ Labeled Oligonucleotide | Co-elution of failure sequences with the full-length product. | - Optimize the capping step during solid-phase synthesis to minimize the formation of (n-1) shortmers. - Use high-resolution purification methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing ¹⁵N₅ labeled phosphoramidites compared to their unlabeled counterparts?
A1: The main challenges lie in the multi-step chemical synthesis of the ¹⁵N₅-labeled purine nucleobases (adenine and guanine) from simple, inexpensive ¹⁵N sources.[1][2][3] This process is often low-yielding and requires careful control to achieve high isotopic enrichment. The subsequent conversion to the nucleoside and then to the phosphoramidite also requires stringent anhydrous conditions to prevent hydrolysis and degradation of the valuable labeled intermediate.
Q2: What kind of yields can I expect for the synthesis of the ¹⁵N₅ labeled nucleobase?
A2: The overall yield for the multi-step synthesis of fully ¹⁵N-labeled adenine has been reported to be good, achieved in four synthetic steps.[1][2][3] However, yields can be highly variable depending on the specific synthetic route and experimental execution. For comparison, a multi-step synthesis of a partially ¹⁵N-labeled adenosine phosphoramidite reported an overall yield of 37% over 5 steps.[4]
Q3: How can I confirm the isotopic enrichment of my ¹⁵N₅ labeled phosphoramidite?
A3: Mass spectrometry is the most direct method to determine isotopic enrichment. You should observe a mass shift corresponding to the incorporation of five ¹⁵N atoms. For example, a ¹⁵N₅-guanine will have a mass approximately 5 Daltons higher than unlabeled guanine. ¹⁵N NMR spectroscopy can also be used to confirm the presence and position of the ¹⁵N labels.
Q4: Is there a difference in stability between ¹⁵N₅ labeled and unlabeled phosphoramidites?
A4: While extensive stability studies on ¹⁵N₅ phosphoramidites are not widely published, like all phosphoramidites, they are sensitive to moisture and oxidation.[5][6] The presence of the heavy isotopes is not expected to significantly alter the chemical stability under standard storage and handling conditions. However, due to the cost and effort involved in their synthesis, it is prudent to handle them with extra care, storing them under an inert atmosphere at low temperatures (-20°C) and using them as quickly as possible after preparation.[6]
Q5: Can I use the same coupling times for ¹⁵N₅ labeled phosphoramidites as for unlabeled ones?
A5: In most cases, standard coupling times should be sufficient. However, it is good practice to optimize the coupling efficiency for any new or modified phosphoramidite. One study using a ¹⁵N₅-labeled 2'-deoxyguanosine phosphoramidite performed the coupling for 30 minutes offline, suggesting that a longer coupling time might be beneficial to ensure high efficiency.[7][8] You can assess coupling efficiency by monitoring the trityl cation release after the coupling step.
Experimental Protocols
Protocol 1: Synthesis of ¹⁵N₅-Adenine
This protocol is adapted from the literature for the synthesis of fully ¹⁵N-labeled adenine.[1][2][3]
Materials:
-
¹⁵N-Ammonium chloride (¹⁵NH₄Cl)
-
¹⁵N-Ammonium hydroxide (¹⁵NH₄OH)
-
Sodium ¹⁵N-nitrite (Na¹⁵NO₂)
-
Other necessary reagents for a multi-step organic synthesis (specifics will depend on the chosen literature procedure)
-
Anhydrous solvents
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (Argon or Nitrogen)
Methodology:
The synthesis of ¹⁵N₅-adenine is a four-step process starting from inexpensive ¹⁵N sources. The general strategy involves the construction of the pyrimidine ring followed by the imidazole ring, with the ¹⁵N atoms incorporated at specific stages. A detailed, step-by-step procedure should be followed from a peer-reviewed source. The key transformations typically involve:
-
Formation of a labeled pyrimidine precursor: This often involves reactions with ¹⁵N-labeled urea or similar small molecules.
-
Introduction of additional ¹⁵N atoms: This can be achieved through reactions with reagents like Na¹⁵NO₂ and subsequent reduction.
-
Ring closure to form the purine scaffold: This step creates the fused imidazole ring.
-
Final functional group manipulations to yield adenine: This may involve amination using ¹⁵NH₄OH.
Workflow for ¹⁵N₅-Adenine Synthesis:
Caption: Workflow for the multi-step synthesis of ¹⁵N₅-Adenine.
Protocol 2: Conversion of ¹⁵N₅-Nucleoside to a Phosphoramidite
This is a general protocol for the phosphitylation of a protected ¹⁵N₅-labeled nucleoside.
Materials:
-
Protected ¹⁵N₅-labeled nucleoside (e.g., 5'-O-DMT-N⁶-benzoyl-¹⁵N₅-deoxyadenosine)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-diisopropylethylamine (DIPEA)
-
Anhydrous ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Methodology:
-
Preparation: Dry the protected ¹⁵N₅-nucleoside under high vacuum for several hours. All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere.
-
Reaction: Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere. Add DIPEA to the solution. In a separate flask, prepare a solution of the phosphitylating agent in anhydrous DCM. Add the phosphitylating agent solution dropwise to the nucleoside solution at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of triethylamine in a hexane/ethyl acetate mixture).
-
Characterization and Storage: Characterize the final ¹⁵N₅ phosphoramidite by ³¹P NMR and mass spectrometry. Store the purified product under argon at -20°C.
Workflow for Phosphoramidite Synthesis:
Caption: General workflow for the phosphitylation of a ¹⁵N₅-nucleoside.
Signaling Pathways and Logical Relationships
The synthesis of ¹⁵N₅ labeled phosphoramidites is a linear process with critical dependencies at each stage. The successful outcome of the final oligonucleotide synthesis is contingent on the quality and purity of the intermediates at every preceding step.
Logical Relationship of Synthesis Stages:
Caption: The dependency pathway for successful ¹⁵N₅ labeled oligonucleotide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ((15)N(5))-labeled adenine derivatives: synthesis and studies of tautomerism by (15)N NMR spectroscopy and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.entegris.com [blog.entegris.com]
- 6. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of 15N5-Labeled Aflatoxin B1–Formamidopyrimidines and Aflatoxin B1–N7-Guanine from a Partial Double-Stranded Oligodeoxynucleotide as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting low incorporation of 2'-Deoxyguanosine-15N5
Topic: Troubleshooting Low Incorporation of 2'-Deoxyguanosine-15N5
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving issues related to the low incorporation of this compound (2'-dG-15N5) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low incorporation of this compound?
A1: Low incorporation of labeled deoxyguanosine is typically traced back to one or more of the following factors:
-
Competition with De Novo Synthesis: Proliferating cells can synthesize their own nucleotides from simple precursors (the de novo pathway), which dilutes the pool of labeled nucleotides available from the salvage pathway.[1][2]
-
Suboptimal Experimental Conditions: Factors such as the concentration of the labeled nucleoside, the duration of the labeling period, cell health, and the composition of the culture medium can significantly impact incorporation efficiency.[3][4]
-
Low Salvage Pathway Activity: The specific cell line being used may have inherently low activity of the enzymes required for the salvage pathway, such as deoxyguanosine kinase (dGK), which is necessary to phosphorylate the exogenous 2'-dG-15N5.[5]
-
Inefficient Cellular Uptake: The cells may not be efficiently transporting the 2'-dG-15N5 from the culture medium across the cell membrane.
Q2: What is the difference between the de novo and salvage pathways for nucleotide synthesis?
A2: Cells have two primary routes for producing nucleotides:
-
De Novo Pathway: This pathway builds nucleotides "from scratch" using simple molecules like amino acids, CO2, and ribose-5-phosphate.[2][6] It is often the dominant pathway in rapidly dividing cells.[1]
-
Salvage Pathway: This pathway recycles pre-existing nucleobases and nucleosides from the breakdown of DNA and RNA or from the extracellular environment.[1][2][7] The incorporation of exogenous 2'-dG-15N5 relies exclusively on this pathway.[5]
Troubleshooting Guide
Issue 1: Competition from the De Novo Synthesis Pathway
If your cells are healthy and actively proliferating but show poor incorporation of 2'-dG-15N5, the de novo pathway is likely outcompeting the salvage pathway.
Recommended Solution: Inhibit the de novo synthesis pathway to force the cells to utilize the salvage pathway for DNA synthesis. This can be achieved by adding specific inhibitors to the cell culture medium.
-
Mycophenolic Acid (MPA): An inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.
-
Methotrexate (MTX): An inhibitor of dihydrofolate reductase, which is essential for the synthesis of purine precursors.
By blocking the de novo pathway, the cell becomes dependent on salvaging nucleosides from the medium, thereby increasing the incorporation of 2'-dG-15N5.
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
Technical Support Center: Preventing Artefactual Oxidation of 2'-Deoxyguanosine-15N5
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the artefactual oxidation of 2'-Deoxyguanosine-15N5 to its most common oxidized form, 8-oxo-2'-deoxyguanosine-15N5 (8-oxo-dG-15N5), during sample preparation. Accurate measurement of 8-oxo-dG is a critical biomarker for oxidative stress, and preventing its artificial formation is paramount for reliable data.
Frequently Asked Questions (FAQs)
Q1: What is artefactual oxidation of this compound?
A1: Artefactual oxidation refers to the unintended conversion of this compound (dG-15N5) to 8-oxo-dG-15N5 during the sample preparation process. This oxidation is not representative of the in vivo oxidative stress levels and can lead to an overestimation of DNA damage.[1][2][3] The primary cause is the exposure of DNA to reactive oxygen species (ROS) generated during extraction and hydrolysis steps.[4][5]
Q2: What are the main sources of artefactual oxidation during sample preparation?
A2: Several steps in standard DNA sample preparation can introduce oxidative artifacts:
-
DNA Extraction: Traditional phenol-chloroform extraction methods have been shown to increase the levels of 8-oxo-dG.[6][7][8][9] The phenol itself can be a source of ROS.
-
DNA Shearing: Acoustic shearing of DNA can generate oxidative damage, particularly in the presence of contaminants from the extraction process.[10]
-
DNA Hydrolysis: The process of enzymatic or acidic digestion of DNA to nucleosides can introduce oxidation if not performed under anaerobic or antioxidant-protected conditions. The presence of redox-active metals can also contribute.[2]
-
Derivatization for Analysis: For methods like Gas Chromatography-Mass Spectrometry (GC-MS), the silylation step required to make the nucleosides volatile can itself cause oxidation of guanine.[1]
Q3: How can I minimize artefactual oxidation during my experiments?
A3: To minimize artefactual oxidation, a multi-pronged approach is recommended:
-
Use Antioxidants: Incorporate antioxidants and metal chelators into your buffers. Desferrioxamine (Desferal) is commonly used to chelate iron ions and prevent Fenton reactions, a major source of hydroxyl radicals.[2][6][8]
-
Avoid Phenol: Opt for non-phenol-based DNA extraction methods. Chaotropic salt-based methods, such as those using sodium iodide (NaI) or guanidine thiocyanate, have been shown to yield lower levels of artefactual 8-oxo-dG.[6][7][8][11]
-
Handle Samples with Care: Minimize the exposure of your samples to air (oxygen).[2] Work in a controlled environment and use degassed solutions where possible.
-
Optimize Hydrolysis: Ensure your enzymatic digestion is complete, as incomplete hydrolysis can lead to an underestimation of oxidative damage.[2] Perform digestions in the presence of antioxidants.
Q4: Are there specific analytical techniques that are more prone to causing artefactual oxidation?
A4: Yes, methods requiring derivatization at high temperatures, such as GC-MS, can be problematic. The silylation process can artificially oxidize guanine.[1] To mitigate this, a pre-purification step via HPLC to separate guanine from the sample before derivatization is recommended.[1][12] Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) that do not require derivatization are generally less prone to this specific artifact.[3][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background levels of 8-oxo-dG-15N5 in control samples | Artefactual oxidation during sample preparation. | Review your DNA extraction and hydrolysis protocols. Implement the use of antioxidants like desferrioxamine.[6][8] Switch to a non-phenol-based DNA extraction method, such as a sodium iodide protocol.[6][7][8] |
| Inconsistent 8-oxo-dG-15N5 measurements between replicates | Variable exposure to oxygen or contaminants. Incomplete enzymatic digestion. | Standardize sample handling procedures to minimize air exposure. Ensure all buffers are treated to remove metal ions (e.g., with Chelex).[3] Optimize digestion time and enzyme concentration. |
| Higher than expected 8-oxo-dG-15N5 levels when using GC-MS | Oxidation during the silylation derivatization step. | Implement an HPLC pre-purification step to remove unmodified guanine before derivatization.[1][12] Alternatively, consider using a lower temperature for derivatization or adding antioxidants to the silylating agents.[12] |
| Low recovery of 8-oxo-dG-15N5 | Incomplete DNA hydrolysis. | Ensure optimal conditions for your enzymatic digestion, including buffer pH, co-factors (e.g., ZnCl2 for nuclease P1), and incubation time.[11] |
Quantitative Data Summary
The choice of DNA extraction methodology significantly impacts the level of artefactual 8-oxo-dG. The following table summarizes findings from a study comparing different DNA isolation techniques.
| DNA Isolation Method | Relative 8-oxo-dG/105 dG Ratio | Key Finding |
| Phenol Extraction | 0.54 ± 0.07 | Traditional phenol extraction results in higher levels of oxidized guanine.[6][8] |
| Chaotropic (NaI) Method | 0.28 ± 0.04 | The NaI method yields approximately 50% lower levels of 8-oxo-dG compared to phenol extraction.[6][8] |
| Chaotropic (NaI) + Phenol | 0.55 ± 0.08 | Adding a phenol extraction step to the NaI method increases 8-oxo-dG levels back to those seen with phenol extraction alone, confirming phenol's oxidative effect.[6][8] |
| Pronase E Hydrolysis | 1.2 ± 0.03 | This method resulted in even higher and more variable levels of 8-oxo-dG.[8] |
Experimental Protocols
Protocol 1: DNA Extraction using Sodium Iodide (NaI) Method
This protocol is adapted from methods demonstrated to reduce artefactual oxidation.[6][8][11]
-
Homogenization: Homogenize tissue or cells in a buffer containing a metal chelator (e.g., 0.1 mM desferrioxamine).[6][8][11]
-
Lysis and RNA Removal: Lyse the cells and treat with RNase A to remove RNA.
-
Protein Digestion: Digest proteins using Proteinase K.
-
DNA Precipitation: Add a chaotropic solution of sodium iodide to the lysate.
-
Washing: Precipitate the DNA with isopropanol and wash the pellet with ethanol.
-
Resuspension: Resuspend the DNA pellet in a buffer containing 0.1 mM desferrioxamine.[11]
Protocol 2: Enzymatic Hydrolysis of DNA
This protocol outlines a common method for digesting DNA to its constituent deoxynucleosides.[11]
-
Initial Digestion: To the DNA solution, add nuclease P1 in a buffered solution (e.g., 300 mM sodium acetate, 1 mM ZnSO4, pH 5.3).
-
Incubation: Incubate the mixture at 37°C for 2 hours.
-
Second Digestion: Add alkaline phosphatase and continue incubation at 37°C for another 2 hours.
-
Neutralization: Stop the reaction by neutralizing the solution (e.g., with 0.1 M HCl).
-
Analysis: The sample is now ready for analysis by HPLC-MS/MS or other methods.
Visualizations
Caption: Oxidation of 2'-deoxyguanosine to 8-oxo-deoxyguanosine.
Caption: Recommended workflow to prevent artefactual oxidation.
Caption: Troubleshooting decision tree for high 8-oxo-dG levels.
References
- 1. Artifacts associated with the measurement of oxidized DNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Phenol isolation of DNA yields higher levels of 8-oxodeoxyguanosine compared to pronase E isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of artifactual mutations in deep coverage targeted capture sequencing data due to oxidative DNA damage during sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Facts and artifacts in the measurement of oxidative base damage to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing NMR Parameters for 15N-Labeled DNA: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing NMR parameters for experiments involving 15N-labeled DNA.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial steps for setting up an NMR experiment with a new 15N-labeled DNA sample?
A1: Before acquiring data, it is crucial to properly prepare your sample and calibrate the spectrometer. Key initial steps include:
-
Sample Preparation: Ensure your DNA sample is free of particulates and has an appropriate concentration. Suspended particles can lead to broadened lines, weakening the signal intensity.[1] Filtering the sample is recommended.[1]
-
Locking and Shimming: A stable deuterium lock is essential. After inserting the sample, load a suitable shim file and perform manual or gradient shimming to optimize the magnetic field homogeneity.[2][3] Poor shimming results in broad peaks and poor line shape.[1]
-
Pulse Width Calibration: For every new sample, you must calibrate the 90° pulse widths for ¹H and ¹⁵N to ensure maximum signal-to-noise. These values can be sample-dependent.
Q2: How can I improve the signal-to-noise ratio (S/N) in my ¹H-¹⁵N HSQC spectra?
A2: A low signal-to-noise ratio is a common issue. Here are several strategies to improve it:
-
Increase the Number of Scans (nt): The S/N ratio improves with the square root of the number of scans.[1] However, be mindful of diminishing returns with very long acquisition times.
-
Optimize Sample Concentration: A higher sample concentration generally leads to a better signal. However, overly concentrated samples can be viscous, causing line broadening.[1]
-
Proper Pulse Calibration: Incorrect pulse widths will lead to significant signal loss.[4]
-
Receiver Gain Adjustment: Use the automatic gain adjustment on the spectrometer to set the receiver gain appropriately.[4] An incorrectly set gain can either clip the signal or result in a weak signal.[4]
-
Optimize Recycle Delay (d1): For maximizing sensitivity per unit time, the recycle delay should be set to approximately 1.3 times the longest T₁ relaxation time of the nuclei of interest.[5]
Q3: My peaks in the ¹⁵N dimension are broad. What could be the cause and how can I fix it?
A3: Broad peaks in the ¹⁵N dimension of an HSQC spectrum can arise from several factors:
-
Poor Shimming: An inhomogeneous magnetic field is a primary cause of broad lines.[1] Re-shimming the magnet, potentially using gradient shimming, is recommended.[2]
-
Rapid Relaxation: If the T₂ relaxation time of the ¹⁵N nuclei is short, this will lead to broader lines. This can be inherent to the molecular size or dynamics of your DNA sample.
-
Hydrogen Exchange: For amino protons, rapid exchange with the solvent can lead to significant line broadening.[6] Conducting experiments at a lower temperature or pH can sometimes slow down this exchange.[6]
-
Incorrect Decoupling: Inefficient decoupling during the acquisition period can result in residual scalar couplings, which broaden the peaks.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 15N-labeled DNA.
| Problem | Possible Cause | Recommended Solution |
| No Lock Signal | No deuterated solvent in the sample. | Use a deuterated solvent for your sample preparation.[1] |
| Poor initial shimming. | Load a standard shim file or use an automated shimming routine to get a reasonable starting point.[1] | |
| Poor Line Shape / Broad Peaks | Inhomogeneous magnetic field. | Perform careful manual or automated gradient shimming.[2][3] |
| Sample contains suspended particles. | Filter your sample before placing it in the NMR tube.[1] | |
| Sample is too concentrated and viscous. | Dilute your sample to an optimal concentration.[1] | |
| Low Signal-to-Noise Ratio | Insufficient number of scans. | Increase the number of scans (nt). The S/N is proportional to the square root of nt.[1] |
| Incorrect 90° pulse widths. | Calibrate the ¹H and ¹⁵N 90° pulse widths for your specific sample. | |
| Suboptimal recycle delay (d1). | Set the recycle delay to approximately 1.3 times the longest T₁ of your sample for optimal sensitivity per unit time.[5] | |
| Receiver gain is set too low. | Use the automatic gain adjustment feature of the spectrometer.[4] | |
| ADC Overflow Error | Receiver gain is set too high. | Reduce the receiver gain and re-acquire the spectrum.[7] |
Experimental Protocols
Protocol 1: ¹H and ¹⁵N 90° Pulse Width Calibration
Accurate determination of the 90° pulse widths is critical for maximizing signal in all experiments.
-
¹H Pulse Width Calibration:
-
Load a standard 1D proton experiment.
-
Use a pulse program that allows for arraying the pulse width.
-
Set up an array of pulse widths around the expected 90° value.
-
Acquire the 1D spectra.
-
Process the data and identify the pulse width that gives the null signal (180° pulse) or the maximum signal intensity (90° pulse). The 90° pulse width is half of the 180° pulse width.
-
-
¹⁵N Pulse Width Calibration (using ¹H-¹⁵N HSQC):
-
Load a standard 2D ¹H-¹⁵N HSQC experiment (e.g., hsqcetfpgp).[8]
-
Set the number of increments in the indirect dimension (¹⁵N) to a small value (e.g., 2) to speed up the calibration.
-
Array the ¹⁵N pulse width (p21 on some spectrometers) around the expected 90° value.[8]
-
Acquire and process the series of 2D spectra.
-
The optimal 90° pulse width will correspond to the spectrum with the maximum cross-peak intensity.
-
Protocol 2: Setting up a Standard ¹H-¹⁵N HSQC Experiment
This protocol outlines the basic steps for acquiring a ¹H-¹⁵N HSQC spectrum of a 15N-labeled DNA sample.
-
Load Pulse Program and Parameters:
-
Set Spectral Widths and Carrier Frequencies:
-
Set the ¹H spectral width (sw) to cover all expected proton resonances (e.g., 12 ppm).[9]
-
Set the ¹H carrier frequency (O1p) to the center of the amide and imino proton region (typically around 8.5 ppm).
-
Set the ¹⁵N spectral width to encompass all expected nitrogen resonances (e.g., 30-40 ppm).[10]
-
Set the ¹⁵N carrier frequency (O2p or O3p) to the center of the expected ¹⁵N chemical shift range (e.g., 117 ppm).[9]
-
-
Set Acquisition Parameters:
-
Number of Scans (ns): Start with a moderate number of scans (e.g., 8 or 16) and increase as needed for better S/N.
-
Number of Increments (td1): Set the number of increments in the indirect dimension to achieve the desired resolution in the ¹⁵N dimension (e.g., 128-256).
-
Acquisition Time (aq): Ensure the acquisition time in the direct dimension is sufficient for the FID to decay (typically around 100-150 ms).
-
Recycle Delay (d1): Set to 1-1.5 seconds as a starting point. For optimal sensitivity, measure the T₁ of your sample and set d1 to ~1.3 * T₁.[5]
-
-
Run the Experiment:
-
Process the Data:
-
Apply Fourier transformation in both dimensions.[8]
-
Phase the spectrum.
-
Apply baseline correction as needed.
-
Visualizations
References
- 1. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 2. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 3. mn.uio.no [mn.uio.no]
- 4. benchchem.com [benchchem.com]
- 5. How to Set the Recycle Delay to Maximize the Sensitivity per Hour: Most Efficient Measurements | Applications Notes | JEOL Ltd. [jeol.com]
- 6. A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Isotopic Labeling: 2'-Deoxyguanosine-¹⁵N₅ vs. ¹³C
In the precise and demanding fields of nucleic acid research, drug development, and molecular diagnostics, stable isotope-labeled compounds are indispensable tools. Among these, isotopically labeled 2'-deoxyguanosine, a fundamental building block of DNA, plays a crucial role in quantitative analysis and structural studies. This guide provides an objective comparison of two common isotopic labeling patterns for 2'-deoxyguanosine: uniform nitrogen-15 labeling (2'-Deoxyguanosine-¹⁵N₅) and uniform or site-specific carbon-13 labeling (¹³C-deoxyguanosine). This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal labeled analog for their specific application.
Executive Summary
Both 2'-Deoxyguanosine-¹⁵N₅ and ¹³C-labeled deoxyguanosine serve as invaluable probes in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The choice between them hinges on the specific requirements of the experiment, including the desired analytical technique, sensitivity, and the nature of the biological question being addressed.
-
2'-Deoxyguanosine-¹⁵N₅ is predominantly used as an internal standard in quantitative mass spectrometry, particularly for the analysis of DNA adducts and oxidative damage markers like 8-oxo-2'-deoxyguanosine. Its five ¹⁵N atoms provide a significant and distinct mass shift, minimizing interference from the natural isotopic abundance of the analyte.
-
¹³C-labeled deoxyguanosine offers greater versatility, finding applications in both mass spectrometry and, crucially, in NMR spectroscopy for structural and dynamic studies of DNA. The larger chemical shift dispersion of ¹³C compared to ¹⁵N makes it particularly powerful for resolving complex spectra and probing conformational changes in DNA upon ligand binding or damage.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for 2'-Deoxyguanosine-¹⁵N₅ and ¹³C-labeled deoxyguanosine, providing a basis for selecting the appropriate labeled compound for your research needs.
| Feature | 2'-Deoxyguanosine-¹⁵N₅ | ¹³C-labeled Deoxyguanosine (Uniformly labeled) | Key Considerations for Researchers |
| Molecular Weight Increase | +5 Da | +10 Da | A larger mass shift in ¹³C labeling can be advantageous in MS for moving the internal standard to a cleaner region of the mass spectrum. |
| Primary Application | Quantitative Mass Spectrometry (Internal Standard)[1][2][3][4] | NMR Spectroscopy (Structural & Dynamic Studies), Quantitative Mass Spectrometry[5][6][7] | ¹⁵N₅ is a cost-effective choice for routine MS quantification, while ¹³C labeling is essential for detailed NMR analysis. |
| Natural Abundance of Isotope | ¹⁵N: 0.37%[] | ¹³C: 1.1%[] | The lower natural abundance of ¹⁵N results in a lower background signal, potentially increasing sensitivity in MS.[] |
| NMR Sensitivity | Lower | Higher (relative to ¹⁵N) | ¹³C has a larger gyromagnetic ratio than ¹⁵N, leading to better sensitivity in NMR experiments. |
| NMR Chemical Shift Dispersion | Limited | Wide[7] | The broad range of ¹³C chemical shifts is critical for resolving individual atomic signals in complex DNA structures.[7] |
| Cost-Effectiveness | Generally more cost-effective for MS internal standards. | Can be more expensive, especially for uniform labeling. | Budgetary constraints may favor ¹⁵N₅ for high-throughput MS applications. |
Key Applications and Experimental Insights
Quantitative Mass Spectrometry: Monitoring DNA Damage
Stable isotope dilution mass spectrometry is the gold standard for the accurate quantification of DNA modifications. Both ¹⁵N₅- and ¹³C-labeled deoxyguanosine derivatives are used as internal standards to correct for sample loss and ionization suppression during analysis.
2'-Deoxyguanosine-¹⁵N₅ in Practice:
In the study of oxidative DNA damage, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a critical biomarker.[2][4] Researchers utilize ¹⁵N₅-labeled 8-oxo-dG as an internal standard for its quantification in biological matrices like urine and DNA hydrolysates.[2][4] The +5 Da mass difference effectively separates the internal standard from the endogenous analyte, enabling precise and accurate measurement even at low concentrations.
¹³C-labeled Deoxyguanosine in Practice:
Similarly, ¹³C-labeled deoxyguanosine can be used as an internal standard. The larger mass shift can be beneficial in complex matrices where the +5 Da shift of the ¹⁵N₅-labeled standard might still experience some isobaric interference.
Experimental Protocols
Protocol 1: Quantification of 8-oxo-dG in DNA by LC-MS/MS using a ¹⁵N₅-labeled Internal Standard
This protocol outlines the key steps for the analysis of 8-oxo-dG in a DNA sample.
1. DNA Isolation and Digestion:
-
Isolate genomic DNA from the biological sample of interest.
-
To 50 µg of DNA, add a known amount (e.g., 500 fmol) of [¹⁵N₅]8-oxo-dG as an internal standard.[4]
-
Perform enzymatic hydrolysis of the DNA to individual nucleosides using a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase.[4] The incubation is typically carried out at 37°C for 60 minutes.[4]
2. Sample Preparation:
-
After hydrolysis, precipitate proteins by adding cold ethanol and centrifuge to pellet the debris.
-
Dry the supernatant containing the nucleosides under vacuum.
-
Reconstitute the dried sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water and methanol, both containing a small amount of formic acid to improve ionization.
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.
-
Monitor the transitions of m/z 284.1 → 168.0 for 8-oxo-dG and m/z 289.1 → 173.0 for [¹⁵N₅]8-oxo-dG.[4]
4. Data Analysis:
-
Quantify the amount of 8-oxo-dG in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol 2: NMR Spectroscopy of a ¹³C-labeled DNA Oligonucleotide
This protocol provides a general workflow for acquiring and analyzing NMR spectra of a DNA oligonucleotide containing ¹³C-labeled deoxyguanosine.
1. Sample Preparation:
-
Synthesize the DNA oligonucleotide of interest using standard phosphoramidite chemistry, incorporating the ¹³C-labeled deoxyguanosine phosphoramidite at the desired position(s).
-
Purify the oligonucleotide using HPLC.
-
Dissolve the purified oligonucleotide in an appropriate NMR buffer (e.g., 20 mM phosphate buffer, pH 6.4) in 90% H₂O/10% D₂O to a final concentration of 0.5-1.0 mM.[5]
2. NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryogenic probe.[5]
-
Key experiments include:
-
1D ¹H NMR: To assess the overall sample quality and folding.
-
2D ¹H-¹³C HSQC: To correlate directly bonded protons and carbons. This is the primary experiment for observing the ¹³C-labeled sites.
-
2D ¹H-¹H NOESY: To identify through-space correlations between protons, which are crucial for structure determination.
-
2D ¹H-¹H TOCSY: To identify through-bond correlations within each sugar spin system.
-
3. Data Processing and Analysis:
-
Process the NMR data using software such as TopSpin or NMRPipe.
-
Assign the resonances of the ¹³C-labeled deoxyguanosine and its neighboring residues using the combination of HSQC, NOESY, and TOCSY spectra.
-
Analyze chemical shift perturbations upon addition of a ligand to map binding sites.
-
Use NOE-derived distance restraints and torsion angle restraints to calculate a 3D structure of the DNA oligonucleotide.
Visualizing Experimental Workflows
Signaling Pathway and Logical Relationships
While 2'-deoxyguanosine itself is a structural component of DNA rather than a signaling molecule, its modification through processes like oxidative stress can trigger specific DNA damage response pathways. The use of isotopically labeled standards is crucial for accurately quantifying the extent of such damage, which is the initial event in these pathways.
Conclusion
The selection between 2'-Deoxyguanosine-¹⁵N₅ and ¹³C-labeled deoxyguanosine is a critical decision in the design of experiments aimed at understanding the function, structure, and pathology of DNA. For researchers focused on high-throughput, quantitative mass spectrometry of DNA adducts and damage markers, 2'-Deoxyguanosine-¹⁵N₅ provides a robust and cost-effective internal standard. For those delving into the intricate details of DNA structure, dynamics, and interactions using NMR spectroscopy, ¹³C-labeled deoxyguanosine is the superior and often essential choice. By carefully considering the analytical technique, desired sensitivity, and specific research question, scientists can leverage the unique advantages of each isotopic label to achieve their experimental goals with precision and confidence.
References
- 1. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Method Validation Using 2'-Deoxyguanosine-¹⁵N₅
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of nucleoside biomarkers is paramount. This guide provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods validated using the stable isotope-labeled internal standard 2'-Deoxyguanosine-¹⁵N₅. We will explore its performance against alternative approaches and provide the necessary experimental data and protocols to support its application.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In bioanalytical LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H). The ideal SIL-IS co-elutes with the analyte and exhibits identical behavior during sample extraction, chromatography, and ionization. This allows for effective compensation for matrix effects and variations in sample processing, leading to more reliable quantification.
2'-Deoxyguanosine-¹⁵N₅ serves as an excellent internal standard for the quantification of 2'-deoxyguanosine and its modified forms, such as the oxidative stress biomarker 8-oxo-2'-deoxyguanosine (8-oxodG). The ¹⁵N₅ label provides a significant mass shift from the unlabeled analyte, preventing isotopic crosstalk while maintaining nearly identical physicochemical properties.
Performance Comparison: 2'-Deoxyguanosine-¹⁵N₅ vs. Alternative Methods
This section compares the performance of LC-MS/MS methods using 2'-Deoxyguanosine-¹⁵N₅ as an internal standard against other analytical approaches. The data presented is a synthesis from multiple studies validating methods for the analysis of 8-oxodG, a key biomarker for oxidative DNA damage.
Table 1: Comparison of Method Validation Parameters
| Parameter | LC-MS/MS with ¹⁵N₅-8-oxodG IS | Alternative LC-MS/MS Methods (e.g., with deuterated IS) | Other Analytical Methods (e.g., GC-MS, HPLC-ECD) |
| Linearity (R²) | ≥ 0.998[1] | Generally ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 5 fmol on-column[2] | Variable, can be affected by isotopic instability | Generally higher than LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.062 ng/mL in urine[1] | Similar to ¹⁵N₅-IS, but can be influenced by background noise | Typically in the low ng/mL range |
| Accuracy (% Bias) | 98.7-101.0%[2] | Can be affected by differential matrix effects if chromatographic shift occurs[3] | Can be prone to overestimation, particularly with complex matrices[4] |
| Precision (%RSD) | <10%[2] | Typically <15%, but can be higher with isotopic exchange | Intra- and inter-day variations can be higher |
| Recovery | ~88% from urine[2] | Similar to ¹⁵N₅-IS if co-elution is perfect | Highly dependent on the extraction method |
Key Advantages of ¹⁵N₅-labeled Internal Standards:
-
Reduced Isotopic Crosstalk: The +5 Da mass difference minimizes interference from the natural isotopes of the analyte.
-
No Chromatographic Shift: Unlike some deuterated standards, ¹⁵N-labeled standards typically do not exhibit a significant shift in retention time, ensuring they experience the same matrix effects as the analyte.[5]
-
High Stability: The ¹⁵N isotope is stable and does not undergo exchange, a potential issue with some deuterium-labeled compounds.
Experimental Protocols
Below are detailed methodologies for the validation of an LC-MS/MS method for the analysis of 8-oxodG using [¹⁵N₅]8-oxo-dG as an internal standard.
DNA Hydrolysis and Sample Preparation
-
DNA Isolation: Isolate DNA from the biological matrix of interest using standard protocols, ensuring the use of metal chelators (e.g., deferoxamine) and antioxidants (e.g., TEMPO) to prevent artificial oxidation of guanine during sample preparation.[6][7]
-
Internal Standard Spiking: To 50 µg of isolated DNA, add a known amount (e.g., 500 fmol) of [¹⁵N₅]8-oxo-dG internal standard.[6]
-
Enzymatic Hydrolysis:
-
Sample Cleanup (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 10 mM ammonium formate in water, pH 4.3
-
B: Methanol
-
-
Gradient: A linear gradient from 5% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
Visualizing the Workflow and Method Comparison
The following diagrams, created using the DOT language, illustrate the key processes involved in the validation of LC-MS/MS methods.
Conclusion
The validation of LC-MS/MS methods for the quantification of 2'-deoxyguanosine and its adducts is critically dependent on the choice of internal standard. The use of 2'-Deoxyguanosine-¹⁵N₅ offers significant advantages over other types of internal standards, primarily due to its high stability, minimal chromatographic shift, and excellent ability to compensate for matrix effects. The presented data and protocols demonstrate that methods validated with ¹⁵N-labeled internal standards can achieve high levels of accuracy, precision, and sensitivity, making them a reliable choice for demanding bioanalytical applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. Comparison of results from different laboratories in measuring 8-oxo-2'-deoxyguanosine in synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 7,8-Dihydro-8-oxo-2′-deoxyguanosine in Cellular DNA during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Unlabeled vs. 15N5 2'-Deoxyguanosine in NMR Structural Studies
For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of DNA and its complexes, the choice between unlabeled and isotopically labeled nucleotides is a critical determinant of experimental success and data quality. This guide provides an objective comparison of unlabeled 2'-Deoxyguanosine and its 15N5-labeled counterpart, supported by experimental principles and data.
Introduction
NMR spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of biomolecules in solution. In the context of DNA structural studies, the guanosine base offers several protons and nitrogen atoms that can serve as valuable NMR probes. However, the naturally abundant nitrogen isotope, 14N, possesses a nuclear spin of 1 and a quadrupole moment, which leads to broad NMR signals and reduced resolution.[1] This limitation can be overcome by uniformly labeling the guanosine with the 15N isotope (15N5), which has a nuclear spin of 1/2 and provides sharper signals and higher sensitivity.[1] This guide will delve into the practical implications of this isotopic substitution.
Performance Comparison: Unlabeled vs. 15N5 2'-Deoxyguanosine
The primary advantages of using 15N5-labeled 2'-Deoxyguanosine over its unlabeled form in NMR studies are significantly improved spectral resolution and sensitivity. These enhancements are crucial for resolving complex spectra and for studying larger DNA molecules and their interactions with ligands or proteins.
| Parameter | Unlabeled 2'-Deoxyguanosine | 15N5 2'-Deoxyguanosine | Rationale for Difference |
| Signal-to-Noise Ratio (S/N) | Low | High | The natural abundance of 15N is only 0.37%, making direct detection in unlabeled samples inefficient.[2][3][4] 15N enrichment to >95% dramatically increases the number of NMR-active nuclei, leading to a substantial S/N enhancement. |
| Spectral Resolution | Poor (due to 14N) | High | 14N is a quadrupolar nucleus, which leads to rapid relaxation and broad linewidths. In contrast, the spin-1/2 15N nucleus results in much sharper signals, allowing for better resolution of individual resonances.[1] |
| Acquisition Time | Long | Short | To achieve an acceptable S/N ratio with unlabeled samples, a significantly larger number of scans must be acquired. The higher sensitivity of 15N-labeled samples allows for the acquisition of high-quality spectra in a fraction of the time. |
| Applicability to Advanced NMR Experiments | Limited | Extensive | The use of 15N labeling is a prerequisite for a wide range of powerful multi-dimensional NMR experiments, such as 1H-15N HSQC, which are essential for resonance assignment and detailed structural analysis of DNA.[5] |
| Cost | Low | High | The synthesis of isotopically labeled compounds is a complex and expensive process, making 15N5 2'-Deoxyguanosine significantly more costly than its unlabeled counterpart.[6][7][8] |
Experimental Protocols
-
Oligonucleotide Synthesis: Synthesize the desired DNA oligonucleotide using standard phosphoramidite chemistry. For the labeled sample, incorporate 15N5-2'-Deoxyguanosine phosphoramidite at the desired positions.
-
Purification and Desalting: Purify the oligonucleotide by HPLC and desalt it using a size-exclusion column or dialysis.
-
Sample Dissolution: Dissolve the lyophilized DNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Solvent Exchange: Lyophilize the sample and redissolve it in 90% H2O/10% D2O for experiments observing exchangeable protons, or in 100% D2O for experiments focusing on non-exchangeable protons.
-
Concentration Determination: Determine the final DNA concentration using UV-Vis spectroscopy. A typical concentration for NMR studies is in the range of 0.1 to 1.0 mM.
-
Final Preparation: Transfer the sample to a high-quality NMR tube (e.g., Shigemi or equivalent for reduced sample volumes).
The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of NMR studies of 15N-labeled biomolecules. It provides a 2D correlation map of directly bonded 1H-15N pairs.
-
Spectrometer Setup:
-
Tune and match the probe for 1H and 15N frequencies.
-
Lock the spectrometer on the D2O signal.
-
Optimize the shim currents to achieve good magnetic field homogeneity.
-
Calibrate the 90° pulse widths for both 1H and 15N.
-
-
Acquisition Parameters (Example for a 600 MHz spectrometer): [1][9][10][11]
-
Pulse Program: A sensitivity-enhanced gradient-selected HSQC pulse sequence (e.g., hsqcetfpgpsi).
-
Spectral Width:
-
¹H dimension (F2): 12-16 ppm (centered around the water resonance).
-
¹⁵N dimension (F1): 30-40 ppm (centered around 150-160 ppm for guanine imino nitrogens).
-
-
Number of Points:
-
¹H dimension: 2048 complex points.
-
¹⁵N dimension: 128-256 complex points.
-
-
Number of Scans: 8-64 scans per increment, depending on the sample concentration.
-
Relaxation Delay: 1.0-1.5 seconds.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Zero-fill the data to at least double the number of acquired points in the ¹⁵N dimension.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Visualizations
References
- 1. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Structure Determination for Oligonucleotides | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. Experiments, BioNMR UMCP [bionmr.umd.edu]
- 11. HSQC_15N.nan [protocols.io]
A Comparative Guide to the Cross-Validation of Internal Standards for DNA Damage Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of DNA damage is paramount in toxicology, clinical diagnostics, and the development of novel therapeutics. The inherent variability in complex biological assays necessitates the use of internal standards to ensure data reliability and reproducibility. This guide provides an objective comparison of different internal standards for key DNA damage assays, supported by experimental data, and offers detailed protocols for their cross-validation.
Principles of Internal Standardization in DNA Damage Assays
An ideal internal standard should mimic the analyte of interest through all stages of sample preparation and analysis, correcting for variations in extraction efficiency, sample handling, and instrument response. The choice of an appropriate internal standard is critical for generating robust and comparable data across different experiments and laboratories.
Two main categories of internal standards are commonly employed:
-
Isotopically Labeled Internal Standards: These are considered the gold standard, particularly for mass spectrometry-based methods.[1][2] They are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). This near-identical physicochemical behavior ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects as the analyte, providing the most accurate correction.[1]
-
Non-Isotopically Labeled (Structural Analogue) Internal Standards: These are molecules that are structurally similar to the analyte but not isotopically labeled. While more readily available and less expensive, their physicochemical properties may differ from the analyte, potentially leading to less accurate correction for all sources of variability.[2]
Comparison of Internal Standards for Key DNA Damage Assays
This section compares the performance of different internal standards for three widely used DNA damage assays: the Comet Assay, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) quantification, and the γH2AX assay.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][4] Internal standards are crucial for minimizing inter- and intra-experiment variability.[5]
Table 1: Comparison of Internal Standards for the Comet Assay
| Internal Standard Type | Description | Advantages | Disadvantages | Key Performance Metrics |
| Negative Control Cells | Untreated cells from the same cell line as the test samples.[3] | Easy to prepare; accounts for baseline damage and assay variability. | Does not account for variability in the response to DNA damaging agents. | Coefficient of Variation (CV) for % Tail DNA should be low across experiments. |
| Positive Control Cells | Cells treated with a known concentration of a DNA damaging agent (e.g., ethyl methanesulfonate).[3] | Validates the assay's ability to detect damage; provides a reference for the level of damage. | The level of damage may not be perfectly stable across preparations. | Consistent and reproducible increase in % Tail DNA compared to negative controls. |
| Reference Cells with Labeled DNA | Cells with their DNA substituted with BrdU, distinguishable by a fluorescent anti-BrdU antibody.[5] | Acts as a true internal standard within the same gel, accounting for inter-gel variation; significantly reduces CV. | More complex to prepare; requires additional immunofluorescence steps. | Substantial reduction in the coefficient of variation (CoV) for comet formation and DNA damage repair measures.[5] |
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) Quantification
8-oxo-dG is a common biomarker for oxidative DNA damage, typically quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
Table 2: Comparison of Internal Standards for 8-oxo-dG Quantification
| Internal Standard Type | Description | Advantages | Disadvantages | Key Performance Metrics |
| Isotopically Labeled 8-oxo-dG | 8-oxo-dG synthesized with stable isotopes (e.g., [¹⁵N₅]8-oxodG).[7][8] | Gold standard for LC-MS/MS; co-elutes with the analyte and corrects for matrix effects and ionization suppression.[1] | High cost and limited commercial availability. | High accuracy (98.7–101.0%) and precision (<10%).[7] |
| Structural Analogue | A compound with a similar chemical structure to 8-oxo-dG. | More affordable and accessible. | May not perfectly mimic the analyte's behavior during extraction and analysis, leading to less accurate quantification.[2] | Accuracy and precision may be lower compared to isotopically labeled standards. |
γH2AX Assay
The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks (DSBs).[9] Quantification is often performed using immunofluorescence microscopy or flow cytometry.[10][11] While traditional internal standards are not typically added to each sample, a robust validation process with reference materials is essential.
Table 3: Approaches to Standardization in the γH2AX Assay
| Standardization Method | Description | Advantages | Disadvantages | Key Performance Metrics |
| Reference Samples | Cells treated with a known dose of ionizing radiation or a DSB-inducing chemical.[9] | Allows for the creation of a standard curve to correlate γH2AX signal with the level of damage. | Requires careful calibration and consistent preparation of reference samples. | Linear dose-response relationship between the inducing agent and γH2AX signal. |
| Internal Assay Controls | Inclusion of untreated (negative) and treated (positive) control cells in each experiment. | Monitors for assay performance and variability between runs. | Does not correct for variability within individual samples. | Consistent and significant difference in γH2AX signal between negative and positive controls. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of internal standards.
Cross-Validation Protocol for Internal Standards in the Comet Assay
This protocol outlines the steps for validating the use of negative and positive control cells as internal standards in the alkaline Comet assay.[3]
-
Preparation of Internal Standards:
-
Negative Internal Standard: Culture K562 human erythroleukemia cells under standard conditions. Harvest and resuspend in freezing medium at a defined concentration. Aliquot and store in liquid nitrogen.
-
Positive Internal Standard: Treat K562 cells with a fixed concentration of ethyl methanesulfonate (EMS) to induce a consistent level of DNA damage. Harvest, resuspend, and store as described for the negative standard.
-
-
Validation Steps:
-
Assessment of Variability: Thaw and analyze aliquots of the negative and positive internal standards across multiple, independent Comet assay experiments. Evaluate the coefficient of variation (CV) for the % DNA in the tail. A low CV indicates stability and reproducibility.
-
Inter-Experimenter Variability: Have different researchers perform the Comet assay using the same batches of internal standards. Compare the results to assess the robustness of the standards in different hands.
-
Calibration Model: Develop a model to calibrate the data from test samples against the internal standards. A common approach is to normalize the % Tail DNA of the test sample to the % Tail DNA of the negative internal standard.
-
Experimental Workflow for 8-oxo-dG Quantification with an Isotopically Labeled Internal Standard
The following workflow describes the quantification of 8-oxo-dG in a biological matrix using LC-MS/MS and a stable isotope-labeled internal standard.[7][8]
Caption: Workflow for 8-oxo-dG quantification.
Protocol for γH2AX Quantification by Flow Cytometry
This protocol details the measurement of γH2AX in peripheral blood mononuclear cells (PBMCs) following exposure to a DNA damaging agent.[10][12]
-
Sample Preparation:
-
Isolate PBMCs from whole blood using a density gradient centrifugation (e.g., Ficoll-Paque).
-
Expose cells to the DNA damaging agent (e.g., ionizing radiation or a chemical inducer) for a specified time. Include untreated and positive controls.
-
-
Immunostaining:
-
Fix the cells with 2% paraformaldehyde.
-
Permeabilize the cells with 0.12% Triton X-100.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X, Ser139).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the γH2AX signal.
-
Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI).
-
-
Data Analysis:
-
Compare the MFI of treated samples to the untreated control to determine the fold-increase in γH2AX.
-
Use a positive control to ensure the assay is performing correctly.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding.
DNA Double-Strand Break (DSB) Signaling Pathway
Upon the formation of a DNA double-strand break, a complex signaling cascade is initiated to arrest the cell cycle and recruit repair machinery.[13][14][15]
Caption: Simplified DSB signaling pathway.
Base Excision Repair (BER) Pathway
Base excision repair is a primary mechanism for repairing small, non-helix-distorting base lesions, such as those caused by oxidation.[16][17][18]
Caption: Overview of the Base Excision Repair pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and implementation of an internal standard in comet assay analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Double-strand breaks: signaling pathways and repair mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA double-strand break signaling and human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Origin, Recognition, Signaling and Repair of DNA Double-Strand Breaks in Mammalian Cells - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Base excision repair - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Overview of base excision repair biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Deoxyguanosine-15N5 as a Spike-In Standard: A Comparative Guide to Accuracy and Precision in DNA Adduct Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of DNA damage, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of 2'-Deoxyguanosine-15N5 (15N5-dG) as a spike-in standard against other alternatives, supported by experimental data and detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of DNA adducts.
Stable isotope-labeled (SIL) internal standards are the gold standard for mass spectrometry-based quantification of DNA adducts, as their physicochemical properties are nearly identical to their unlabeled counterparts. This ensures they co-elute during chromatography and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis. Among these, 15N5-dG has emerged as a robust tool for the accurate measurement of nucleoside adducts, such as 8-oxo-2'-deoxyguanosine (8-oxo-dG), a key biomarker for oxidative stress.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including DNA extraction, enzymatic hydrolysis, sample cleanup, and LC-MS/MS analysis. While various isotopically labeled standards are available, their performance can differ.
| Performance Parameter | This compound (15N5-dG) | 13C-Labeled Deoxyguanosine | Deuterated (D) Deoxyguanosine | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | Key Considerations |
| Co-elution with Analyte | Excellent | Excellent | Good to Excellent | Analyte Specific | 15N and 13C labeled standards co-elute almost perfectly with the native analyte. Deuterated standards may exhibit slight retention time shifts. 8-oxo-dG is used for its specific adduct. |
| Isotopic Purity | Typically >98% | Typically >98% | Variable | Variable | High isotopic purity is crucial to prevent interference from unlabeled species. |
| Mass Shift (from dG) | +5 Da | Variable (e.g., +10 Da) | Variable (e.g., +3 to +7 Da) | +16 Da | A sufficient mass shift is necessary to avoid spectral overlap. |
| Chemical Stability | High | High | High (risk of H/D exchange) | Moderate | 15N and 13C labels are chemically stable. Deuterium labels can be susceptible to exchange under certain conditions. 8-oxo-dG can be prone to further oxidation. |
| Commercial Availability | Readily Available | Increasingly Available | Widely Available | Readily Available | Availability and cost are practical considerations for routine analysis. |
Quantitative Performance Data
The following table summarizes typical quantitative performance parameters from validated LC-MS/MS methods for the analysis of 8-oxo-dG using a 15N-labeled internal standard. It is important to note that these values are illustrative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Typical Performance using 15N5-labeled Internal Standard |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL[1][2] |
| Limit of Quantification (LOQ) | 0.05 - 0.1 ng/mL[1][2] |
| Linearity (r²) | ≥ 0.99[3] |
| Accuracy (% Bias) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal when using a co-eluting SIL internal standard |
Experimental Protocols
Accurate quantification of DNA adducts requires meticulous sample handling and analysis. Below are detailed methodologies for the key experimental stages.
I. DNA Extraction and Preparation
To minimize artifactual oxidation of guanine during sample preparation, it is crucial to employ methods that protect the DNA integrity.
-
Materials: DNA isolation kits, chelating agents (e.g., deferoxamine), antioxidants (e.g., TEMPO).
-
Protocol:
-
Homogenize tissue or cell samples in a lysis buffer containing chelating agents to sequester metal ions that can catalyze oxidation.
-
Follow the protocol of a commercial DNA extraction kit, ensuring all buffers are pre-treated to be metal-free.
-
Quantify the extracted DNA using UV spectrophotometry.
-
II. Enzymatic Hydrolysis of DNA
Complete enzymatic digestion of DNA to its constituent deoxynucleosides is essential for accurate analysis.
-
Materials: Nuclease P1, alkaline phosphatase, phosphodiesterase I, DNase I, [15N5]-2'-deoxyguanosine internal standard.
-
Protocol:
-
To a known amount of DNA (e.g., 10-50 µg), add a precise amount of the 15N5-dG internal standard.
-
Perform a sequential digestion using a cocktail of enzymes. A common approach involves initial digestion with DNase I and nuclease P1, followed by dephosphorylation with alkaline phosphatase and phosphodiesterase I.[3][4]
-
Incubate the mixture at 37°C for a sufficient duration to ensure complete hydrolysis.
-
Remove proteins from the hydrolysate by ultrafiltration.
-
III. LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides the sensitivity and selectivity required for the detection of low-abundance DNA adducts.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-Deoxyguanosine (dG): Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 268 → 152).
-
15N5-dG: Monitor the corresponding shifted transition (e.g., m/z 273 → 157).
-
8-oxo-dG: Monitor its specific transition (e.g., m/z 284 → 168).
-
[15N5]8-oxo-dG: Monitor its corresponding shifted transition (e.g., m/z 289 → 173).[4]
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantification of DNA adducts using a spike-in standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stable isotope-labeling of DNA repair proteins, and their purification and characterization | NIST [nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Ionization Efficiency of Labeled vs. Unlabeled Deoxyguanosine in Mass Spectrometry
For researchers and drug development professionals relying on quantitative analysis of nucleosides, understanding the ionization efficiency of analytes and their stable isotope-labeled internal standards is paramount for accurate results. This guide provides an objective comparison of the potential ionization efficiency of labeled versus unlabeled deoxyguanosine, supported by established principles of mass spectrometry. While direct comparative studies are scarce, this guide synthesizes current knowledge on the factors influencing ionization and the potential impact of isotopic labeling.
The Critical Role of Ionization Efficiency in Quantitative Analysis
In electrospray ionization mass spectrometry (ESI-MS), the intensity of the detected signal is directly proportional to the concentration of the analyte in the sample. However, this relationship is also governed by the ionization efficiency of the analyte—its ability to form gas-phase ions from the liquid phase. The efficiency of this process can vary significantly between different compounds, and even subtle changes in molecular properties can have an impact.[1] When using a stable isotope-labeled internal standard, it is generally assumed that its ionization efficiency is identical to that of the unlabeled analyte. This allows for correction of variations in sample preparation and instrument response. However, it is crucial to recognize that isotopic labeling can, in some cases, alter the physicochemical properties of a molecule, potentially leading to differences in ionization behavior.
Factors Influencing the Ionization Efficiency of Deoxyguanosine
The ionization of deoxyguanosine in ESI-MS is a complex process influenced by several key factors:
-
Physicochemical Properties of the Analyte: The inherent properties of deoxyguanosine, such as its pKa, gas-phase basicity, polarity, and molecular size, play a significant role in its ability to be ionized.[2][3][4]
-
Solvent and Mobile Phase Composition: The pH, organic solvent content, and presence of additives in the mobile phase can drastically affect the ionization process. For instance, the addition of acid can promote protonation and enhance the signal for basic compounds.[4]
-
Mass Spectrometer Source Conditions: Instrumental parameters, including capillary voltage, desolvation gas flow and temperature, and source temperature, must be optimized to achieve maximal and stable ionization.[5]
The Impact of Isotopic Labeling on Ionization Efficiency
Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier isotopes, most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H or D). While these substitutions result in a mass shift that is readily detectable by a mass spectrometer, they can also introduce subtle changes in the molecule's properties.
Deuterium (²H) Labeling:
Deuterium labeling is a common and cost-effective method. However, the C-²H bond is slightly stronger and less polar than the C-¹H bond. This "isotope effect" can sometimes lead to differences in chromatographic retention times, where the deuterated compound may elute slightly earlier than its unlabeled counterpart.[6][7] This chromatographic separation can be problematic if matrix effects vary across the elution profile, potentially leading to inaccurate quantification.[8] While the direct impact on ionization efficiency is not extensively documented, any alteration of physicochemical properties could theoretically influence the ionization process.
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling:
Labeling with ¹³C or ¹⁵N is generally considered to have a more negligible impact on the physicochemical properties of a molecule compared to deuterium labeling.[6][7] The relative mass difference is smaller, and the fundamental chemical properties are virtually identical. Consequently, ¹³C- and ¹⁵N-labeled standards are more likely to co-elute perfectly with the unlabeled analyte and exhibit identical ionization efficiencies. This makes them the preferred choice for developing highly accurate and robust quantitative assays.[9]
Comparative Data Summary
| Feature | Unlabeled Deoxyguanosine | Deuterium (²H) Labeled dG | ¹³C or ¹⁵N Labeled dG | Potential Impact on Ionization Efficiency |
| Molecular Weight | Base | Increased | Increased | Generally no direct impact on efficiency, but is the basis for detection. |
| Polarity/Hydrophobicity | Reference | Potentially slightly less polar | Negligible difference | Changes in polarity could affect partitioning into the gas phase. |
| Chromatographic Retention | Reference | Can exhibit a slight shift (earlier elution) | Generally co-elutes | Chromatographic shifts can lead to differential ion suppression from matrix effects, indirectly affecting measured intensity.[6][7][8] |
| Chemical and Physical Behavior | Reference | Minor differences due to isotope effect | Virtually identical | ¹³C and ¹⁵N labels are less likely to introduce behavioral differences that could alter ionization.[6] |
Experimental Protocols
To empirically determine and compare the ionization efficiency of a labeled versus an unlabeled deoxyguanosine standard, the following experimental protocol can be adapted. This protocol is based on standard methods for the quantification of nucleosides by LC-MS/MS.[5][10][11][12]
Objective: To compare the signal response of equimolar concentrations of labeled and unlabeled deoxyguanosine under identical LC-MS/MS conditions.
Materials:
-
Unlabeled deoxyguanosine (dG) standard
-
Labeled deoxyguanosine (e.g., ¹³C₅,¹⁵N₂-dG) standard
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Formic acid (or other appropriate mobile phase modifier)
-
Calibrated analytical balance and volumetric flasks
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare individual stock solutions of unlabeled dG and labeled dG in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
From these stock solutions, prepare intermediate solutions and then a series of working standard solutions containing equimolar concentrations of both the labeled and unlabeled compounds. A typical concentration range for the calibration curve might be 0.1 to 100 ng/mL.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for nucleoside analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to ensure good separation of deoxyguanosine from any potential contaminants.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters: Optimize capillary voltage, source temperature, and desolvation gas flow and temperature for maximum signal intensity of deoxyguanosine.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Unlabeled dG: Monitor the transition of the precursor ion (protonated molecule [M+H]⁺) to a specific, stable product ion (e.g., the protonated guanine base).
-
Labeled dG: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
-
-
Data Analysis:
-
Inject the equimolar standard solutions multiple times (n=3-5) to assess reproducibility.
-
For each injection, determine the peak area for both the labeled and unlabeled deoxyguanosine.
-
Calculate the peak area ratio of the labeled to unlabeled compound for each injection.
-
If the ionization efficiencies are identical, the peak area ratio should be consistently close to 1.0 across all concentrations. A statistically significant deviation from 1.0 would suggest a difference in ionization efficiency.
-
Visualizing the Experimental Workflow
References
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. Processes that affect electrospray ionization-mass spectrometry of nucleobases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. tjoddergisi.org [tjoddergisi.org]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Stability of 2'-Deoxyguanosine-15N5 and Endogenous 2'-Deoxyguanosine
This guide provides a detailed comparison of the stability and handling of 2'-Deoxyguanosine-15N5 (¹⁵N₅-dG) versus its endogenous counterpart, 2'-deoxyguanosine (dG). This document is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling for quantitative analysis of nucleosides.
Introduction
2'-deoxyguanosine (dG) is one of the four fundamental deoxyribonucleosides that constitute DNA.[1][2] Its stability is crucial for maintaining genomic integrity. In research, particularly in quantitative mass spectrometry-based studies, isotopically labeled internal standards are indispensable for accurate measurements. 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N₅-dG) is a stable isotope-labeled version of dG, where the five nitrogen atoms in the guanine base are replaced with the heavy isotope ¹⁵N.[3][4] This labeling makes it an ideal internal standard for tracing and quantifying endogenous dG in biological samples.[3][5]
The core principle behind the use of ¹⁵N₅-dG as an internal standard is that its chemical and biological behavior is virtually identical to that of endogenous dG. The mass difference due to the ¹⁵N isotopes allows for its distinction in mass spectrometric analyses, while its chemical properties, including stability, are not significantly altered.
Comparative Stability Analysis
The stability of a nucleoside is influenced by factors such as pH, temperature, and enzymatic activity. While direct comparative stability studies between ¹⁵N₅-dG and dG are not extensively published, the stability of ¹⁵N₅-dG can be inferred to be nearly identical to that of dG based on the nature of isotopic labeling. Heavy isotope substitution does not typically alter the chemical reactivity and stability of a molecule under physiological conditions.
Chemical Stability
The N-glycosidic bond in deoxyguanosine is susceptible to hydrolysis, particularly under acidic conditions.[6] Studies on the stability of deoxyguanosine and its analogs have shown that the rate of hydrolysis is pH-dependent.[7][8] For instance, the stability of a related modified nucleoside, 2'-deoxyxanthosine (dX), a deamination product of dG, has been shown to be relatively high at neutral pH with a half-life of approximately 2.4 years in double-stranded DNA at 37°C.[9] The N-glycosidic bond of 2'-deoxyoxanosine, another dG lesion, is as stable as that of dG.[6] Given that isotopic labeling with ¹⁵N does not significantly affect the electronic structure of the molecule, the chemical stability of ¹⁵N₅-dG is expected to be the same as that of endogenous dG under identical conditions.
Enzymatic Stability
Endogenous dG is subject to various enzymatic modifications and degradation pathways in vivo.[1] Key enzymes involved in dG metabolism include deoxyguanosine kinase, which phosphorylates dG to dGMP, and purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond to release guanine.[1][10] Since the three-dimensional structure and chemical properties of ¹⁵N₅-dG are identical to dG, it is recognized and processed by these enzymes in the same manner. This metabolic equivalence is fundamental to its use as a tracer for metabolic flux analysis.
Storage and Handling Stability
Studies on the stability of dG and its oxidative damage product, 8-hydroxy-2'-deoxyguanosine (8-OHdG), in biological samples have provided insights into optimal storage conditions. Urinary 8-OHdG has been found to be stable for at least 24 hours at room temperature (25°C) and for over two years when stored at -80°C.[11][12] Another study confirmed that storage of urine samples at -20°C to -80°C for up to nine months yields highly comparable concentrations of 8-OHdG.[13][14] Based on these findings, it can be concluded that both endogenous dG and ¹⁵N₅-dG are stable under standard laboratory storage conditions, with freezing at -80°C being optimal for long-term preservation.
Quantitative Data Summary
The following table summarizes the key characteristics of ¹⁵N₅-dG and endogenous dG. It is important to note that while specific quantitative stability data for ¹⁵N₅-dG is not available, it is expected to be identical to that of endogenous dG.
| Feature | 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N₅-dG) | Endogenous 2'-Deoxyguanosine (dG) |
| Molar Mass | Higher than dG due to ¹⁵N isotopes | ~267.24 g/mol |
| Chemical Stability | Expected to be identical to dG | Susceptible to acid hydrolysis[6] |
| Enzymatic Stability | Substrate for the same enzymes as dG | Metabolized by kinases and phosphorylases[1][10] |
| Primary Application | Internal standard for mass spectrometry[3] | Building block of DNA[2] |
| Storage Stability | Stable at -80°C for extended periods | Stable at -80°C for extended periods[11][12] |
Experimental Protocols
The assessment of nucleoside stability typically involves incubation under specific conditions (e.g., varying pH, temperature) followed by quantification of the remaining nucleoside and its degradation products over time. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.[7][8]
General Protocol for Stability Assessment:
-
Sample Preparation: Prepare solutions of the nucleoside (dG or ¹⁵N₅-dG) in buffers of different pH values.
-
Incubation: Incubate the samples at controlled temperatures for various time points.
-
Analysis: At each time point, an aliquot of the sample is taken and analyzed by HPLC or LC-MS.
-
Quantification: The concentration of the parent nucleoside and any degradation products are determined by comparing their peak areas to a standard curve.
-
Data Analysis: The rate of degradation and the half-life of the nucleoside are calculated from the concentration-time data.
Visualization of Deoxyguanosine Metabolism
The following diagram illustrates the key metabolic pathways of endogenous deoxyguanosine. ¹⁵N₅-dG is expected to follow the same metabolic fate.
Caption: Metabolic pathways of 2'-deoxyguanosine.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of a nucleoside like dG or ¹⁵N₅-dG.
Caption: Workflow for nucleoside stability testing.
References
- 1. Human Metabolome Database: Showing metabocard for Deoxyguanosine (HMDB0000085) [hmdb.ca]
- 2. Deoxyguanosine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2â²-Deoxyguanosine·HâO (¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, NLM-3899-CA-5 [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deglycosylation susceptibility and base-pairing stability of 2'-deoxyoxanosine in oligodeoxynucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored - Biospecimen Research Database [brd.nci.nih.gov]
- 13. Temperature stability of urinary F2-isoprostane and 8-hydroxy-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temperature stability of urinary F2-isoprostane and 8-hydroxy-2 '-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Comparison of 8-oxo-dG Quantification Utilizing a ¹⁵N₅-Labeled Standard
The accurate quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a key biomarker for oxidative DNA damage, is crucial for researchers, scientists, and drug development professionals. However, significant variability in reported values has been a persistent challenge. This guide provides a comprehensive comparison of methodologies, supported by inter-laboratory data, and highlights the pivotal role of the stable isotope-labeled internal standard, ¹⁵N₅-8-oxo-dG, in achieving reliable and reproducible results, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: A Comparative Overview of 8-oxo-dG Quantification
Inter-laboratory studies, such as those conducted by the European Standards Committee on Oxidative DNA Damage (ESCODD), have revealed wide discrepancies in the measured levels of 8-oxo-dG.[1][2] These variations are often attributed to methodological differences, especially the susceptibility of samples to artificial oxidation during preparation.[1][2][3] The use of LC-MS/MS with isotope dilution, employing a stable isotope-labeled internal standard like ¹⁵N₅-8-oxo-dG, has emerged as a robust method to minimize these artifacts and enhance accuracy.[4][5]
Below is a summary of quantitative data from various studies, showcasing the range of reported 8-oxo-dG values across different analytical methods and sample types.
| Analytical Method | Sample Type | Reported 8-oxo-dG Levels (per 10⁶ guanines) | Key Observations |
| Chromatographic Methods (General) | Pig Liver DNA | 2.23 to 441 (Median: 10.47) | A very wide range, highlighting significant inter-laboratory variability.[1][2] |
| Chromatographic Methods (General) | HeLa Cell DNA | 1.84 to 214 (Median: 5.23) | A greater than 100-fold difference between the highest and lowest reported values.[1][2] |
| Enzymatic Methods (e.g., Comet Assay) | HeLa Cell DNA | 0.06 to 4.98 (Median: 0.79) | Generally yielded lower values compared to chromatographic methods in the same study.[1] |
| LC-MS/MS | Human Urine | 0.95–95 nmol/L | Demonstrates the ability to quantify a wide range of concentrations.[5] |
| LC-MS/MS | Human Biofluids (plasma, serum, etc.) | Levels were detectable and quantifiable in most matrices. | Showcases the versatility of the method across different biological samples.[5] |
| HPLC with Coulometric Detection | Synthetic Oligonucleotides | Within 73% of expected values | Performed better than amperometric HPLC and GC-MS in this specific study. |
| LC-MS/MS | Synthetic Oligonucleotides | Within 53% of expected values | Showed good agreement with the expected values in a controlled sample. |
| GC-MS | Synthetic Oligonucleotides | Consistently overestimated concentrations | This method showed significant deviation from the expected values. |
Note: The large variability in the initial ESCODD studies underscores the critical need for standardized protocols and the use of internal standards to control for analytical variance.
Experimental Protocols
The following sections detail the recommended methodologies for the accurate quantification of 8-oxo-dG using LC-MS/MS with a ¹⁵N₅-8-oxo-dG internal standard.
1. DNA Isolation
To minimize adventitious oxidation, the use of methods that avoid phenol extraction is recommended. The sodium iodide (NaI) method has been shown to yield significantly lower background levels of 8-oxo-dG compared to classical phenol-based methods.[3]
-
Materials: Sodium iodide (NaI) solution, isopropanol, ethanol.
-
Procedure (General Outline):
-
Homogenize tissue or lyse cells in the presence of a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation.
-
Add the NaI solution to the lysate to precipitate DNA.
-
Wash the DNA pellet with isopropanol and then ethanol to remove contaminants.
-
Resuspend the purified DNA in a buffered solution.
-
2. DNA Hydrolysis
Enzymatic hydrolysis is typically employed to break down DNA into its constituent deoxynucleosides.
-
Enzymes: Nuclease P1, Alkaline Phosphatase.
-
Procedure:
-
Incubate the DNA sample with Nuclease P1 to hydrolyze it into deoxynucleoside 3'-monophosphates.
-
Adjust the pH and add Alkaline Phosphatase to dephosphorylate the deoxynucleoside monophosphates, yielding deoxynucleosides.
-
3. Sample Preparation and LC-MS/MS Analysis
The use of a ¹⁵N₅-labeled internal standard is critical at this stage to account for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.
-
Internal Standard: ¹⁵N₅-8-oxo-dG.
-
Procedure:
-
Add a known amount of ¹⁵N₅-8-oxo-dG internal standard to the hydrolyzed DNA sample.
-
For complex matrices like urine, a solid-phase extraction (SPE) step may be necessary for cleanup.[5]
-
Inject the sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[5]
-
Separate the analytes on a suitable column (e.g., C18).
-
Detect and quantify the native 8-oxo-dG and the ¹⁵N₅-8-oxo-dG internal standard using multiple reaction monitoring (MRM). The mass transition for 8-oxo-dG is typically m/z 284.1 > 168.1, and for ¹⁵N₅-8-oxo-dG is m/z 289.1 > 173.1.[5]
-
The concentration of endogenous 8-oxo-dG is determined by the ratio of its peak area to that of the known amount of the ¹⁵N₅-8-oxo-dG internal standard.
-
Visualizations
The following diagrams illustrate the experimental workflow and the principle of isotope dilution mass spectrometry.
Caption: Experimental workflow for 8-oxo-dG quantification.
Caption: Principle of isotope dilution mass spectrometry.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Decoding DNA: A Guide to Validating 2'-Deoxyguanosine-¹⁵N₅ Incorporation
For researchers, scientists, and drug development professionals venturing into the world of nucleic acid therapeutics and diagnostics, the precise incorporation of labeled nucleosides is paramount. This guide provides a comparative overview of the leading methods for validating the incorporation site of 2'-Deoxyguanosine-¹⁵N₅ in DNA, offering a deep dive into the experimental data and protocols necessary for robust and reliable results.
The use of stable isotope-labeled nucleosides, such as 2'-Deoxyguanosine-¹⁵N₅, is a cornerstone of modern DNA research, enabling detailed structural and functional studies. Verifying the exact location of these labels within a DNA strand is critical for the accurate interpretation of experimental outcomes. The two primary analytical techniques for this validation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: Comparing Validation Methods
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Identification and quantification of ¹⁵N incorporation, sequence verification. | Structural analysis of DNA and DNA-ligand interactions in solution.[1][2] |
| Sample Requirement | Low (picomole to femtomole range) | High (micromole to millimole range) |
| Resolution | High mass accuracy allows for precise determination of isotopic enrichment. | Provides atomic-level structural information. |
| Throughput | High | Low |
| Workflow Complexity | Requires enzymatic digestion and liquid chromatography.[3][4] | Requires specialized equipment and longer acquisition times. |
| Data Output | Mass-to-charge ratio, fragmentation patterns. | Chemical shifts, coupling constants, nuclear Overhauser effects. |
Deep Dive: Mass Spectrometry for Site Validation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), stands out as a highly sensitive and specific method for confirming the incorporation of 2'-Deoxyguanosine-¹⁵N₅. The general workflow involves the enzymatic digestion of the DNA into smaller fragments or individual nucleosides, followed by analysis to detect the mass shift introduced by the ¹⁵N₅ label.
Experimental Workflow: LC-MS/MS Validation
Caption: Workflow for validating 2'-Deoxyguanosine-¹⁵N₅ incorporation using LC-MS/MS.
Experimental Protocol: Enzymatic Digestion and LC-MS/MS Analysis
1. Enzymatic Digestion of DNA:
A robust method for digesting DNA to its constituent deoxynucleosides involves a one-step enzymatic cocktail.[5]
-
Reagents:
-
DNA sample containing 2'-Deoxyguanosine-¹⁵N₅
-
Benzonase nuclease
-
Bacterial Alkaline Phosphatase
-
Calf Intestinal Phosphatase
-
Digestion Buffer (e.g., 20 mM Tris-HCl, pH 7.9, 100 mM NaCl, 20 mM MgCl₂)
-
-
Procedure:
-
Prepare a "Digest Mix" containing Benzonase, Bacterial Alkaline Phosphatase, and Calf Intestinal Phosphatase in the digestion buffer.
-
Add the Digest Mix to the DNA sample.
-
Incubate the reaction at 37°C for a minimum of 6 hours, or overnight, to ensure complete digestion.
-
Terminate the reaction by adding an equal volume of acetonitrile or by heat inactivation.
-
Centrifuge the sample to pellet any undigested material and enzymes.
-
The supernatant containing the deoxynucleosides is ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.
-
Liquid Chromatography: Separation of the deoxynucleosides is typically achieved using a reverse-phase C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan (MS1) to detect the protonated molecular ions of the expected deoxynucleosides. The [M+H]⁺ ion for 2'-Deoxyguanosine is m/z 268.1, while the ¹⁵N₅-labeled counterpart will be at m/z 273.1.
-
Perform tandem MS (MS/MS) on the precursor ions of interest. Fragmentation of the deoxynucleoside will result in the loss of the deoxyribose sugar (a neutral loss of 116 Da), yielding the corresponding nucleobase. This allows for specific identification of guanine and its ¹⁵N₅-labeled form.
-
In Focus: NMR Spectroscopy for Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of DNA in solution.[2] For DNA containing ¹⁵N-labeled nucleosides, NMR can be used to probe the local environment of the label and its interactions with neighboring residues and ligands.[1]
Experimental Workflow: NMR for Structural Analysis
Caption: Workflow for structural analysis of ¹⁵N₅-dG labeled DNA using NMR spectroscopy.
Experimental Protocol: ¹H-¹⁵N HSQC/HMQC NMR
-
Sample Preparation:
-
Synthesize or obtain the DNA oligonucleotide containing the 2'-Deoxyguanosine-¹⁵N₅ at the desired position.
-
Purify the oligonucleotide using methods such as HPLC or PAGE.
-
If a duplex is being studied, anneal the labeled strand with its complementary strand by heating to 95°C and slowly cooling to room temperature.
-
Dissolve the DNA sample in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in D₂O or a H₂O/D₂O mixture.
-
-
NMR Data Acquisition:
-
Acquire two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) or heteronuclear multiple quantum coherence (HMQC) spectra. These experiments correlate the chemical shifts of the ¹⁵N nuclei with the chemical shifts of their directly attached protons.
-
The presence of cross-peaks in the spectrum at the expected chemical shifts for the guanine nitrogens and their attached protons confirms the incorporation of the ¹⁵N label.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the observed resonances to specific atoms in the DNA molecule.
-
Analyze the chemical shifts and any observed changes upon ligand binding or structural perturbations to gain insights into the local environment of the incorporated ¹⁵N₅-dG.
-
Conclusion: Choosing the Right Tool for the Job
Both Mass Spectrometry and NMR Spectroscopy offer invaluable, yet distinct, windows into the world of isotope-labeled DNA. For high-throughput validation of incorporation and precise quantification, LC-MS/MS is the method of choice due to its sensitivity and speed. When the goal is to unravel the intricate three-dimensional structure of DNA and its dynamic interactions in solution, NMR spectroscopy provides unparalleled atomic-level detail. The selection of the most appropriate technique will ultimately depend on the specific research question and the level of information required. By leveraging the strengths of these powerful analytical tools, researchers can confidently validate the incorporation of 2'-Deoxyguanosine-¹⁵N₅ and pave the way for groundbreaking discoveries in DNA science and technology.
References
- 1. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.bu.edu [people.bu.edu]
- 3. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different isotopic labeling strategies for nucleosides
For researchers, scientists, and drug development professionals, the precise tracking and quantification of nucleosides are paramount for unraveling complex biological processes, from elucidating metabolic pathways to understanding drug mechanisms. Isotopic labeling, the introduction of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H) into nucleosides, provides a powerful tool for these investigations. The choice of labeling strategy is critical and depends on the specific research question, desired level of molecular detail, and available resources. This guide provides a comparative analysis of the three primary isotopic labeling strategies for nucleosides: chemical synthesis, enzymatic synthesis, and metabolic labeling, supported by experimental data and detailed protocols.
At a Glance: Comparison of Nucleoside Isotopic Labeling Strategies
The selection of an appropriate labeling strategy involves a trade-off between specificity, yield, cost, and the complexity of the experimental setup. The following table summarizes the key quantitative and qualitative aspects of each approach.
| Feature | Chemical Synthesis | Enzymatic Synthesis | Metabolic Labeling |
| Labeling Specificity | Site-specific at any desired position | Site-specific or uniform, dependent on enzyme and substrate | Generally uniform or precursor-directed |
| Typical Yield | Variable, can be high for specific reactions (e.g., >90% for some phosphoramidites) | Generally high (e.g., ~80% incorporation of labeled dNTPs) | Variable, depends on cellular uptake and metabolic pathways |
| Cost | High, especially for complex multi-step syntheses | Moderate to high, depending on enzyme and substrate cost | Lower precursor cost, but requires cell culture facilities |
| Time | Days to weeks for multi-step synthesis | Hours to days | Days to weeks for cell culture and labeling |
| Scalability | Scalable from milligrams to grams | Scalable, can produce milligram quantities of labeled oligonucleotides | Limited by cell culture volume |
| Expertise Required | High (organic chemistry) | Moderate (molecular biology, enzymology) | Moderate (cell culture) |
| Key Applications | NMR structural studies, mass spectrometry internal standards | NMR studies of nucleic acids, enzymatic mechanism studies | In vivo metabolic flux analysis, proteomics, drug metabolism studies |
In-Depth Analysis of Labeling Strategies
Chemical Synthesis
Chemical synthesis offers unparalleled control over the placement of isotopic labels, allowing for site-specific labeling at any desired atomic position within the nucleoside.[1] This precision is crucial for detailed mechanistic studies and for creating internal standards for mass spectrometry. The most common method for synthesizing labeled oligonucleotides is solid-phase phosphoramidite chemistry.
Advantages:
-
High Specificity: Enables precise, atom-specific placement of isotopic labels.[1]
-
Versatility: A wide range of modifications and labels can be incorporated.
Disadvantages:
-
Complexity: Multi-step syntheses can be complex and time-consuming.
-
Cost: Can be expensive due to the cost of labeled precursors and reagents.[2]
-
Lower Yields for Long Oligonucleotides: The yield decreases with each coupling step, making it less efficient for very long nucleic acid chains.[2]
Enzymatic Synthesis
Enzymatic synthesis utilizes the high specificity of enzymes, such as polymerases and kinases, to incorporate isotopically labeled precursors into nucleosides or nucleic acids.[3] This method is particularly effective for producing uniformly or specifically labeled RNA and DNA for structural and functional studies. A common application is the in vitro transcription of RNA using labeled ribonucleoside triphosphates (rNTPs).[4]
Advantages:
-
High Efficiency and Yield: Enzymatic reactions are often highly efficient, with high yields of the desired product.[1][5]
-
Milder Reaction Conditions: Reactions are performed under physiological conditions, preserving the integrity of the biomolecules.[5]
-
Synthesis of Long Oligonucleotides: Well-suited for producing long labeled RNA and DNA molecules.[2]
Disadvantages:
-
Substrate Availability: The availability of specific labeled precursors and enzymes can be a limiting factor.
-
Potential for Non-templated Additions: Some polymerases can add extra, non-templated nucleotides.[5]
Metabolic Labeling
Metabolic labeling involves introducing isotopically labeled precursors into living cells or organisms, which then incorporate these labels into their biomolecules, including nucleosides, through their natural metabolic pathways.[6] Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used metabolic labeling technique in quantitative proteomics, where cells are grown in media containing "heavy" and "light" amino acids.[7] This principle can be extended to nucleoside labeling by providing labeled precursors like ¹³C-glucose or ¹⁵N-ammonium chloride.
Advantages:
-
In Vivo Relevance: Provides insights into metabolic processes within a living system.[6]
-
Cost-Effective Precursors: The basic labeled precursors (e.g., ¹³C-glucose) are often less expensive than complex synthesized labeled nucleosides.
-
High-Throughput Analysis: Amenable to high-throughput quantitative studies, such as proteomics and metabolomics.[7]
Disadvantages:
-
Lack of Specificity: Labeling is generally not site-specific and can be distributed throughout various molecules.
-
Metabolic Scrambling: The isotopic label can be incorporated into unintended metabolic pathways.
-
Cellular Toxicity: High concentrations of some labeled precursors can be toxic to cells.[8]
Experimental Protocols
Chemical Synthesis: Solid-Phase Synthesis of a ¹³C-Labeled DNA Oligonucleotide
This protocol outlines the general steps for synthesizing a short DNA oligonucleotide with a site-specific ¹³C label using an automated DNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
¹³C-labeled phosphoramidite corresponding to the desired labeled base.
-
Standard DNA phosphoramidites (A, C, G, T).
-
Activator solution (e.g., tetrazole).
-
Capping reagents (acetic anhydride and N-methylimidazole).
-
Oxidizing agent (iodine solution).
-
Deblocking solution (trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Anhydrous acetonitrile.
Procedure:
-
Support Preparation: The CPG solid support with the initial 3'-terminal nucleoside is packed into a synthesis column.
-
Synthesis Cycle (repeated for each nucleotide):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by washing with the deblocking solution.
-
Coupling: The ¹³C-labeled phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).
Enzymatic Synthesis: In Vitro Transcription of a ¹⁵N-Labeled RNA
This protocol describes the synthesis of a uniformly ¹⁵N-labeled RNA molecule using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the sequence to be transcribed.
-
¹⁵N-labeled ribonucleoside triphosphates (¹⁵N-ATP, ¹⁵N-CTP, ¹⁵N-GTP, ¹⁵N-UTP).
-
T7 RNA polymerase.
-
Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine).
-
RNase inhibitor.
-
DNase I (RNase-free).
-
Purification system (e.g., denaturing polyacrylamide gel electrophoresis - PAGE).
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free tube, combine the transcription buffer, ¹⁵N-labeled rNTPs, DNA template, and RNase inhibitor.
-
Initiation: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
RNA Precipitation: Precipitate the RNA by adding ethanol and a salt (e.g., sodium acetate) and incubating at -20°C.
-
Pelleting and Washing: Centrifuge the mixture to pellet the RNA, discard the supernatant, and wash the pellet with 70% ethanol.
-
Purification: Resuspend the RNA pellet and purify it using denaturing PAGE to separate the full-length transcript from shorter products and unincorporated nucleotides.
-
Elution and Desalting: Elute the RNA from the gel and desalt it using a suitable method (e.g., spin column or ethanol precipitation).
Metabolic Labeling: SILAC Labeling of a Cell Line for Nucleoside Analysis
This protocol outlines the basic steps for SILAC labeling of a mammalian cell line to study nucleoside metabolism.
Materials:
-
Mammalian cell line.
-
SILAC-compatible cell culture medium (deficient in arginine and lysine).
-
"Light" amino acids (standard L-arginine and L-lysine).
-
"Heavy" amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).
-
Dialyzed fetal bovine serum (dFBS).
-
Standard cell culture reagents (e.g., PBS, trypsin).
-
Cell lysis buffer.
-
Method for nucleoside extraction and analysis (e.g., LC-MS).
Procedure:
-
Cell Culture Adaptation: Adapt the cells to the SILAC medium supplemented with "light" amino acids and dFBS for several passages to ensure normal growth.
-
Labeling: Split the adapted cells into two populations. Culture one population in the "light" medium and the other in the "heavy" medium (supplemented with "heavy" amino acids and dFBS).
-
Incorporation: Allow the cells to grow for at least five to six cell doublings to ensure near-complete incorporation of the heavy amino acids into the proteome.[7] This ensures that the cellular machinery for nucleoside synthesis is also operating in a steady-state labeled environment.
-
Experimental Treatment: Apply the desired experimental conditions (e.g., drug treatment) to both the "light" and "heavy" labeled cell populations.
-
Harvesting and Mixing: Harvest the cells from both populations, count them, and mix equal numbers of "light" and "heavy" cells.
-
Lysis and Nucleoside Extraction: Lyse the mixed cell pellet and extract the nucleosides using a suitable protocol (e.g., methanol/chloroform extraction).
-
Analysis: Analyze the extracted nucleosides by LC-MS to determine the relative abundance of labeled and unlabeled species.
Visualizing Workflows and Pathways
Understanding the experimental workflows and the biological pathways in which labeled nucleosides are utilized is crucial for experimental design and data interpretation.
Experimental Workflow: Solid-Phase Chemical Synthesis of Labeled Oligonucleotides
Caption: Workflow for solid-phase chemical synthesis of isotopically labeled oligonucleotides.
Experimental Workflow: NMR Analysis of Isotopically Labeled RNA
Caption: General workflow for NMR-based structural analysis of isotopically labeled RNA.
Signaling Pathway: Nucleoside Salvage Pathway
Caption: Simplified diagram of the nucleoside salvage pathway for metabolic labeling.
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 3. Automated workflow composition in mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 5. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2'-Deoxyguanosine-15N5: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 2'-Deoxyguanosine-15N5 as a chemical waste product. The stable isotope label (15N5) does not confer radioactive hazards, thus disposal protocols are dictated by the chemical properties of the compound.
This guide provides essential safety and logistical information for the proper disposal of this compound, a non-radioactive, isotopically labeled nucleoside. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Safety and Handling
Prior to disposal, proper handling and storage of this compound are paramount. The following table summarizes key safety information derived from safety data sheets for the analogous unlabeled compound, 2'-Deoxyguanosine monohydrate.
| Parameter | Information | Citation |
| Hazard Classification | Harmful if swallowed. May cause eye, skin, and respiratory tract irritation. | [1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [2][3] |
| Handling | Avoid creating dust. Do not ingest or inhale. Wash hands thoroughly after handling. | [1][3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. The following steps provide a general operational plan.
Step 1: Waste Identification and Classification
-
Identify the waste: Clearly identify the waste as this compound.
-
Classify the waste: Based on available safety data, this compound should be classified as a non-hazardous or low-hazard chemical waste. However, it is crucial to follow your institution's specific classification guidelines. Since stable isotope-labeled waste is treated similarly to common chemical waste, the primary consideration is the chemical's properties, not the isotope.[]
Step 2: Waste Segregation
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any labware in a designated, compatible, and clearly labeled waste container.
-
Liquid Waste: If this compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible chemical wastes.
Step 3: Labeling
-
Label the container clearly: The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" or "Chemical Waste" as required by your institution.
-
The date of accumulation.
-
Any relevant hazard information (e.g., "Harmful if Swallowed").
-
Step 4: Storage
-
Store safely: Keep the sealed waste container in a designated and secure waste accumulation area within the laboratory, away from general laboratory traffic.
Step 5: Arrange for Professional Disposal
-
Contact your Environmental Health and Safety (EH&S) department: Your institution's EH&S office will have established procedures for the collection and disposal of chemical waste.
-
Engage a licensed waste disposal service: The ultimate disposal of the chemical waste must be handled by an approved and licensed waste disposal company.[3][6] These companies are equipped to manage the transportation and disposal of chemical waste in compliance with all local, state, and federal regulations.[7]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. hcienv.com [hcienv.com]
Personal protective equipment for handling 2'-Deoxyguanosine-15N5
For researchers, scientists, and drug development professionals handling 2'-Deoxyguanosine-¹⁵N₅, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Hazard Identification and Personal Protective Equipment
2'-Deoxyguanosine and its isotopically labeled forms are classified as harmful if swallowed.[1][2][3] Some safety data sheets also indicate that it may cause skin, eye, and respiratory irritation.[2] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves before use and change them frequently, especially if contact with the compound is suspected. |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin and Body Protection | Laboratory coat | A disposable gown made of polyethylene-coated polypropylene or a similar resistant material is preferred.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the powder form to avoid dust inhalation or if working in a poorly ventilated area.[5][6] |
Safe Handling and Operational Workflow
Proper handling procedures are critical to prevent contamination and ensure the well-being of laboratory personnel. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8] Avoid the generation of dust when handling the solid form.[7][8]
Workflow for Handling 2'-Deoxyguanosine-¹⁵N₅
Caption: This diagram outlines the procedural steps for the safe handling of 2'-Deoxyguanosine-¹⁵N₅, from preparation to post-handling cleanup.
Accidental Release Measures and First Aid
In the event of a spill or exposure, immediate and appropriate action is necessary.
-
Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][7] The area should then be cleaned with a suitable solvent. For larger spills, evacuate the area and seek assistance from safety personnel.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] Remove contaminated clothing.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][5] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[3][5] If breathing is difficult, provide oxygen.
-
Ingestion: If swallowed, rinse the mouth with water and call a poison control center or doctor immediately.[1][3] Do not induce vomiting.
Disposal Plan
All waste containing 2'-Deoxyguanosine-¹⁵N₅, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
Disposal Workflow
Caption: This diagram illustrates the proper procedure for the collection, storage, and disposal of waste contaminated with 2'-Deoxyguanosine-¹⁵N₅.
Containers should be clearly labeled with the chemical name and associated hazards.[7] Disposal must be carried out in accordance with all local, regional, national, and international regulations.[1] Consult your institution's environmental health and safety department for specific guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
